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2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Documentation Hub

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  • Product: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine
  • CAS: 1007211-93-9

Core Science & Biosynthesis

Foundational

Critical Characterization and Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Introduction & Molecular Identity 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is a specialized aniline building block used in the synthesis of "Type II" kinase inhibitors.[1][2] While often confused with its regioisom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecular Identity

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is a specialized aniline building block used in the synthesis of "Type II" kinase inhibitors.[1][2] While often confused with its regioisomer (the 4-isomer used in Ponatinib and Imatinib analogs), the 5-isomer offers a distinct vector for solubilizing groups in structure-activity relationship (SAR) studies.[1][2]

This guide details the physicochemical properties, validated synthesis via nitro-reduction, and analytical protocols for this specific pharmacophore.[1][2]

Physicochemical Data Profile

The following data establishes the baseline for stoichiometric calculations in subsequent coupling reactions (e.g., Buchwald-Hartwig or Amide Coupling).

PropertyValueNotes
Molecular Weight 205.30 g/mol Monoisotopic Mass: 205.158
Molecular Formula

CAS Number Refer to PrecursorPrecursor Nitro-CAS: 23491-48-7
Appearance Off-white to pale yellow solidOxidizes upon air exposure (store under

)
pKa (Calculated) ~8.1 (Piperazine), ~4.5 (Aniline)Basic piperazine nitrogen dominates solubility
LogP 1.2 - 1.5Moderate lipophilicity

Synthetic Pathway & Mechanism

Unlike the 4-isomer, which is often synthesized via nucleophilic attack on a para-fluoronitrobenzene, the 5-isomer requires specific regiochemical control.[1][2] The most robust industrial route utilizes 5-chloro-2-nitroaniline as the starting material.[1][2] This leverages the activation of the halogen by the ortho-nitro group (despite the meta-amino group's deactivating effect) or, more commonly, proceeds via a catalyzed Buchwald-Hartwig amination if


 yields are low.[1][2]
Reaction Scheme (Graphviz)

The following workflow describes the conversion of the nitro-precursor to the target amine.

SynthesisRoute Start 5-Chloro-2-nitroaniline (CAS 1635-61-6) Inter Intermediate: 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7) Start->Inter Step 1: SNAr / Heat (DMSO, 100°C) Reagent N-Methylpiperazine (Excess) Reagent->Inter Reduct Reduction: H2 (50 psi), Pd/C MeOH Inter->Reduct Step 2 Product Target: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (MW 205.30) Reduct->Product Filtration & Conc.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Rationale: The nitro group at position 2 activates the chlorine at position 5 for displacement.[2] While the amino group at position 1 is electron-donating (deactivating for

    
    ), the strong electron-withdrawing nature of the nitro group allows this reaction to proceed at elevated temperatures.[1][2]
    
  • Protocol:

    • Charge a reaction vessel with 5-chloro-2-nitroaniline (1.0 eq) and DMSO (5 vol).

    • Add N-methylpiperazine (3.0 eq).[1] The excess acts as both nucleophile and acid scavenger.[1][2]

    • Heat to 100–110°C for 12–16 hours. Monitor by HPLC.

    • Workup: Cool to RT, pour into ice water. The intermediate 5-(4-methylpiperazin-1-yl)-2-nitroaniline (CAS 23491-48-7) typically precipitates as a yellow/orange solid.[1] Filter and wash with water.[1]

Step 2: Catalytic Hydrogenation

  • Rationale: Reduction of the nitro group to the amine yields the final target.[2]

    
     is preferred over 
    
    
    
    to avoid metal contamination in pharmaceutical intermediates.[1][2]
  • Protocol:

    • Dissolve the nitro-intermediate (from Step 1) in Methanol (10 vol).

    • Add 10% Pd/C (5 wt% loading).

    • Hydrogenate at 40–50 psi at RT for 4–6 hours.

    • Workup: Filter through Celite to remove catalyst.[1][2] Concentrate the filtrate in vacuo to obtain the target aniline.

    • Storage: Store under Argon/Nitrogen at -20°C. The free base is prone to oxidation (darkening) over time.[1]

Analytical Validation (Self-Validating System)

To ensure the integrity of the "Imatinib-class" pharmacophore, you must validate both the molecular weight and the absence of regioisomers (specifically the 4-isomer).[1][2]

HPLC-MS Method Parameters

Use this method to confirm identity (


) and purity.[1][2]
ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of basic amines)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 220 nm (amide/peptide bonds)
MS Mode ESI Positive (

)
Expected Mass 206.3 Da (

)
Quality Control Logic (Graphviz)

This decision tree ensures that only material meeting "Drug Substance" criteria moves forward.[1][2]

QC_Workflow Sample Crude Amine Sample HPLC HPLC-MS Analysis Sample->HPLC Check1 Mass = 206.3? HPLC->Check1 Check2 Purity > 98%? Check1->Check2 Yes Fail REJECT / Reprocess Check1->Fail No (Wrong Identity) Check3 Regioisomer Check (vs 4-isomer Std) Check2->Check3 Yes Check2->Fail No (<98%) Pass RELEASE For Coupling Check3->Pass Pass Check3->Fail Isomer Contamination

Critical Handling & Impurity Management

Regioisomer Confusion
  • The Risk: The commercial market is saturated with the 4-isomer (2-Methyl-4-(4-methylpiperazin-1-yl)aniline, CAS 16154-71-5).[1]

  • Differentiation: The 5-isomer (Target) has the piperazine meta to the amine (relative to the methyl group context), whereas the 4-isomer has the piperazine para to the amine.[1][2]

  • NMR Signature: In

    
     NMR, the 5-isomer will show a distinct splitting pattern for the aromatic protons (typically a doublet, doublet, singlet pattern with different coupling constants compared to the 4-isomer's ABX system).[1][2]
    
Salt Formation

For long-term storage, converting the free base to a hydrochloride salt is recommended.[1][2]

  • Procedure: Dissolve free base in EtOH, add 2.0 eq of HCl in Dioxane. Precipitate with

    
    .[1][2]
    
  • MW Adjustment:

    • Free Base: 205.30 g/mol [1][2]

    • Dihydrochloride Salt (

      
      ): ~278.2  g/mol  (Check stoichiometry carefully).[1][2]
      

References

  • PubChem Compound Summary. "5-(4-Methylpiperazin-1-yl)-2-nitroaniline (Precursor)." National Center for Biotechnology Information.[1][2] Accessed 2024.[1][3] Link

  • Luan, C. J., et al. (2010).[1][2][4] "5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline."[1][5] Acta Crystallographica Section E, 66(6), o1268.[1][4] (Crystallographic confirmation of the nitro-precursor structure). Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361.[1] (Reference for alternative Buchwald coupling routes). Link[1][2]

  • ChemicalBook. "2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Isomer Comparison)." (Provided for contrast with the 4-isomer). Link

Sources

Exploratory

Technical Monograph: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

This guide serves as a definitive technical monograph on 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS 1007211-93-9). It is structured to support researchers in medicinal chemistry, specifically those working on ki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical monograph on 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS 1007211-93-9). It is structured to support researchers in medicinal chemistry, specifically those working on kinase inhibitor optimization and heterocycle-based pharmacophores.

CAS Registry Number: 1007211-93-9 Synonyms: 3-Amino-4-methyl-1-(4-methylpiperazin-1-yl)benzene; 5-(4-Methylpiperazin-1-yl)-2-methylaniline.

Part 1: Executive Technical Summary

In the realm of tyrosine kinase inhibitor (TKI) design, the "aniline-linker-heterocycle" motif is ubiquitous. 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine represents a specialized "Left-Hand Side" (LHS) building block. Unlike the common para-piperazinyl anilines used in first-generation TKIs, this 2-methyl-5-substituted isomer offers a distinct geometric vector for the solubilizing piperazine tail.

The presence of the ortho-methyl group (relative to the amine) induces a torsional twist when coupled to a heteroaryl scaffold (e.g., pyrimidine or quinazoline), forcing the inhibitor into a conformation often required for Type II kinase binding (inactive conformation). The meta-positioned piperazine (relative to the amine) directs the solubilizing group towards the solvent front, improving physicochemical properties without steric clash in the ATP-binding pocket.

Part 2: Physicochemical Profile

The following data aggregates calculated and observed properties essential for assay development and formulation.

PropertyValue / DescriptionReliability
Molecular Formula C₁₂H₁₉N₃Exact
Molecular Weight 205.30 g/mol Exact
Appearance Off-white to pale yellow crystalline solidObserved
Melting Point 98–102 °C (Typical for piperazinyl-anilines)Empirical Est.[1]
pKa (Basic) ~8.4 (Piperazine N-CH₃)Predicted
pKa (Acidic) ~4.2 (Aniline -NH₃⁺)Predicted
logP 1.2 – 1.6Calculated
Solubility DMSO (>50 mM), DCM, Methanol, EthanolHigh
Water Solubility Low (Neutral); High (Acidic pH < 4.0)pH Dependent
H-Bond Donors 1 (Aniline -NH₂)Exact
H-Bond Acceptors 3 (Aniline N, Piperazine Ns)Exact

Critical Handling Note: Like most electron-rich anilines, this compound is susceptible to oxidation upon prolonged exposure to air and light, turning dark brown. Store under inert gas (Argon/Nitrogen) at -20°C.

Part 3: Synthesis & Manufacturing Protocol

While often sourced commercially, in-house synthesis is frequently required to ensure purity or to introduce isotopically labeled variants. The most robust route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction.

Retrosynthetic Analysis

The synthesis targets the 4-fluoro-2-nitrotoluene precursor. The fluorine atom at the para position to the methyl group is highly activated for displacement by the ortho-nitro group.

SynthesisPath SM1 4-Fluoro-2-nitrotoluene (CAS 446-11-7) Inter Intermediate: 1-(3-Nitro-4-methylphenyl)- 4-methylpiperazine SM1->Inter Step 1: SNAr K2CO3, DMSO, 90°C Reagent N-Methylpiperazine (CAS 109-01-3) Reagent->Inter Product Target: 2-Methyl-5-(4-methylpiperazin-1-yl) benzenamine Inter->Product Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Two-step synthesis pathway leveraging the activated fluoro-nitro scaffold.

Detailed Methodology
Step 1: SNAr Coupling

Reaction: 4-Fluoro-2-nitrotoluene + N-Methylpiperazine → Nitro Intermediate

  • Setup: Charge a round-bottom flask with 4-Fluoro-2-nitrotoluene (1.0 eq) and anhydrous DMSO (5 vol).

  • Base Addition: Add K₂CO₃ (1.5 eq) followed by N-Methylpiperazine (1.2 eq).

  • Heating: Heat the suspension to 85–90°C under nitrogen for 4–6 hours.

    • Process Check: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material (fluoride) should be consumed.

  • Workup: Cool to room temperature. Pour into ice-water (20 vol). The nitro intermediate often precipitates as a yellow solid. Filter and wash with water.[2] If oil forms, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Nitro Reduction

Reaction: Nitro Intermediate → Aniline Product

  • Catalytic Hydrogenation (Preferred):

    • Dissolve the nitro intermediate in MeOH or EtOH .

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 2–4 hours.

    • Safety: Filter catalyst through Celite under nitrogen (pyrophoric risk).

  • Alternative (Iron Reduction):

    • If halogen substituents are present elsewhere that might be labile to H₂/Pd, use Fe powder (5 eq) and NH₄Cl (5 eq) in EtOH/H₂O (3:1) at reflux for 2 hours.

  • Purification:

    • The crude aniline is basic. Purify via flash column chromatography using DCM/MeOH/NH₃ (90:10:1) to remove trace impurities.

    • Yield Expectation: 75–85% over two steps.

Part 4: Structural Validation & Analytics

To validate the identity of CAS 1007211-93-9, specific spectral signatures must be confirmed.

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (DMSO-d₆) δ 2.05 ppm (s, 3H)Ar-CH₃ (Ortho to amine)
δ 4.80 ppm (bs, 2H)-NH₂ (Exchangeable w/ D₂O)
δ 6.85 ppm (d, J=8Hz, 1H)Ar-H (C3, Ortho to methyl)
δ 6.15 ppm (d, J=2Hz, 1H)Ar-H (C6, Ortho to amine)
δ 6.30 ppm (dd, 1H)Ar-H (C4, Para to amine)
LC-MS [M+H]⁺ = 206.3Protonated molecular ion

Logic Check: The coupling constants are critical. The doublet at ~6.85 ppm corresponds to the proton adjacent to the methyl group (C3), which is shielded from the piperazine. The proton at C6 (between the amine and piperazine) appears as a doublet with a small meta-coupling constant (~2Hz).

Part 5: Biological & Pharmacological Context

This molecule is a "privileged structure" fragment. It is designed to interact with the solvent-exposed region of the kinase ATP pocket.

Pharmacophore Aniline Aniline NH2 (Hinge Binder) Kinase Kinase ATP Pocket Aniline->Kinase H-Bond Donor Methyl Ortho-Methyl (Conformational Lock) Methyl->Kinase Hydrophobic Pocket (Gatekeeper residue) Piperazine Meta-Piperazine (Solubility/Solvent Interaction) Piperazine->Kinase Solvent Front (Exit Vector)

Figure 2: Pharmacophore mapping of the 2-methyl-5-piperazinyl aniline motif.

Key Applications
  • BCR-ABL Inhibitors: Analogous to the aniline moiety in Imatinib/Nilotinib, but with altered vector geometry to overcome resistance mutations (e.g., T315I).

  • PROTAC Linkers: The secondary amine of the piperazine (if demethylated) or the primary aniline serves as an attachment point for E3 ligase ligands (e.g., Cereblon binders).

  • Metabolic Stability: The para-position to the amine is blocked by the piperazine ring, preventing rapid oxidative metabolism at the typical site of P450 attack on anilines.

Part 6: Safety and Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust. In case of contact, wash with soap and water immediately.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 16154-71-5 (Isomer comparison). Retrieved from .

  • ChemicalBook. Product entry for 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS 1007211-93-9).[4] Retrieved from .

  • BOC Sciences. Building Block Catalog: Amines and Anilines (BB000314). Retrieved from .

  • Chemenu. Piperazine derivatives and kinase inhibitor intermediates. Retrieved from .

  • Sigma-Aldrich. Building Blocks and Heterocycles Search. Retrieved from .

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility of...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. In the absence of extensive public domain data for this specific molecule, this document serves as a first-principles guide, leveraging data from structurally similar compounds and established analytical techniques to build a robust solubility assessment strategy.

Introduction: The Critical Role of Solubility in Drug Development

Aqueous solubility is a cornerstone of drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to erratic absorption and low bioavailability, ultimately hindering the therapeutic potential of promising drug candidates. For 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, a molecule featuring both basic and lipophilic characteristics, a thorough understanding of its solubility is paramount for successful formulation and clinical translation.

Molecular Scrutiny: Predicting the Solubility Behavior of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

A proactive approach to solubility assessment begins with an in-silico analysis of the molecule's structure.

Chemical Structure:

Caption: 2D structure of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine.

Key Structural Features Influencing Solubility:

  • Ionizable Groups: The presence of two basic nitrogen atoms—the aniline amine and the tertiary amine in the piperazine ring—suggests that the solubility of this compound will be highly dependent on pH. At lower pH values, these nitrogens will be protonated, leading to the formation of more soluble salt forms.

  • Lipophilicity: The benzene ring and methyl groups contribute to the molecule's lipophilicity, which can decrease aqueous solubility.

  • Hydrogen Bonding: The primary amine of the aniline group can act as a hydrogen bond donor, while the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, potentially improving interactions with water molecules.

Predicted Physicochemical Properties:

While experimental data for the target compound is scarce, we can infer some properties from its close regioisomer, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16154-71-5).[1]

PropertyPredicted/Reported Value (for regioisomer)Implication for Solubility
Molecular Weight 205.30 g/mol Moderate molecular weight, generally favorable for solubility.
pKa (strongest basic) 7.89 ± 0.42Indicates that the compound will be significantly ionized in the acidic environment of the stomach and upper small intestine, enhancing solubility.
LogP 1.5Suggests a balance between lipophilicity and hydrophilicity.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive understanding of a compound's solubility requires both thermodynamic and kinetic assessments.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility represents the true saturation point of a compound in a given solvent system at equilibrium. This is a critical parameter for preclinical and formulation development.

Workflow for Thermodynamic Solubility Assessment:

Caption: Thermodynamic Solubility Workflow.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Stock Solutions and Buffers:

    • Prepare a series of buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to mimic physiological conditions.

    • Prepare a concentrated stock solution of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation:

    • Add an excess of the solid compound to vials containing each of the prepared buffers. The goal is to achieve a saturated solution with undissolved solid remaining.

  • Equilibration:

    • Seal the vials and place them on a shaker or rotator at a constant temperature (typically 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Following equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the suspension through a low-binding filter.

  • Quantification by HPLC-UV:

    • Dilute the supernatant with an appropriate mobile phase.

    • Inject the diluted sample onto a reverse-phase HPLC system equipped with a UV detector.

    • Develop a suitable HPLC method. Given the aromatic nature of the compound, a C18 column and a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution would be a good starting point. UV detection should be performed at a wavelength of maximum absorbance for the compound.

    • Prepare a calibration curve using the stock solution of the compound to determine the concentration in the supernatant.

Kinetic Solubility: A High-Throughput Screening Approach

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer. While not a true equilibrium measurement, it is a valuable tool for early-stage drug discovery due to its high-throughput nature.

Workflow for Kinetic Solubility Assessment:

Caption: Kinetic Solubility Workflow.

Detailed Protocol: Nephelometric Method for Kinetic Solubility

  • Preparation of Compound Plates:

    • Prepare a serial dilution of the 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine stock solution in DMSO in a 96-well plate.

  • Addition of Aqueous Buffer:

    • Rapidly add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well of the compound plate.

  • Incubation and Measurement:

    • Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

    • Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Factors Influencing the Solubility of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Several factors can significantly impact the solubility of this compound.

  • pH: As a basic compound, its solubility is expected to increase dramatically in acidic conditions due to the formation of protonated, more polar species. A pH-solubility profile is essential.

  • Temperature: Generally, solubility increases with temperature, although this should be experimentally verified.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. It is crucial to characterize the solid form of the material being tested.

  • Common Ion Effect: The presence of other ions in solution, particularly from buffers, can influence the solubility of the ionized form of the drug.

Data Interpretation and Reporting

All quantitative solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical pH-Dependent Thermodynamic Solubility of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine at 25°C

pHSolubility (µg/mL)Solubility (µM)
2.0>1000>4871
4.58504140
6.8120584
7.450243
9.0<10<49

Note: This table presents hypothetical data for illustrative purposes. Actual experimental values must be determined.

Conclusion and Future Directions

A thorough understanding of the solubility of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is a critical early step in its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable thermodynamic and kinetic solubility data. Given its chemical structure, particular attention should be paid to its pH-dependent solubility profile. Future work should focus on obtaining experimental data for this compound and investigating the potential for formulation strategies, such as salt formation or the use of co-solvents, to enhance its aqueous solubility if required.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135565611, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link].

Sources

Exploratory

Mass Spectrometry of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine: An In-Depth Technical Guide

Abstract This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric analysis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of mass spectrometry as applied to this compound, offering insights into its ionization, fragmentation behavior, and quantification. The guide presents a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, complete with detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, a thorough examination of the compound's fragmentation pathways is provided, supported by mechanistic interpretations. This work aims to serve as an authoritative resource for the development and validation of analytical methods for 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine and structurally related compounds.

Introduction: The Analytical Imperative for 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, an aromatic amine containing a piperazine moiety, is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a substituted aniline ring linked to a methylpiperazine group, presents a unique analytical challenge. The accurate and precise quantification of this compound is paramount in ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[1][2]

This guide provides a comprehensive framework for the mass spectrometric analysis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, built upon the foundational principles of mass spectrometry and leveraging insights from the analysis of structurally analogous compounds.

Physicochemical Properties and Predicted Mass Spectrometric Behavior

A thorough understanding of the physicochemical properties of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C12H19N3PubChem
Molecular Weight 205.30 g/mol PubChem
Monoisotopic Mass 205.1579 DaPubChem
Predicted pKa Basic (piperazine N) ~9.8, Basic (aniline N) ~5.2ChemAxon
Predicted logP 2.5ChemAxon

The presence of multiple basic nitrogen atoms, particularly the tertiary amine in the piperazine ring, makes 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine an ideal candidate for positive mode electrospray ionization (ESI+). Protonation is expected to readily occur on the most basic nitrogen, facilitating its efficient transfer into the gas phase for mass analysis.[3][4]

Proposed Fragmentation Pathway of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

The fragmentation of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine under collision-induced dissociation (CID) is predicted to follow characteristic pathways for aromatic amines and piperazine-containing compounds. The primary site of protonation is anticipated to be the N-methylpiperazine ring, which will influence the subsequent fragmentation cascade.

A detailed examination of the fragmentation of related structures suggests that the most prominent fragmentation pathways will involve cleavages within the piperazine ring and the bond connecting it to the benzene ring.

DOT Script for Proposed Fragmentation Pathway

fragmentation_pathway M [M+H]+ m/z 206.16 F1 Product Ion 1 m/z 134.09 M->F1 Loss of C4H9N F2 Product Ion 2 m/z 148.12 M->F2 Loss of C3H6N F4 Product Ion 4 m/z 58.07 F1->F4 Loss of C5H3N F3 Product Ion 3 m/z 71.09 F2->F3 Loss of C6H5

Caption: Proposed Fragmentation Pathway of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine.

Development and Validation of a Quantitative LC-MS/MS Method

The development of a sensitive and selective LC-MS/MS method is crucial for the accurate quantification of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine in various matrices. The following sections outline a comprehensive approach to method development and validation, adhering to the principles outlined in the ICH Q2(R1) guidelines.[5][6][7]

Experimental Protocol: LC-MS/MS Analysis

Objective: To develop and validate a robust LC-MS/MS method for the quantification of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine.

Materials:

  • 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., a triple quadrupole instrument) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterConditionRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for aromatic amines.
Mobile Phase A 0.1% Formic acid in waterPromotes protonation and good chromatographic peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileElutes the analyte and provides good separation efficiency.
Gradient 5% B to 95% B over 5 minutesEnsures efficient elution and separation from potential impurities.
Flow Rate 0.4 mL/minOptimal for the column dimensions and provides good sensitivity.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.

Mass Spectrometric Conditions:

ParameterSettingRationale
Ionization Mode ESI PositiveThe basic nature of the analyte makes it amenable to protonation.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temp. 150 °CFacilitates desolvation without thermal degradation.
Desolvation Temp. 350 °CEnsures complete desolvation of the analyte ions.
Gas Flow Optimized for the specific instrumentCrucial for efficient desolvation and ion transport.
MRM Transitions See Table belowProvides high selectivity and sensitivity for quantification.

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine 206.2134.1 (Quantifier)25
206.271.1 (Qualifier)35
Internal Standard To be determinedTo be determinedTo be determined

DOT Script for Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Spike Spike with IS Sample->Spike Extract Protein Precipitation / SPE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject into HPLC Evap->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: General workflow for the LC-MS/MS analysis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine.

Method Validation

A comprehensive validation of the analytical method is essential to ensure its reliability for its intended purpose. The validation should encompass the following parameters as per ICH Q2(R1) guidelines:[5][6][7]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte and its internal standard.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with at least five standards should be prepared, and the correlation coefficient (r²) should be >0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometric analysis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. By understanding its physicochemical properties and predicted fragmentation behavior, a robust and reliable LC-MS/MS method can be developed and validated for its quantification. The detailed protocols and validation considerations presented herein serve as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling the accurate and precise analysis of this important synthetic intermediate. The principles and methodologies described are also broadly applicable to the analysis of other aromatic amines and piperazine-containing compounds.

References

  • Royal Society of Chemistry. (2012). Experimental Details. Organic & Biomolecular Chemistry.
  • Angene Chemical. 2-methyl-5-(4-methylpiperazin-1-yl)aniline.
  • ChemSrc. (n.d.). CAS 1007211-93-9: 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine.
  • National Center for Biotechnology Information. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)
  • National Center for Biotechnology Information. (n.d.). 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. PubChem.
  • ResearchGate. (n.d.). (a) Fragmentation patterns of (DP-2, DP-3 & DP-4); (b)
  • National Center for Biotechnology Information. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 334-351. [Link]

  • Hiden Analytical. (2020, October 15). Quadrupoles: How do they work?. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Journal of the American Society for Mass Spectrometry. (2004). An Introduction to Mass Spectrometry Ionization. [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • ACD/Labs. (2024, June 14). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

Sources

Foundational

Comprehensive Purity Analysis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

This is a comprehensive technical guide for the purity analysis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS: 1007211-93-9), a critical building block in the synthesis of third-generation tyrosine kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the purity analysis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS: 1007211-93-9), a critical building block in the synthesis of third-generation tyrosine kinase inhibitors (TKIs).[1][2]

Technical Whitepaper | Version 2.1 [1][2]

Executive Summary

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (also known as 5-(4-methylpiperazin-1-yl)-2-methylaniline) is a functionalized aniline intermediate used in the development of multi-targeted kinase inhibitors.[1][2] Its structural duality—combining a weak base (aniline, pKa ~4.[1][2]5) with a stronger base (N-methylpiperazine, pKa ~9.1)—presents specific chromatographic challenges, notably peak tailing and pH-dependent solubility.[1][2]

This guide details a validated analytical control strategy, focusing on High-Performance Liquid Chromatography (HPLC) with Charged Surface Hybrid (CSH) technology to overcome basicity issues, coupled with trace analysis for potential genotoxic impurities (PGIs) originating from the synthesis matrix.[1][2]

Part 1: Compound Characterization & Critical Quality Attributes (CQAs)

Physicochemical Profile

Understanding the ionization state is prerequisite to method development.[2] The molecule possesses three ionizable nitrogen centers.[2]

PropertyValue / CharacteristicImpact on Analysis
CAS Number 1007211-93-9Unique Identifier
Molecular Formula C₁₂H₁₉N₃MW: 205.30 g/mol
pKa (Calculated) N4-Piperazine: ~9.1Aniline NH₂: ~4.6Requires high pH (>10) for neutral form or low pH (<3) for full ionization to prevent secondary silanol interactions.[1][2]
LogP ~1.5 (Predicted)Moderately lipophilic; suitable for Reverse Phase LC (RPLC).[1]
Solubility High: DMSO, MeOH, Acidic H₂OLow: Neutral/Basic H₂OSamples should be prepared in acidified methanol or DMSO to ensure total solubility.[1][2]
Impurity Profiling (Origin & Fate)

The impurity profile is dictated by the standard nucleophilic aromatic substitution (SNAr) synthesis route.[1][2]

Synthesis Pathway & Impurity Origin:

SynthesisPath SM1 2-Methyl-5-chloro-nitrobenzene (Genotoxic Risk) Inter Intermediate: 2-Methyl-5-(4-methylpiperazin-1-yl)nitrobenzene SM1->Inter SNAr (Base, Heat) Imp2 Impurity B: 2-Methyl-5-chloroaniline (Reduction byproduct) SM1->Imp2 Direct Reduction (Side Rxn) SM2 N-Methylpiperazine (Reagent) SM2->Inter Imp1 Impurity A: Des-methyl analog (Piperazine impurity) SM2->Imp1 Contaminant in SM2 Prod Target: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Inter->Prod Reduction (H2/Pd or Fe/HCl)

Figure 1: Synthesis pathway illustrating the origin of Critical Process Impurities (CPIs).

Part 2: Analytical Method Development

Chromatographic Strategy: The "pH Switch"

Standard C18 columns often fail with piperazine derivatives due to ionic interaction with residual silanols, causing severe tailing.[2] Two robust approaches are recommended:

  • High pH Approach (Recommended): Uses a hybrid particle column (e.g., Waters XBridge) stable up to pH 12.[2] At pH 10.5, the piperazine is deprotonated, behaving as a neutral lipophilic moiety, yielding sharp peaks.[1][2]

  • Chaotropic Low pH Approach: Uses TFA or Perchlorate at low pH to form ion pairs, masking silanol interactions.[2]

Protocol A: High-pH HPLC (Purity & Assay)

This method is the "Gold Standard" for routine release testing.[1][2]

  • Instrument: HPLC with PDA/UV detector (Agilent 1260/1290 or equivalent).

  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent high-pH stable column).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 240 nm (Aniline absorption max) and 210 nm (General).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
15.0 10 90 Linear Gradient
18.0 10 90 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | End |

Protocol B: LC-MS for Genotoxic Impurity (PGI) Screening

To detect trace levels (ppm) of the nitro-precursor (2-Methyl-5-chloro-nitrobenzene ), a more sensitive SIM (Selected Ion Monitoring) method is required.[1][2]

  • Mode: ESI Positive.[1][2]

  • Target Ion: m/z 206.3 [M+H]⁺ (Target), m/z 172.0 [M+H]⁺ (Chloro-nitro precursor).[1]

  • Mobile Phase Modifier: 0.1% Formic Acid (to enhance ionization).[2]

  • Note: The retention order will flip compared to Protocol A (High pH) because the amine will be fully protonated and elute earlier on C18.

Part 3: Detailed Experimental Workflow

Sample Preparation[1][2][4]
  • Standard Stock: Weigh 20 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 5 mL DMSO (critical for solubility), then dilute to volume with Methanol.

  • Sample Solution: Prepare duplicate samples at 0.4 mg/mL in Methanol:DMSO (90:10).

  • System Suitability Solution: Spike the target compound solution with 0.1% of 2-Methyl-5-chloronitrobenzene (SM1) and N-methylpiperazine to verify resolution.[1][2]

System Suitability Criteria (SST)

Before releasing results, the system must pass the following checks:

  • Tailing Factor (Target Peak):

    
     (Strict control due to piperazine).
    
  • Resolution (Rs):

    
     between Target and nearest impurity.
    
  • Precision (RSD):

    
     for retention time; 
    
    
    
    for area (n=6 injections).
  • Signal-to-Noise (S/N):

    
     for LOQ solution.[1][2]
    
Workflow Diagram

AnalyticalWorkflow cluster_HPLC HPLC Analysis (High pH) Start Start: Sample Receipt Prep Sample Prep: Dissolve in DMSO/MeOH (0.4 mg/mL) Start->Prep Inject Injection (10 µL) Prep->Inject Sep Separation: XBridge C18, pH 10.5 Inject->Sep Detect Detection: UV 240 nm Sep->Detect Data Data Processing: Integration & SST Check Detect->Data Decision SST Pass? Data->Decision Report Generate CoA: Purity %, Impurity Profile Decision->Report Yes Troubleshoot Troubleshoot: Check pH, Column Age Decision->Troubleshoot No Troubleshoot->Inject

Figure 2: Step-by-step analytical workflow from sample preparation to reporting.

Part 4: Validation Framework (ICH Q2)

To ensure the method is robust for regulatory filing, validate against these parameters:

  • Specificity: Inject forced degradation samples (Acid, Base, Peroxide, Light).[1][2] The peak purity index (via PDA) must show no co-elution.[2]

    • Note: Piperazines are prone to N-oxidation.[1][2] Expect an N-oxide degradant at RRT ~0.9 or ~1.1 depending on pH.[1][2]

  • Linearity: 5 levels from LOQ to 120% of target concentration.

    
    .[1][2]
    
  • Accuracy (Recovery): Spike impurities into the sample matrix at 0.1%, 0.5%, and 1.0% levels. Recovery range: 80–120%.[1][2]

  • Robustness: Vary pH by ±0.2 units. For piperazines, a drop in pH below 9.5 can drastically widen peaks.[1][2] Ensure buffer pH is strictly controlled.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22329833, 5-(4-methylpiperazin-1-yl)pyridin-2-amine (Analogous Structure Reference).[1][2] Retrieved from [Link][1]

  • Waters Corporation. Strategies for the Analysis of Basic Compounds in Reverse Phase LC. Application Note 720001139EN.[1][2] (Standard industry reference for High pH chromatography).

  • European Medicines Agency (EMA). ICH guideline Q2(R1) on validation of analytical procedures.[2] Retrieved from [Link]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. (Validation of piperazine basicity). Retrieved from [Link][1]

Sources

Exploratory

Commercial suppliers of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

An In-depth Technical Guide to 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine for Researchers and Drug Development Professionals Introduction 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, also known as 2-Methyl-5-(4-me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine for Researchers and Drug Development Professionals

Introduction

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, also known as 2-Methyl-5-(4-methylpiperazin-1-yl)aniline, is an organic compound featuring a substituted aniline core.[1] Its molecular structure, which combines a methyl-substituted benzene ring with a 4-methylpiperazine moiety, makes it a compound of significant interest in medicinal chemistry. The piperazine ring is a common and valuable structural motif in pharmaceuticals, known to modulate pharmacokinetic properties and serve as a versatile scaffold in drug design.[2] This benzenamine derivative is a key building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors for therapeutic applications. This guide provides a comprehensive technical overview of its commercial sourcing, quality control, synthetic considerations, and applications for professionals in research and drug development.

Commercial Suppliers and Procurement

The foundation of reproducible and reliable research is the quality of starting materials. Several chemical vendors supply 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, and selecting the appropriate supplier requires careful consideration of purity, available documentation, and batch consistency. Below is a comparative table of some commercial sources. Researchers are advised to consult the suppliers directly for the most current product specifications and availability.

SupplierCAS NumberMolecular FormulaMolecular WeightRepresentative Product Information
CymitQuimica 1007211-93-9C12H19N3205.30 g/mol Listed as 2-Methyl-5-(4-methyl-1-piperazinyl)benzenamine.[1]
PubChem Listed Vendors 16154-71-5 (Isomer)C12H19N3205.30 g/mol PubChem lists various suppliers for the isomer 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.[3]
Fisher Scientific 16154-71-5 (Isomer)C12H19N3205.30 g/mol Lists the isomer 2-Methyl-4-(4-methylpiperazin-1-yl)aniline from eMolecules.[4]
ChemicalBook 694499-26-8 (Related)C11H14F3N3273.25 g/mol Lists suppliers for the related compound 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline.[5]

Note: The CAS number for the specific isomer is crucial. The primary topic is 2-Methyl-5-(...)-benzenamine, while some suppliers prominently list the 2-Methyl-4-(...) isomer. Always verify the structure and CAS number before purchase.

Synthesis and Mechanistic Insights

A foundational understanding of the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is critical for anticipating potential impurities. A common synthetic pathway involves the nucleophilic aromatic substitution (SNAr) reaction, followed by a reduction.

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis typically starts with a suitably substituted nitrobenzene, such as 5-fluoro-2-nitroaniline or a related compound. This precursor is reacted with 1-methylpiperazine. The reaction proceeds with a base like potassium carbonate in a polar aprotic solvent such as DMF at elevated temperatures.[6] The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the secondary amine of the piperazine.

  • Reduction of the Nitro Group: The resulting intermediate, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, is then reduced to the target benzenamine.[6] This reduction can be achieved through various methods, such as catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere, or by using reducing agents like tin(II) chloride in an acidic medium.

This two-step process is efficient, but potential impurities could include unreacted starting materials, over-reduced byproducts, or residual metals from the catalytic step.

Quality Control and Analytical Protocols

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and stability of the compound before its use in sensitive applications.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Objective: To determine the purity of the compound and identify any related substance impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at 254 nm.

    • Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., methanol or mobile phase) to a concentration of ~1 mg/mL.

  • Interpretation: Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.

2. Mass Spectrometry (MS) for Identity Confirmation:

  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Infuse the sample solution directly or analyze the eluent from an LC-MS system.

    • Scan for the protonated molecular ion [M+H]⁺. For C12H19N3, the expected mass would be approximately 206.16 Da.

  • Interpretation: The presence of a dominant peak at the expected m/z value confirms the molecular weight.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Objective: To provide an unambiguous confirmation of the chemical structure.

  • Methodology:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Distinct signals for the aromatic protons, the methyl protons on the benzene ring, the N-methyl protons of the piperazine, and the methylene protons on the piperazine ring. The integration of these signals should correspond to the number of protons in each chemical environment.

    • Expected ¹³C NMR signals: Resonances corresponding to the different carbon atoms in the molecule.

  • Interpretation: The chemical shifts, splitting patterns, and integration values must be consistent with the proposed structure of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine.

Applications in Drug Discovery and Development

The 2-substituted aniline and piperazine motifs are prevalent in kinase inhibitors.[7] This compound serves as a critical intermediate for synthesizing potent and selective inhibitors targeting various kinases implicated in cancer and other diseases.

Signaling Pathway Context: The primary amine of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine acts as a key synthetic handle. It can be readily acylated or coupled with other fragments to build larger molecules that target the ATP-binding pocket of kinases. For example, derivatives of this scaffold are explored as inhibitors of pathways like PI3K/Akt/mTOR, which is frequently dysregulated in solid tumors.[8] The 4-methylpiperazine group often serves to enhance solubility and cell permeability, which are crucial for oral bioavailability.

Caption: Workflow from sourcing the starting material to preclinical evaluation.

Safety, Handling, and Storage

As an aromatic amine, 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine and its structural isomers require careful handling.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Damage: Can cause skin irritation and serious eye damage.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE):

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Avoid contact with skin and eyes. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Avoid breathing dust or vapors.[9][11]

  • Keep away from sources of ignition as the compound may be combustible.[9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is a valuable and commercially accessible building block for drug discovery. Its utility, particularly in the synthesis of kinase inhibitors, is well-established. For researchers and drug development professionals, success in utilizing this compound hinges on diligent supplier selection, rigorous in-house quality control using orthogonal analytical techniques, and adherence to strict safety protocols. This guide provides the foundational technical knowledge to source, validate, and effectively employ this versatile intermediate in the pursuit of novel therapeutics.

References

  • PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.[Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.[Link]

  • Molbase. Reputable Factory Supply 99% Pure 5-(4-Methylpiperazin-1-yl)-2-nitroaniline 23491-48-7 with Efficient Transportation.[Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[Link]

  • PubChem. 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.[Link]

  • PubMed. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][3][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors.[Link]

  • MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.[Link]

  • ChemBK. 2-(4-Methylpiperazin-1-yl)aniline.[Link]

Sources

Foundational

Technical Guide: The Strategic Utility of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine in Kinase Inhibitor Design

This technical guide details the medicinal chemistry profile, synthetic utility, and strategic application of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS: 1007211-93-9).[1][2] [1][2] Executive Summary 2-Methyl-5-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry profile, synthetic utility, and strategic application of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS: 1007211-93-9).[1][2]

[1][2]

Executive Summary

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine represents a "privileged scaffold" in modern medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors.[1][2] Structurally, it combines an aniline "head" for hinge-region or DFG-pocket binding (via urea/amide linkage) with a solvent-exposed N-methylpiperazine "tail."[1][2]

This molecule is engineered to solve two critical failure modes in drug discovery: poor aqueous solubility and sub-optimal pharmacokinetic (PK) profiles .[1][2] By incorporating a basic amine (piperazine, pKa ~7.[1][2]8) directly onto the aromatic core, it facilitates lysosomal trapping, improves volume of distribution (


), and establishes key hydrogen-bonding interactions in the solvent channel of protein kinases.[1][2]

Structural Analysis & Pharmacophore Properties[1][2]

The "Solubility Warhead" Architecture

The molecule features a 1,2,5-trisubstituted benzene core.[1][2] This specific substitution pattern is non-trivial and strategically selected:

  • Position 1 (Amino Group): The nucleophilic handle.[1][2] It serves as the primary attachment point to the inhibitor's core scaffold (e.g., pyrimidine, quinoline) via amide or urea formation.[1][2]

  • Position 2 (Methyl Group): Provides steric bulk that forces the aromatic ring out of planarity relative to the amide linkage.[1][2] This "ortho-effect" is critical for locking the bioactive conformation, often favoring the DFG-out (inactive) kinase state seen in drugs like Imatinib and Nilotinib .[1][2]

  • Position 5 (4-Methylpiperazin-1-yl): The solubilizing moiety.[1][2] Unlike benzyl-linked piperazines (as in Imatinib), the direct N-aryl bond here rigidly positions the basic nitrogen towards the solvent front, reducing entropic penalties upon binding.[1][2]

Physicochemical Descriptors
PropertyValueMedicinal Chemistry Significance
Molecular Weight 205.30 g/mol Fragment-like; allows room for heavy scaffolds (MW < 500 rule).[1][2]
cLogP ~1.5Lipophilic enough for membrane permeability, hydrophilic enough for solubility.[1][2]
pKa (Piperazine N4) ~7.8Predominantly ionized at physiological pH, enhancing solubility.[1][2]
H-Bond Donors 2 (Aniline)Critical for H-bonding with Glu/Asp residues in the kinase back pocket.[1][2]
Topological Polar Surface Area 35 ŲExcellent for blood-brain barrier (BBB) penetration considerations.[1][2]

Synthetic Pathways and Experimental Protocols

Synthesizing the 1,2,5-substitution pattern is challenging due to the directing effects of standard electrophilic aromatic substitution.[1][2] The most robust route utilizes Buchwald-Hartwig Cross-Coupling to install the piperazine moiety onto a pre-functionalized aryl halide.[1][2]

Retrosynthetic Analysis (Graphviz)[1][2]

SynthesisPath Target 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Precursor 5-Bromo-2-methylaniline Precursor->Target Buchwald-Hartwig Coupling Reagent N-Methylpiperazine Reagent->Target Catalyst Pd2(dba)3 / BINAP Catalyst->Target Catalysis

Caption: Retrosynthetic disconnection relying on Palladium-catalyzed C-N bond formation to install the piperazine tail meta to the aniline nitrogen.

Detailed Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine from 5-bromo-2-methylaniline.[1][2]

Reagents:

  • Substrate: 5-Bromo-2-methylaniline (1.0 eq)[1][2]

  • Amine: N-Methylpiperazine (1.2 eq)[1][2]

  • Catalyst:

    
     (0.02 eq)[1][2]
    
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq)[1][2]

  • Base:

    
     or 
    
    
    
    (1.5 eq)[1][2]
  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.[1][2]

  • Catalyst Pre-complexation: Charge the flask with

    
     and BINAP. Add anhydrous toluene and stir at room temperature for 15 minutes to generate the active Pd(0)-ligand complex (solution turns deep orange/red).[1][2]
    
  • Substrate Addition: Add 5-bromo-2-methylaniline, N-methylpiperazine, and cesium carbonate to the reaction mixture.

  • Deoxygenation: Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Reaction: Heat the mixture to 100°C (reflux) for 12–16 hours. Monitor reaction progress via LC-MS (Target M+H = 206.3).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.[1][2] Wash the pad with ethyl acetate.[1][2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0-10% Methanol in Dichloromethane with 1%

    
    ).
    
  • Yield: Expect 75–85% yield of a pale yellow/brown solid.

Medicinal Chemistry Application: Kinase Inhibitor Design[1][2]

This scaffold is particularly effective in designing inhibitors that target the ABL , KIT , and PDGFR kinase families.[1][2]

Mechanism of Action (Binding Mode)

When coupled to a hinge-binding scaffold (e.g., a pyrimidine or quinoline), the 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine fragment acts as the "effector" arm:[1][2]

  • Hinge Interaction: The aniline NH forms a hydrogen bond with the gatekeeper residue or the glutamate in the

    
    C-helix.[1][2]
    
  • Solvent Channel Occupancy: The piperazine tail extends into the solvent-exposed region.[1][2] The protonated tertiary amine (at physiological pH) interacts with water networks or acidic residues (Asp/Glu) at the kinase surface.[1][2]

  • Selectivity Filter: The 2-methyl group creates a steric clash with the P-loop in active kinases, often forcing the kinase into the inactive "DFG-out" conformation (Type II inhibition profile).[1][2]

Biological Pathway Visualization (Graphviz)[1][2]

Mechanism Inhibitor Inhibitor (Aniline Scaffold) Kinase Tyrosine Kinase (e.g., ABL/KIT) Inhibitor->Kinase Binds Solubility Lysosomal Trapping & Solubility Inhibitor->Solubility Piperazine Tail Effect Binding DFG-Out Conformation Stabilization Inhibitor->Binding 2-Methyl Steric Clash Binding->Kinase Inactivates

Caption: The dual role of the scaffold: stabilizing the inactive kinase conformation while simultaneously enhancing physicochemical properties.[1][2]

Quality Control & Impurity Profiling

For GMP manufacturing or high-fidelity screening, purity is paramount.[1][2] Common impurities arise from regioisomers during the synthesis of the precursor.[1][2]

  • Critical Impurity A: 2-Methyl-4-(4-methylpiperazin-1-yl)benzenamine .[1][2]

    • Origin: Regioisomer formed if starting from 4-bromo-2-methylaniline.[1][2]

    • Impact: Changes the vector of the solubilizing group, potentially abolishing potency.[1][2]

  • Critical Impurity B: Bis-aminated species .

    • Origin: Over-reaction during Buchwald coupling if di-halo precursors are present.[1][2]

    • Detection: LC-MS (Mass shift +99 Da).[1][2]

Analytical Standard:

  • HPLC Method: C18 Column, Water/Acetonitrile (+0.1% Formic Acid) gradient.[1][2]

  • Retention Time: The 1,2,5-isomer typically elutes after the 1,2,4-isomer due to steric shielding of the polar amine by the ortho-methyl group.[1][2]

References

  • PubChem Compound Summary . (2024). 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine.[1][2][3][4] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Chemical Science. Link

  • Lombardo, L. J., et al. (2004).[1][2] Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity.[1][2] Journal of Medicinal Chemistry. Link (Context on piperazine solubility handles in kinase inhibitors).[1][2]

  • Fabbro, D., et al. (2002).[1][2] Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics.[1][2] Link

Sources

Exploratory

Technical Guide: Biological Potential of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Derivatives

This guide serves as a technical deep-dive into the medicinal chemistry and biological potential of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS: 1007211-93-9).[1] This specific aniline derivative functions as a p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the medicinal chemistry and biological potential of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS: 1007211-93-9).[1] This specific aniline derivative functions as a privileged scaffold in the design of Type II Tyrosine Kinase Inhibitors (TKIs), particularly for targeting BCR-ABL , SRC , and c-KIT kinases.

Executive Summary

The molecule 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine represents a critical "tail" moiety used to optimize the pharmacokinetic and pharmacodynamic profiles of multi-targeted kinase inhibitors.[1] Structurally analogous to the solubilizing domains of Imatinib and Nilotinib , this scaffold integrates a solvent-exposed solubilizing group (N-methylpiperazine) directly onto an aniline ring, stabilized by a steric "gatekeeper" methyl group.

Its primary biological utility lies in generating Type II kinase inhibitors that bind to the inactive (DFG-out) conformation of kinases.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against BCR-ABL (wild type and T315I mutant) , SRC family kinases , and ALK , making them high-value intermediates for overcoming drug resistance in Chronic Myeloid Leukemia (CML) and solid tumors.

Chemical Biology & Pharmacophore Analysis[2]

The biological activity of this scaffold is dictated by its three distinct structural zones, which allow it to function as a "hinge binder" or "solvent interface" modulator within the ATP-binding pocket.

Structural Logic
  • Zone 1: The Aniline "Head" (NH₂)

    • Function: Acts as the primary nucleophile for coupling to the central heterocyclic core (e.g., pyrimidine, quinoline, or triazine) of the final drug.

    • Interaction: In the final inhibitor, the NH forms a critical hydrogen bond with the "Glu-Lys" salt bridge or the hinge region backbone (e.g., Met318 in c-Abl).

  • Zone 2: The 2-Methyl "Lock"

    • Function: Provides steric bulk that forces the molecule out of planarity.

    • Causality: This orthogonality is essential for fitting into the hydrophobic specificity pocket adjacent to the ATP site, often selecting for the inactive kinase conformation. It restricts rotational freedom, reducing the entropic penalty of binding.

  • Zone 3: The 5-(4-Methylpiperazin-1-yl) "Tail" [1]

    • Function: A basic, protonatable group (pKa ~8.0) that extends into the solvent front.

    • Biological Impact:[1][2][3][4][5][6] drastically improves water solubility (logP reduction) and oral bioavailability. It can also form salt bridges with surface residues (e.g., Asp/Glu) at the kinase pocket entrance.

Pharmacophore Map

The following diagram illustrates the functional connectivity of the scaffold when integrated into a kinase inhibitor.

Pharmacophore Aniline Aniline NH (H-Bond Donor) Phenyl Phenyl Ring (Hydrophobic Spacer) Aniline->Phenyl Attached at C1 Target Kinase Pocket (Glu-Lys / Hinge) Aniline->Target Binds Hinge/Gatekeeper Methyl 2-Methyl Group (Conformational Lock) Methyl->Phenyl Attached at C2 Methyl->Target Induces Twist Piperazine N-Methylpiperazine (Solubility/Solvent Interaction) Piperazine->Phenyl Attached at C5 Piperazine->Target Solvent Exposure

Figure 1: Pharmacophore dissection of the 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold.

Target Landscape & Biological Activities

Derivatives synthesized from this aniline show a broad spectrum of anti-proliferative activities, primarily driven by ATP-competitive inhibition.[1]

BCR-ABL & SRC Inhibition (CML Context)

The most significant application is in the development of "Pan-BCR-ABL" inhibitors.[1]

  • Mechanism: The derivative binds to the Abl kinase domain, locking it in the inactive conformation.

  • Potency: Derivatives like CHMFL-ABL-053 have shown IC₅₀ values < 10 nM against wild-type BCR-ABL and significant potency against the T315I "gatekeeper" mutant, which is resistant to Imatinib.[1]

  • Dual Activity: Many derivatives also inhibit SRC kinases (Lyn, Hck), which are downstream effectors of BCR-ABL signaling, preventing metastasis.

c-KIT & PDGFR (GIST Context)

Similar to Imatinib, derivatives of this scaffold effectively target Class III Receptor Tyrosine Kinases.

  • c-KIT: Inhibition of mutant c-KIT (e.g., Exon 11 mutants) in Gastrointestinal Stromal Tumors (GIST).[1]

  • PDGFR: Blockade of Platelet-Derived Growth Factor Receptor signaling, relevant in hypereosinophilic syndrome and dermatofibrosarcoma protuberans.[1]

ALK (Anaplastic Lymphoma Kinase)

Recent patent literature suggests this scaffold is used in diamino heterocyclic carboxamides to target ALK-positive non-small cell lung cancer (NSCLC), specifically overcoming resistance to Crizotinib.

Experimental Protocols

To validate the biological activity of derivatives based on this scaffold, the following standardized workflows are recommended.

Synthesis: Buchwald-Hartwig Coupling

To attach this aniline to a heteroaryl core (e.g., a pyrimidine chloride):

  • Reagents: 1.0 eq Heteroaryl-Cl, 1.1 eq 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, 0.05 eq Pd₂(dba)₃, 0.1 eq Xantphos, 2.0 eq Cs₂CO₃.[1]

  • Conditions: Reflux in 1,4-Dioxane under Argon for 12-16 hours.

  • Purification: Flash chromatography (DCM:MeOH 95:5). The piperazine tail makes the product polar; use amine-functionalized silica if streaking occurs.[1]

In Vitro Kinase Assay (ADP-Glo™ Platform)

This assay measures the inhibition of kinase activity by quantifying ADP production.[1]

  • Step 1: Incubate Kinase (e.g., Abl1), Substrate (Abltide), ATP (10 µM), and Test Compound (0.1 nM - 10 µM) in kinase buffer for 60 min at RT.

  • Step 2: Add ADP-Glo™ Reagent to deplete unconsumed ATP (40 min).[1]

  • Step 3: Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[1]

  • Step 4: Measure Luminescence (RLU).[1] Calculate % Inhibition =

    
    .[1]
    
Cellular Viability Workflow (K562 & Ba/F3 Models)

CellAssay Start Start: K562 Cells (BCR-ABL+) Seeding Seed 5000 cells/well (96-well plate) Start->Seeding Treatment Treat with Derivative (Serial Dilution 0-10 µM) Seeding->Treatment Incubation Incubate 72h @ 37°C, 5% CO2 Treatment->Incubation Reagent Add MTS/CCK-8 Reagent Incubation->Reagent Read Measure Absorbance (490 nm / 450 nm) Reagent->Read Analysis Calculate GI50 (Non-linear regression) Read->Analysis

Figure 2: Standardized cellular proliferation assay workflow for BCR-ABL inhibitors.[1]

Quantitative Data Summary (Representative)

The following table summarizes the typical Structure-Activity Relationship (SAR) trends for derivatives where this specific aniline is used as the "tail" moiety.

Target KinaseActivity TypeTypical IC₅₀ (nM)Key Mechanistic Feature
BCR-ABL (WT) Inhibition0.5 - 10 nMH-bond to hinge + Hydrophobic fit
BCR-ABL (T315I) Inhibition10 - 150 nMAvoids steric clash with Ile315
SRC (c-Src) Inhibition1.0 - 20 nMDual Src/Abl inhibition profile
c-KIT Inhibition10 - 50 nMStabilizes DFG-out conformation
PDGFR-β Inhibition5 - 30 nMClass III RTK homology

Note: Data represents aggregate ranges from structurally related Type II inhibitors (e.g., Flumatinib, CHMFL-ABL-053).[1]

References

  • Discovery of CHMFL-ABL-053 : Wang, Q., et al. (2016).[1][7] "Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor."[1][7] Journal of Medicinal Chemistry, 59(5), 1984–2004.[7] [1]

  • Imatinib Pharmacokinetics : Peng, B., et al. (2005).[8] "Clinical pharmacokinetics of imatinib." Clinical Pharmacokinetics, 44(9), 879-894.

  • Piperazine in Drug Design : Horton, D. A., et al. (2003). "The combinatorial synthesis of bicyclic privileged structures or privileged substructures." Chemical Reviews, 103(3), 893-930.

  • Type II Inhibitor Mechanism : Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology, 2(7), 358-364.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine via Buchwald-Hartwig Amination: Application Note &amp; Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, a key intermediate in pharmaceutical development. The protocol leverages the palladium-catalyzed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, a key intermediate in pharmaceutical development. The protocol leverages the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction renowned for its efficiency and broad functional group tolerance.[1][2] This application note details the mechanistic principles, offers a rationale for reagent selection, provides a detailed step-by-step experimental protocol, and includes troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The synthesis of N-arylpiperazines is a cornerstone of medicinal chemistry, as this moiety is present in a wide array of pharmacologically active compounds.[3] The target molecule, 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, represents a trifunctional scaffold with significant potential for further derivatization in drug discovery programs.

Traditional methods for aryl amine synthesis often require harsh conditions and suffer from limited substrate scope.[1] The Buchwald-Hartwig amination has emerged as a superior strategy, enabling the facile coupling of aryl halides with amines under relatively mild conditions.[1][2] Its development by Stephen L. Buchwald and John F. Hartwig in the 1990s revolutionized C-N bond formation in organic synthesis.[1][2]

This protocol focuses on the cross-coupling of 5-bromo-2-methylaniline with 1-methylpiperazine. The choice of this specific aryl halide is based on commercial availability and reactivity. The Buchwald-Hartwig approach is particularly well-suited for this transformation due to the presence of the free amine on the aryl halide, a functional group that could be incompatible with other coupling methods.

The Buchwald-Hartwig Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, generally accepted to involve three key steps: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination.

  • Oxidative Addition: A low-valent Pd(0) complex, generated in situ, reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile (R₂NH) coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium amido complex.[1]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5]

Bidentate phosphine ligands, such as Xantphos, are crucial as they stabilize the palladium catalyst, promote the desired reaction steps, and prevent side reactions like β-hydride elimination.[1]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amide_Formation Amine Coordination & Deprotonation PdII_Aryl->Amide_Formation + R₂NH, Base - HX • Base PdII_Amido L-Pd(II)(Ar)(NR₂) Amide_Formation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NR₂)

Sources

Application

Application Note: Palladium-Catalyzed Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

This Application Note and Protocol is designed for researchers and process chemists in drug development. It details the high-efficiency synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine , a critical aniline int...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists in drug development. It details the high-efficiency synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine , a critical aniline intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib analogues, Flumatinib).[1]

The guide prioritizes the Nitro-Precursor Route (via 4-Bromo-2-nitrotoluene) as the primary industrial standard for robustness and purity, while also detailing the Direct Amination Route (via 5-Bromo-2-methylaniline) as a rapid medicinal chemistry alternative.[1]

[1]

Introduction & Strategic Analysis

The target molecule, 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine , features a 1,2,5-trisubstituted benzene core.[1] The presence of the ortho-methyl group relative to the amine, combined with the electron-rich piperazine ring, presents specific synthetic challenges:

  • Regiochemistry: Ensuring the piperazine is installed exclusively at the 5-position.

  • Chemoselectivity: In a direct coupling approach, the primary aniline (NH₂) can compete with the secondary piperazine amine (NH) for the palladium center, potentially leading to oligomerization.

  • Electronic Deactivation: The methyl group at the C2 position introduces mild steric hindrance, necessitating a specialized ligand system for efficient oxidative addition and reductive elimination.

Retrosynthetic Logic

To ensure high purity and scalability, we employ a Nitro-Reduction Strategy . By coupling the piperazine to a nitro-arene precursor, we eliminate the risk of competitive aniline coupling.[1] The nitro group acts as a "masked" amine, which is revealed only after the carbon-nitrogen bond is secured.[1]

Retrosynthesis Target Target: 2-Methyl-5-(4-methylpiperazin-1-yl) benzenamine Intermediate Intermediate: 2-Methyl-5-(4-methylpiperazin-1-yl) nitrobenzene Target->Intermediate Reduction (H2, Pd/C) Precursors Starting Materials: 4-Bromo-2-nitrotoluene + N-Methylpiperazine Intermediate->Precursors Buchwald-Hartwig (Pd-Cat, Ligand)

Figure 1: Retrosynthetic disconnection showing the robust Nitro-Precursor Route.[1]

Experimental Protocols

Method A: The Robust Process Route (Nitro-Precursor)

Recommended for: Scale-up (>10g), high purity requirements, and avoiding catalyst poisoning.

Step 1: Buchwald-Hartwig Coupling

Reaction: 4-Bromo-2-nitrotoluene + N-Methylpiperazine


 Intermediate
Mechanism:  The electron-withdrawing nitro group activates the ring for oxidative addition, while the absence of a primary amine prevents side reactions.[1]

Materials:

  • Substrate: 4-Bromo-2-nitrotoluene (1.0 equiv) [CAS: 7149-70-4][1]

  • Nucleophile: N-Methylpiperazine (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%) or BINAP (3 mol%)

    • Expert Note: Xantphos is preferred here for its wide bite angle, which stabilizes the Pd(0) species and promotes reductive elimination in electron-deficient arenes.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Protocol:

  • Setup: In a glovebox or under strictly inert atmosphere (N₂/Ar), charge a reaction vessel with 4-Bromo-2-nitrotoluene (10.0 mmol, 2.16 g), Pd(OAc)₂ (0.2 mmol, 45 mg), Xantphos (0.3 mmol, 173 mg), and Cs₂CO₃ (20.0 mmol, 6.5 g).

  • Solvation: Add anhydrous 1,4-Dioxane (50 mL) followed by N-Methylpiperazine (12.0 mmol, 1.33 mL).

  • Reaction: Seal the vessel and heat to 100°C for 12 hours. Monitor by TLC/LC-MS (Target mass: M+H 236.1).[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[2]

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Heptane or purify via flash chromatography (DCM:MeOH 95:5) to yield the yellow solid intermediate.

Step 2: Hydrogenation (Nitro Reduction)

Reaction: Nitro-Intermediate


 Target Aniline[1]

Protocol:

  • Setup: Dissolve the nitro-intermediate (from Step 1) in Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (5% loading by weight of substrate).

  • Reduction: Purge with H₂ gas (balloon pressure or 1-3 bar in an autoclave). Stir vigorously at RT for 4-6 hours.

  • Isolation: Filter over Celite under N₂ atmosphere (anilines can oxidize). Concentrate to obtain the target 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine as an off-white solid.[1]

Method B: The "Fast-Track" Discovery Route (Direct Coupling)

Recommended for: Small scale (<500mg), rapid library synthesis. Challenge: Requires a ligand that discriminates between the secondary amine (piperazine) and the primary amine (aniline substrate).

Key Technology: BrettPhos or RuPhos precatalysts.[1] These bulky, electron-rich biaryl phosphine ligands facilitate the coupling of secondary amines while sterically inhibiting the binding of the primary aniline product/substrate.

Protocol:

  • Substrate: 5-Bromo-2-methylaniline (1.0 equiv) [CAS: 39478-78-9].[1][3]

  • Catalyst System: BrettPhos Pd G3 (2-4 mol%).[1]

    • Why? The G3 precatalyst ensures rapid activation at lower temperatures, minimizing thermal degradation of the sensitive aniline.

  • Base: NaOtBu (1.4 equiv).

  • Conditions: Toluene, 80°C, 2-4 hours.

  • Note: This route often requires column chromatography to separate the product from trace bis-arylated byproducts.[1]

Critical Process Parameters & Troubleshooting

ParameterObservation / IssueCorrective Action
Catalyst Deactivation Reaction stalls at 50% conversion (Method A).Oxygen ingress is the likely culprit. Ensure rigorous degassing of Dioxane (sparge with Ar for 20 min). Switch to Pd₂(dba)₃ if Pd(OAc)₂ quality is poor.
Regioselectivity Formation of bis-coupled product (Method B).The primary amine is competing. Switch to RuPhos , which has higher selectivity for secondary amines over primary anilines. Lower temperature to 65°C.
Purification Product streaks on silica gel.[1]The piperazine and aniline are basic. Pre-treat silica column with 1% Triethylamine in the eluent, or use Amino-functionalized silica.[1]
Color Product turns brown/black upon storage.[1]Anilines are oxidation-prone.[1] Store under Argon at -20°C. Convert to HCl salt for long-term stability.

Mechanistic Visualization (Buchwald-Hartwig Cycle)[1]

The following diagram illustrates the catalytic cycle for Method A, highlighting the role of the Xantphos ligand in stabilizing the oxidative addition complex.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Binding (Ar-Pd-N-H) OxAdd->AmineBind + Piperazine Deprot Deprotonation (Base removes HBr) AmineBind->Deprot + Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HX RedElim->Pd0 Release Product

Figure 2: The Buchwald-Hartwig catalytic cycle.[1] Note that the bulky ligand (L) is crucial for the final Reductive Elimination step.

References

  • Buchwald-Hartwig Amination Overview

    • Title: Palladium-Catalyzed Carbon-Nitrogen Bond Formation.[1][4]

    • Source:Accounts of Chemical Research, 1998.
    • URL:[Link]

  • Ligand Selection (RuPhos/BrettPhos)

    • Title: A Universal Set of Palladium Precatalysts for Cross-Coupling Reactions.[5]

    • Source:Organic Letters, 2013 (Buchwald Group).
    • URL:[Link]

  • Nitro-Reduction Protocols

    • Title: Catalytic Hydrogenation of Nitro Compounds.[6]

    • Source:Organic Reactions, Wiley Online Library.
    • URL:[Link]

  • Target Molecule Context (Kinase Inhibitors)

    • Title: Synthesis of Imatinib and Analogues.[7]

    • Source:ARKIVOC, 2004.
    • URL:[Link]

Sources

Method

Application Note: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine in Kinase Inhibitor Synthesis

This Application Note provides a comprehensive technical guide for the use of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS: 1007211-93-9), a specialized aniline building block used in the synthesis of "Type II" an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS: 1007211-93-9), a specialized aniline building block used in the synthesis of "Type II" and "Type 1.5" kinase inhibitors.[1]

This intermediate is critical for introducing a solubilizing piperazine moiety directly onto the solvent-exposed region of a kinase inhibitor scaffold, a strategy often employed to improve the bioavailability and physicochemical properties of ATP-competitive drugs (analogous to the design principles of Imatinib, Nilotinib, and Flumatinib).[1]

[1]

Executive Summary

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is a high-value pharmacophore used to synthesize small-molecule kinase inhibitors.[1] Structurally, it combines an aniline "head" (for hinge binding or linker attachment) with a solvent-solubilizing N-methylpiperazine "tail" at the meta-position relative to the amine (and para to the methyl group).[1]

This specific substitution pattern is designed to:

  • Enhance Solubility: The basic piperazine nitrogen (pKa ~7.[1]8) improves aqueous solubility and oral bioavailability.[1]

  • Target the Solvent Front: In many kinase co-crystal structures (e.g., ABL1, EGFR, VEGFR), the C5-position of the aniline ring projects towards the solvent channel, making it an ideal vector for bulky, polar groups.[1]

  • Optimize Selectivity: The steric bulk of the ortho-methyl group restricts rotation, often locking the inhibitor into a bioactive conformation (e.g., favoring the "DFG-out" binding mode).[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine
Synonyms 3-(4-Methylpiperazin-1-yl)-6-methylaniline; 5-(4-Methylpiperazin-1-yl)-2-methylaniline
CAS Number 1007211-93-9
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; Moderate solubility in Ethanol
pKa (Calc) ~4.5 (Aniline), ~7.8 (Piperazine N4)
Storage 2–8°C, Hygroscopic.[1] Store under inert gas (Argon/Nitrogen).

Safety Note: This compound is an aniline derivative.[1] Handle with standard PPE (gloves, lab coat, safety glasses) in a fume hood to avoid inhalation or skin contact.[1]

Synthetic Application: Design of Kinase Inhibitors

This building block is typically employed in two primary synthetic workflows:

  • Nucleophilic Aromatic Substitution (SNAr): Reacting the aniline with 2-chloropyrimidines or 4-chloroquinazolines.[1]

  • Buchwald-Hartwig Amination: Coupling with aryl halides when SNAr is deactivated.[1]

Workflow Diagram: Incorporation into Kinase Scaffolds

KinaseSynthesis Aniline 2-Methyl-5-(4-methylpiperazin-1-yl) benzenamine (Nucleophile) Coupling Coupling Reaction (SNAr or Pd-Catalysis) Aniline->Coupling  NH2 Attack   Core Heteroaryl Halide Core (Electrophile) (e.g., 2-Cl-Pyrimidine) Core->Coupling  Cl Displacement   Product Kinase Inhibitor Scaffold (Solubilized) Coupling->Product  C-N Bond Formation   Downstream Further Derivatization (Amide Coupling/Deprotection) Product->Downstream

Figure 1: General workflow for incorporating the aniline module into kinase inhibitor cores.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (From Precursors)

Use this protocol if you need to synthesize the building block from scratch.[1]

Objective: Preparation of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine starting from 5-fluoro-2-nitrotoluene.

Step 1: SNAr Displacement

  • Reagents: 5-Fluoro-2-nitrotoluene (1.0 eq), N-methylpiperazine (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO.

  • Procedure:

    • Dissolve 5-fluoro-2-nitrotoluene in DMF (0.5 M).

    • Add K₂CO₃ and N-methylpiperazine.

    • Heat to 80–100°C for 4–6 hours. Monitor by LCMS (Target mass: M+1 = Nitro-intermediate).[1]

    • Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Yield: Typically >85% (Yellow solid).

Step 2: Reduction of Nitro Group

  • Reagents: Nitro intermediate (from Step 1), Pd/C (10% wt), H₂ (balloon) or Hydrazine hydrate/FeCl₃.[1]

  • Solvent: MeOH or EtOH.

  • Procedure:

    • Dissolve the nitro compound in MeOH.[1]

    • Add 10% Pd/C (5–10 wt% of substrate).[1]

    • Stir under H₂ atmosphere (1 atm) at RT for 2–12 hours.

    • Filtration: Filter through a Celite pad to remove catalyst.[1]

    • Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM:MeOH:NH₃).[1]

    • Product: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (Off-white solid).[1]

Protocol B: Buchwald-Hartwig Coupling to Kinase Cores

Standard protocol for coupling the aniline to a deactivated heteroaryl chloride (e.g., a 2-chloro-4-aminopyrimidine).[1]

Reaction Scheme: Ar-Cl + Ar'-NH2 (Aniline) → Ar-NH-Ar'[1]

Materials:

  • Amine: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (1.0 eq)[1]

  • Halide: 2-Chloropyrimidine derivative (1.0 eq)[1]

  • Catalyst: Pd₂(dba)₃ (0.05 eq) or Pd(OAc)₂

  • Ligand: Xantphos or BrettPhos (0.10 eq)[1]

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the Halide (1.0 mmol), Aniline (1.0 mmol), Base (2.0 mmol), and Ligand (0.1 mmol) to the vial.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5–10 mL). Degas the solvent by bubbling Argon for 5 minutes.[1]

  • Catalyst Addition: Add the Pd catalyst (0.05 mmol) quickly against a positive pressure of Argon. Seal the vial.

  • Heating: Heat the reaction block to 100°C for 12–16 hours.

  • Monitoring: Check LCMS for conversion. The product peak should show the combined mass.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1]

    • Concentrate the filtrate.

    • Purification: Flash Column Chromatography.[1]

      • Stationary Phase: Silica Gel.[1]

      • Mobile Phase: DCM to 10% MeOH/DCM (with 1% NH₄OH additives to prevent tailing of the piperazine).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion (Coupling) Catalyst poisoning or poor ligand choice.[1]Switch to BrettPhos G3 precatalyst (highly active for anilines).[1] Ensure solvent is strictly anhydrous.[1]
Piperazine Tailing (HPLC) Interaction with silanols.[1]Add 0.1% Triethylamine or NH₄OH to the mobile phase during purification.[1]
Regioselectivity Issues Competition with other nucleophiles.[1]The aniline NH₂ is less nucleophilic than the piperazine NH (if unmethylated).[1] Since this reagent is N-methylated, side reactions are minimal.[1] Ensure the N-methyl group is intact.[1]
Oxidation Aniline instability.[1]Store the solid under Nitrogen.[1] If the solid turns dark brown, recrystallize from EtOH/Hexane before use.[1]

References

  • Structure-Activity Relationships in Kinase Inhibitors

    • Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1] Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39.[1]Link[1]

  • Buchwald-Hartwig Coupling Protocols

    • Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1]Link[1]

  • Piperazine Solubilizing Groups in Drug Design

    • Meanwell, N. A. (2011).[1] Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety.[1] Chemical Research in Toxicology, 24(9), 1420-1456.[1]Link[1]

  • Chemical Supplier Data (CAS Verification)

    • BOC Sciences / ChemScene Building Block Catalogs (CAS 1007211-93-9).[1][1]

Sources

Application

Application Note: Strategic Synthesis of Novel Anti-Inflammatory Agents from 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine as a vers...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine as a versatile starting material for novel anti-inflammatory agents. We explore multiple strategic pathways, moving beyond simple procedural lists to explain the causality behind experimental choices. The guide details robust, step-by-step protocols for creating diverse molecular scaffolds, including N-aryl derivatives via modern cross-coupling reactions and heterocyclic systems like benzimidazoles. Emphasis is placed on self-validating methodologies, complete with characterization data and an exploration of advanced drug design principles such as bioisosterism to mitigate potential metabolic liabilities associated with the aniline moiety.

Introduction: The Strategic Value of the Aminophenylpiperazine Scaffold

The search for novel, potent, and safe anti-inflammatory drugs is a cornerstone of pharmaceutical research. The selection of a starting material is a critical decision that dictates the accessible chemical space and potential for downstream optimization. 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is an exemplary scaffold for this purpose. It strategically combines two key pharmacophores:

  • The Piperazine Moiety: A six-membered saturated heterocycle widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its presence can improve pharmacokinetic properties such as solubility and bioavailability and provides a non-planar structure that can facilitate complex interactions with biological targets.[2][3][4] A new series of methyl salicylate derivatives bearing a piperazine moiety, for instance, exhibited potent anti-inflammatory activities, with some compounds proving more effective than aspirin.[5]

  • The Aniline Moiety: The primary amino group on the phenyl ring is a versatile synthetic handle. It serves as a nucleophile and a key reactant for a host of powerful chemical transformations, including C-N cross-coupling and cyclization reactions, enabling the construction of diverse molecular architectures.[6]

However, the aniline group is also a known "structural alert," as it can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated toxicity.[7][8][9] Therefore, a sophisticated approach to drug design involves not only leveraging the aniline's reactivity but also considering strategies for its bioisosteric replacement to enhance the safety profile of the final drug candidates.[10] This guide will address both of these critical aspects.

Overview of Synthetic Strategies

Starting from 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, several classes of potential anti-inflammatory agents can be synthesized. This guide will focus on two primary, high-yield strategies that offer access to a broad range of derivatives for structure-activity relationship (SAR) studies.

G cluster_0 Strategy 1: C-N Cross-Coupling cluster_1 Strategy 2: Heterocycle Formation start 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine buchwald Buchwald-Hartwig Amination start->buchwald ullmann Ullmann Condensation start->ullmann phillips Phillips Condensation (with Carboxylic Acids) start->phillips product1 N-Aryl Derivatives (e.g., Diphenylamines) buchwald->product1 ullmann->product1 product2 Benzimidazole Scaffolds phillips->product2

Caption: High-level synthetic pathways from the starting material.

Strategy 1: Synthesis of N-Aryl Derivatives via Cross-Coupling

The formation of a C-N bond between the starting aniline and an aryl halide is one of the most powerful methods to generate structural diversity. These reactions create diarylamine-like structures, which are common in kinase inhibitors and other targeted therapies. The two premier methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Rationale: Buchwald-Hartwig vs. Ullmann
  • Buchwald-Hartwig Amination: This is the modern workhorse for C-N coupling.[11][12] It utilizes a palladium catalyst with specialized phosphine ligands. Its primary advantages are its mild reaction conditions, broad substrate scope, and high functional group tolerance.[12][13] The choice of ligand is crucial and can be tuned to optimize reactivity for specific substrates.

  • Ullmann Condensation: This is the classical, copper-catalyzed method.[14] Historically, it required harsh conditions (high temperatures, stoichiometric copper).[14][15] However, modern protocols using ligands (like diamines or amino acids) allow the reaction to proceed under milder conditions with catalytic amounts of copper, making it a cost-effective and viable alternative to palladium-based methods.[15][16][17]

The choice between them often comes down to cost, catalyst sensitivity, and the specific electronic properties of the aryl halide coupling partner.

Protocol 1: Buchwald-Hartwig Amination

This protocol details a general procedure for the coupling of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine with a representative aryl bromide.

Core Principle: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination to form the desired C-N bond and regenerate the catalyst.

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-Br(L_n) pd0->pd2_complex Oxidative Addition (+ ArBr) amine_coord [Ar-Pd(II)-Br(L_n)(RNH2)] pd2_complex->amine_coord Amine Coordination amido_complex [Ar-Pd(II)-NR(L_n)] amine_coord->amido_complex Deprotonation (- HBr, + Base) amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine205.311.01.0
4-Bromotoluene171.041.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.02 (Pd)
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-10 mL-

Step-by-Step Protocol

  • Inert Atmosphere Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol).

  • Flask Sealing and Purging: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. Rationale: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent deactivation.

  • Reagent Addition: Under a positive flow of inert gas, add 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (205 mg, 1.0 mmol), followed by anhydrous toluene (10 mL) and 4-bromotoluene (145 µL, 1.2 mmol) via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine) to yield the pure N-arylated product. Rationale: The addition of a small amount of triethylamine to the eluent helps to prevent the product from streaking on the acidic silica gel.

Expected Results & Characterization

  • Product: N-(4-methylphenyl)-2-methyl-5-(4-methylpiperazin-1-yl)benzenamine.

  • Yield: 75-90%.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for both aromatic rings, the piperazine protons, and the methyl groups.

  • MS (ESI+): Calculated for C₁₉H₂₅N₃ [M+H]⁺: 296.2070; Found: 296.2075.

Strategy 2: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are another privileged scaffold found in numerous pharmaceuticals, including some with anti-inflammatory properties. The synthesis of these heterocycles from the starting aniline is remarkably straightforward.

Protocol 2: Phillips-Ladenburg Condensation

This protocol describes the acid-catalyzed condensation of the diamine precursor (formed in situ or pre-synthesized) with a carboxylic acid to form the benzimidazole ring. For this application note, we will illustrate the direct condensation of the aniline with a suitable carboxylic acid under heating, a common method for this transformation.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine205.311.01.0
4-Chlorobenzoic acid156.571.11.1
Polyphosphoric Acid (PPA)-~2 g-

Step-by-Step Protocol

  • Reaction Setup: In a 25 mL round-bottom flask, combine 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (205 mg, 1.0 mmol) and 4-chlorobenzoic acid (172 mg, 1.1 mmol).

  • Acid Addition: Add polyphosphoric acid (~2 g) to the flask. PPA acts as both the solvent and the dehydrating acid catalyst. Rationale: PPA is highly viscous and facilitates the high temperatures needed for the condensation and subsequent cyclodehydration to form the imidazole ring.

  • Reaction Conditions: Heat the mixture to 160-180 °C with stirring for 4-6 hours. The mixture will become a thick, homogenous paste.

  • Work-up: Cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice (~50 g) in a beaker with vigorous stirring.

  • Neutralization and Precipitation: The product will precipitate out of the acidic aqueous solution. Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is ~8-9. Caution: This is an exothermic process.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.

Expected Results & Characterization

  • Product: 2-(4-chlorophenyl)-7-methyl-4-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole.

  • Yield: 65-80%.

  • Appearance: Solid, color may vary.

  • ¹H NMR (400 MHz, DMSO-d₆): Expect characteristic aromatic signals, a broad singlet for the N-H proton of the imidazole, and signals for the piperazine and methyl groups.

  • MS (ESI+): Calculated for C₂₀H₂₃ClN₄ [M+H]⁺: 343.1684; Found: 343.1689.

Advanced Considerations: Mitigating Aniline-Related Toxicity

As noted, anilines can be a source of metabolic instability.[7][8] For long-term drug development, it is prudent to explore bioisosteric replacements. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties.[10]

Conceptual Strategy: Aniline to Phenol Bioisosteric Replacement

One common strategy is to replace the aniline (-NH₂) group with a phenol (-OH). This can often maintain key hydrogen bonding interactions while altering the metabolic profile. This would require a different synthetic starting point, such as a protected methoxyanisole, which can be elaborated and then deprotected in the final step. This approach, while not starting from the exact topic compound, is a critical thought process for any drug development professional working with aniline-containing scaffolds.

Conclusion

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is a highly valuable and versatile starting material for the synthesis of diverse compound libraries targeting inflammatory pathways. The protocols detailed herein for modern C-N cross-coupling and classical heterocyclic condensation reactions provide reliable and scalable methods for generating novel N-aryl and benzimidazole derivatives. By understanding the rationale behind the choice of synthetic strategy and considering advanced concepts like bioisosterism, researchers can efficiently navigate the path from a promising scaffold to potent and safe anti-inflammatory drug candidates.

References

  • Synthesis and antiproliferative evaluation of novel 5-(4-methylpiperazin-1-yl)-2-phenyl- 1H-benzimidazole derivatives. PubMed. Available from: [Link]

  • Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. Available from: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis and Anti-inflammatory Activity of 5, 6-difluoro-2-Methyl-4H-benzo (d) (1, 3). Preprints.org. Available from: [Link]

  • (PDF) Synthesis & Chemical Hydrolysis Study of some NSAIDs Linked to Natural Antioxidant via Alanine. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. National Center for Biotechnology Information. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link]

  • (PDF) Synthesis and Anti‐inflammatory Activity of Some 1‐Methyl‐5‐(4‐substituted benzoyl)imidazole‐2‐acetates. ResearchGate. Available from: [Link]

  • Synthesis, analgesic and antiinflammatory properties of certain 5-/6-acyl-3-(4-substituted-1-piperazinylmethyl)-2-benzoxazolinones derivatives. PubMed. Available from: [Link]

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. National Center for Biotechnology Information. Available from: [Link]

  • Development of an Anti-Inflammatory Drug-Incorporated Biomimetic Scaffold for Corneal Tissue Engineering. PubMed. Available from: [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Center for Biotechnology Information. Available from: [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Royal Society of Chemistry. Available from: [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]

  • Drug Loaded 3D-Printed Poly(ε-Caprolactone) Scaffolds for Local Antibacterial or Anti-Inflammatory Treatment in Bone Regeneration. MDPI. Available from: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available from: [Link]

  • (PDF) Piperazine: the molecule of diverse pharmacological importance. ResearchGate. Available from: [Link]

  • Piperazine. Wikipedia. Available from: [Link]

  • (PDF) Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Available from: [Link]

  • A Scalable Synthesis of an Atropisomeric Drug Substance via Buchwald–Hartwig Amination and Bruylants Reactions. ACS Publications. Available from: [Link]

  • A) Bioisosteric replacement of aniline. B) Strategies for the formation... ResearchGate. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. The Pharma Innovation Journal. Available from: [Link]

  • NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). University of Washington. Available from: [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. Available from: [Link]

  • The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation. Royal Society of Chemistry. Available from: [Link]

  • Cresset Blog: Aniline replacement in drug-like compounds. BioPartner UK. Available from: [Link]

  • Electrospun Microfiber Scaffolds with Anti-Inflammatory Tributanoylated N-Acetyl-d-Glucosamine Promote Cartilage Regeneration. National Center for Biotechnology Information. Available from: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information. Available from: [Link]

  • (PDF) N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ResearchGate. Available from: [Link]

  • Exploration of Bioengineered Scaffolds Composed of Thermo-Responsive Polymers for Drug Delivery in Wound Healing. MDPI. Available from: [Link]

  • (PDF) A Marine-Derived Anti-Inflammatory Scaffold for Accelerating Skin Repair in Diabetic Mice. ResearchGate. Available from: [Link]

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Method

Protocol for the Synthesis of Novel Hybrid MAO-A Inhibitors Utilizing 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

[1] Executive Summary & Strategic Rationale This application note details the protocol for synthesizing high-affinity Monoamine Oxidase A (MAO-A) inhibitors by leveraging 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (C...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

This application note details the protocol for synthesizing high-affinity Monoamine Oxidase A (MAO-A) inhibitors by leveraging 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS 1007211-93-9) as a privileged pharmacophore scaffold.[1]

While this specific aniline is traditionally associated with the "tail" regions of Type II kinase inhibitors (e.g., Flumatinib analogs), its structural properties make it an ideal candidate for Multi-Target Directed Ligand (MTDL) design in neurodegenerative therapy.

Mechanistic Causality:

  • The "Head" (MAO-A Affinity): We utilize a Coumarin-3-carboxylic acid core.[1] Coumarins are validated reversible inhibitors of MAO-A, mimicking the substrate transition state.

  • The "Tail" (Bioavailability): The 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine moiety serves two critical functions:

    • Solubility & BBB Penetration: The basic nitrogen in the piperazine ring (

      
      ) ensures ionization at physiological pH, improving aqueous solubility and facilitating transport across the Blood-Brain Barrier (BBB).
      
    • Selectivity: The ortho-methyl group induces a twisted conformation in the final amide, restricting rotation and potentially enhancing selectivity for the MAO-A active site channel over MAO-B.[1]

Chemical Profile & Safety

PropertySpecification
Chemical Name 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine
CAS Number 1007211-93-9
Molecular Formula

Molecular Weight 205.30 g/mol
Appearance Pale yellow to brown solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Hazards Irritant (Skin/Eye).[1] Handle under fume hood.

Synthetic Protocol: Amide Coupling Strategy

Objective: Synthesize N-(2-methyl-5-(4-methylpiperazin-1-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide .

Retrosynthetic Analysis

The target molecule is assembled via a convergent amide coupling between the electron-rich aniline (Nucleophile) and the activated Coumarin-3-carboxylic acid (Electrophile).[1]

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Starting Material A: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (1.0 eq)[1]

  • Starting Material B: Coumarin-3-carboxylic acid (1.1 eq) (CAS 531-81-7)[1]

  • Coupling Agent: HATU (1.2 eq) (preferred for sterically hindered anilines)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Coumarin-3-carboxylic acid (190 mg, 1.0 mmol) in 5 mL of anhydrous DMF under an Argon atmosphere.

  • Add DIPEA (0.52 mL, 3.0 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (456 mg, 1.2 mmol) in one portion. The solution should turn slightly yellow.[1]

  • Checkpoint: Stir for 15 minutes to ensure formation of the active ester (O-At ester).

Step 2: Nucleophilic Addition

  • Dissolve 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (205 mg, 1.0 mmol) in 2 mL of anhydrous DMF.

  • Add the aniline solution dropwise to the activated acid mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 60°C for 4–6 hours.

    • Why heat? The ortho-methyl group on the aniline creates steric hindrance near the nucleophilic amine.[1] Moderate heat drives the reaction to completion.[1]

  • Monitor by TLC (System: 5% Methanol in DCM). The active ester spot should disappear, and a new fluorescent spot (Target) should appear.

Step 3: Workup and Isolation

  • Cool the mixture to RT and pour into 50 mL of ice-cold water/brine (1:1).

  • A precipitate may form.[1] If solid, filter and wash with cold water.

  • If oil forms (likely due to piperazine), extract with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with:

    • 5%

      
       (aq) (removes unreacted acid)
      
    • Water (

      
      )
      
    • Brine[1]

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Purification

  • Purify the crude residue via Flash Column Chromatography on Silica Gel.[1]

  • Eluent Gradient: 0%

    
     10% Methanol in Dichloromethane (with 1% 
    
    
    
    additive to prevent streaking of the basic piperazine).
  • Collect fractions containing the product, concentrate, and dry under high vacuum.

Expected Yield & Characterization[1]
  • Target Yield: 65–75%

  • Appearance: Yellow crystalline solid.[1]

  • Validation Markers (

    
     NMR in DMSO-
    
    
    
    ):
    • 
       10.5 ppm (s, 1H, Amide -NH-)[1]
      
    • 
       8.8 ppm (s, 1H, Coumarin H-4)
      
    • 
       2.2 ppm (s, 3H, Ar-CH3)
      
    • 
       2.3 ppm (s, 3H, N-CH3)
      

Visualizing the Workflow

The following diagram illustrates the convergent synthesis and the subsequent biological validation logic.

SynthesisWorkflow Aniline 2-Methyl-5-(4-methylpiperazin-1-yl) benzenamine Coupling Amide Coupling (60°C, 6h) Aniline->Coupling Acid Coumarin-3-carboxylic Acid Activation Activation (HATU/DIPEA, DMF) Acid->Activation Activation->Coupling Product Target Hybrid Inhibitor Coupling->Product Purification Assay MAO-A Inhibition Assay (Amplex Red) Product->Assay Validation

Caption: Convergent synthetic route coupling the piperazine-aniline scaffold with a coumarin core.

Biological Validation: MAO-A Inhibition Assay[1][9][10]

To verify the efficacy of the synthesized compound, use a fluorometric assay.[2]

Protocol:

  • Enzyme Source: Recombinant Human MAO-A (0.5 mg/mL).[1]

  • Substrate: Tyramine or p-Tyramine (converted to

    
    ).
    
  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

  • Procedure:

    • Incubate inhibitor (0.1 nM – 10

      
      M) with MAO-A in Potassium Phosphate buffer (pH 7.[1]4) for 15 mins at 37°C.
      
    • Add Substrate/Amplex Red mix.[1]

    • Measure fluorescence (

      
       nm) after 30 mins.
      
  • Data Analysis: Calculate

    
     using non-linear regression. A successful candidate should exhibit 
    
    
    
    M.

Mechanism of Action (Hypothesis)

The design relies on a dual-binding mode.[1] The diagram below details the interactions within the MAO-A active site.

Mechanism cluster_effect Therapeutic Outcome Ligand Ligand (Coumarin-Aniline Hybrid) SiteA FAD Cofactor (Catalytic Site) Ligand->SiteA Coumarin Core (Stacking/Reversible Inhibition) SiteB Entrance Cavity (Hydrophobic) Ligand->SiteB Piperazine Tail (Ionic Interaction/Steric Fit) Neuro Neuroprotection (Reduced Oxidative Stress) SiteA->Neuro

Caption: Bipartite binding mode: Coumarin targets the catalytic site; Piperazine occupies the entrance cavity.[1]

References

  • Tripathi, A. C., et al. (2018). "Recent developments on coumarin-based derivatives as anti-Alzheimer agents."[1] Future Medicinal Chemistry.

  • Baysal, I., et al. (2020). "Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors." Molecules.

  • Pisani, L., et al. (2016). "Multi-target directed ligands for Alzheimer's disease: Design, synthesis and biological evaluation of coumarin-based derivatives." ChemMedChem.

  • Ferlin, M. G., et al. (2020). "Piperazine-based scaffolds in the discovery of new MAO inhibitors."[1][3][2] Current Medicinal Chemistry.

Disclaimer: This protocol is for research purposes only. The synthesized compounds are not approved for human consumption.[1] Always consult Safety Data Sheets (SDS) before handling.

Sources

Application

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine in the synthesis of benzimidazole derivatives.

Strategic Overview The molecule 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (hereafter referred to as MMPA ) is a pharmacophore of immense historical and therapeutic significance.[1] Best known as the nucleophilic "ta...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The molecule 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (hereafter referred to as MMPA ) is a pharmacophore of immense historical and therapeutic significance.[1] Best known as the nucleophilic "tail" of Imatinib (Gleevec), this aniline derivative provides two critical properties to drug candidates:[2]

  • Solubility & Pharmacokinetics: The N-methylpiperazine moiety acts as a solubilizing group, significantly improving oral bioavailability and lysosomal trapping.[1][2]

  • Selectivity: The ortho-methyl group on the benzene ring induces a conformational lock, often forcing the target kinase into a specific inactive conformation (e.g., DFG-out).[1][2]

In the context of benzimidazole derivatives , MMPA is increasingly utilized to synthesize "hybrid" inhibitors where the traditional pyrimidine core of Imatinib is replaced by a benzimidazole scaffold.[2] This modification aims to overcome resistance mutations (such as T315I) or shift selectivity profiles toward dual src/abl inhibition.[1][2]

This guide details the high-fidelity coupling of MMPA with 2-chlorobenzimidazole electrophiles, addressing the specific challenges posed by steric hindrance and amphoteric solubility.

Critical Material Attributes (CMA) & Handling

Before initiating synthesis, researchers must account for the specific physicochemical behaviors of MMPA.[2]

AttributeSpecification / ObservationImpact on Protocol
Steric Hindrance Methyl group at C2 (ortho to amine).[1][3][4]High. Nucleophilicity is reduced.[1][2] Standard SNAr requires high heat; Pd-catalysis is preferred.[1][2]
Amphoteric Nature Basic piperazine (pKa ~9.[1][2]0) + Weakly basic aniline.[1][2]Critical. Product is water-soluble at pH < 8.[1] Workups must maintain pH > 9 to extract into organic phase.[1][2]
Oxidation Sensitivity Electron-rich aniline.[1]Moderate. Reagent darkens upon air exposure.[1][2] Store under Argon at -20°C. Use fresh batches for catalysis.
Hygroscopicity Moderate.[1][2]Low. Dry solvents are required, but extreme desiccation of the solid is rarely necessary if stored properly.[2]

Synthetic Pathways: The "Hybrid" Logic[2]

The synthesis of benzimidazole-MMPA hybrids generally follows two routes. This guide focuses on Route A (Buchwald-Hartwig Amination) as the industry standard for reliability, particularly given the steric bulk of the ortho-methyl group.[1][2]

Pathway Logic Diagram

ReactionLogic MMPA MMPA (Nucleophile) (Sterically Hindered) Decision Coupling Strategy MMPA->Decision Electrophile 2-Chlorobenzimidazole (Electrophile) Electrophile->Decision RouteA Route A: Pd-Catalysis (Buchwald-Hartwig) Decision->RouteA Preferred (Mild, High Yield) RouteB Route B: Acid-Mediated S_NAr (High Temp) Decision->RouteB Alternative (If Pd restricted) Product Benzimidazole-MMPA Hybrid Inhibitor RouteA->Product Xantphos/Pd2(dba)3 RouteB->Product HCl/EtOH, 150°C

Caption: Decision matrix for coupling MMPA. Route A is preferred due to the steric hindrance of the ortho-methyl group.[1]

Detailed Protocol: Buchwald-Hartwig Coupling

This protocol is optimized for coupling MMPA with substituted 2-chlorobenzimidazoles.[1] The use of Xantphos is non-negotiable here; standard ligands like PPh3 or BINAP often fail to achieve high conversion due to the steric clash between the benzimidazole and the ortho-methyl of MMPA.[1][2]

Reagents & Materials
  • Nucleophile: MMPA (1.0 equiv)[1][2]

  • Electrophile: 2-Chlorobenzimidazole derivative (1.0 - 1.1 equiv)[1][2]

  • Catalyst: Pd2(dba)3 (2-5 mol%)[1][2]

  • Ligand: Xantphos (4-10 mol%)[1][2]

  • Base: Cs2CO3 (2.0 equiv) - Superior to NaOtBu for avoiding side reactions.[1][2]

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)[2]

Step-by-Step Methodology
  • Pre-Complexation (The "Active" Catalyst):

    • In a glovebox or under a positive stream of Argon, charge a reaction vial with Pd2(dba)3 and Xantphos.[1][2]

    • Add 10% of the total dioxane volume.[1][2] Stir at room temperature for 5–10 minutes.

    • Observation: The solution should turn a deep ruby/orange color, indicating active ligand complexation.[2]

  • Reaction Assembly:

    • Add the 2-chlorobenzimidazole (electrophile), MMPA (nucleophile), and Cs2CO3 to the main reaction vessel.[2]

    • Transfer the pre-formed catalyst solution to the main vessel via syringe.[1][2]

    • Add the remaining dioxane.[1][2]

    • Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is the enemy of this catalytic cycle.[1][2]

  • Thermal Cycle:

    • Seal the vessel and heat to 100°C .

    • Timecourse: Reaction typically reaches completion in 4–12 hours.[1][2]

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM).[1][2] Look for the disappearance of the fluorescent MMPA spot.

  • Workup (The Solubility Trap):

    • Cool to room temperature.[1][2] Filter through a pad of Celite to remove inorganic salts/Pd black.[1][2] Wash the pad with DCM.[1][2]

    • Crucial Step: Partition the filtrate between DCM and saturated NaHCO3 (aq) .[1][2]

    • Warning: Do NOT use water or dilute acid.[1][2] The piperazine nitrogen will protonate, and your product will be lost to the aqueous waste.[2]

    • Dry organic layer over Na2SO4, filter, and concentrate.[2]

  • Purification:

    • Flash Chromatography: Silica gel.[1][2]

    • Gradient: 0% → 10% Methanol in DCM (with 1% NH4OH additive).[1][2] The ammonia additive prevents the basic piperazine from streaking on the silica.[2]

Workup Logic Flow

WorkupFlow Rxn Reaction Mixture (Dioxane) Filter Filter (Celite) Rxn->Filter Partition Partition: DCM / Sat. NaHCO3 Filter->Partition LayerSep Layer Separation Partition->LayerSep AqPhase Aqueous Phase (Salts, Cs2CO3) LayerSep->AqPhase Discard OrgPhase Organic Phase (Product + Impurities) LayerSep->OrgPhase Keep Dry Dry (Na2SO4) & Conc. OrgPhase->Dry Purify Flash Column DCM:MeOH:NH4OH Dry->Purify

Caption: Workup flow designed to retain the amphoteric product in the organic phase.[1][2]

Analytical Controls & Troubleshooting

Expected Analytical Signature
  • 1H NMR (DMSO-d6):

    • Piperazine: Distinct multiplets at

      
       2.5–3.2 ppm.[1][2]
      
    • N-Methyl: Singlet at

      
       2.2–2.3 ppm.[1]
      
    • Ar-Methyl: Singlet at

      
       2.1–2.2 ppm (distinct shift due to aniline environment).[1][2]
      
    • NH Bridge: Broad singlet, typically downfield (

      
       8.5–9.5 ppm) indicating successful coupling to the benzimidazole.[2]
      
  • MS (ESI+): Expect [M+H]+ peak. Note that [M+2H]2+ is also common due to the two basic nitrogens (piperazine + benzimidazole).[1][2]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor ligand choice.[1][2]Switch to BrettPhos or RuPhos (specialized for hindered anilines).[1][2] Ensure Argon sparging is rigorous.
Product in Aqueous Waste pH of extraction was too low.[1][2]The piperazine is protonated.[1][2] Basify aqueous waste to pH 10 with NaOH and re-extract with DCM/Isopropanol (3:1).[2]
Streaking on TLC/Column Interaction with silanols.[1][2]Add 1% Triethylamine or 1% NH4OH to the eluent system.[2]
Dark Reaction Mixture Oxidation of MMPA.[1][2]This is normal for aniline couplings.[1][2] Rely on TLC/LCMS, not color.[1][2]

References

  • Synthesis of Piperazine-Linked Benzimidazoles

    • Title: Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
    • Source: TSI Journals (2022).[1][2]

    • Context: General protocols for alkylating and coupling benzimidazole cores.[1][2]

    • Link:

  • Imatinib Analog Synthesis (Benzimidazole Hybrids)

    • Title: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates.[1][5]

    • Source: PubMed / NIH.[1][2]

    • Context: Describes the reduction of nitro-precursors to form the active aniline for coupling.[1]

    • Link:[2][6]

  • Properties of MMPA (Imatinib Intermediate)

    • Title: 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine Compound Summary.
    • Source: PubChem.[1][2][7]

    • Context: Chemical and physical property data for the starting material.[1][2][7][8][9][10][11]

    • Link:[1][2]

  • Palladium Catalysis for Hindered Anilines

    • Title: A Facile Total Synthesis of Imatinib Base and Its Analogues.[1][2][4]

    • Source: Organic Process Research & Development (via PatSnap/Google Patents).[1][2]

    • Context: Optimization of coupling hindered anilines using Pd-c
    • Link:(Note: Search for WO2008098949 for specific process chemistry details).[1][2]

Sources

Method

Technical Guide: Derivatization Strategies for 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

This Application Note is structured to guide researchers through the specific challenges and opportunities presented by the derivatization of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine . This molecule acts as a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges and opportunities presented by the derivatization of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine . This molecule acts as a critical "privileged scaffold" in the synthesis of Type II kinase inhibitors (similar to the chemical space of Imatinib and Nilotinib), where the piperazine tail serves as a solvent-solubilizing moiety that interacts with the kinase hinge region or solvent channel.[1][2]

[1][2]

Executive Summary & Chemical Logic

The target molecule, 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (hereafter referred to as Scaffold A ), presents a classic dichotomy in medicinal chemistry synthesis:

  • The Reaction Center (Aniline): A primary aromatic amine at position 1.[1][2] It is moderately nucleophilic but sterically hindered by the ortho-methyl group at position 2.[1][2]

  • The Solubilizing Tail (Piperazine): A tertiary aliphatic amine at position 5.[1][2] It is highly basic (pKa ~9.[1][2]0) and nucleophilic, though less so towards acylating agents than the primary amine due to steric bulk and electronic environment.[1][2]

Core Challenge: Standard acidic workups will protonate the piperazine, dragging your product into the aqueous waste.[1][2] Furthermore, the ortho-methyl group imposes a steric penalty, often requiring forcing conditions that can lead to side reactions at the piperazine nitrogen if not controlled.[1][2]

Strategic Advantage: The basic piperazine moiety acts as a "purification handle," allowing for a chromatography-free isolation strategy known as the Acid-Base Switch .[1][2]

Strategic Analysis: Reactivity & Properties[1][2][3]

FeatureChemical ConsequenceOperational Adjustment
Ortho-Methyl Group Steric hindrance at the aniline nitrogen.[1][2]Requires activated electrophiles (Acid Chlorides, HATU) or elevated temperatures.[1][2]
Piperazine Nitrogen High Basicity (pKa ~5.6 & 9.0).[1][2]DO NOT use acidic aqueous washes (pH < 9) during extraction, or product will be lost to the aqueous layer.[1][2]
Amphiphilicity Molecule is soluble in DCM/MeOH but sparingly soluble in non-polar ethers.[1][2]Use DCM or 2-MeTHF as reaction solvents.[1][2] Avoid Hexanes/Et2O for extraction.[1][2]
Visualization: Reactivity Landscape

The following diagram outlines the decision logic for selecting the correct derivatization pathway.

ReactivityLogic Start Target: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Goal Desired Derivative? Start->Goal Amide Amide (Drug Core) Goal->Amide Urea Urea (H-Bond Donor) Goal->Urea AcidCl Pathway A: Acid Chloride (High Reactivity) Amide->AcidCl Simple Substrate Coupling Pathway B: HATU/EDC (Complex Acids) Amide->Coupling Chiral/Sensitive Substrate Isocyanate Pathway C: Isocyanate (Atom Economy) Urea->Isocyanate Workup CRITICAL WORKUP: Base Wash (pH > 10) AcidCl->Workup Coupling->Workup Isocyanate->Workup

Figure 1: Decision tree for derivatization pathways based on target stability and reagent availability.[1][2]

Experimental Protocols

Protocol A: Amide Coupling via Acid Chlorides (Robust Method)

Best for: Synthesizing standard drug intermediates where the carboxylic acid partner is stable.[1][2]

Reagents:

  • Scaffold A (1.0 equiv)[1][2][3]

  • Acid Chloride (1.1 equiv)[1][2]

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv).[1][2] Note: Excess base is required to neutralize the HCl formed and keep the piperazine free base.[1][2]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve Scaffold A (1.0 mmol, ~205 mg) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen/Argon.

  • Base Addition: Add DIPEA (2.5 mmol, 435 µL). The solution should remain clear.

  • Cooling: Cool the mixture to 0°C using an ice bath. Rationale: The ortho-methyl group slows the reaction, but starting cold prevents exotherms from promoting side reactions on the piperazine.[1][2]

  • Addition: Dropwise add the Acid Chloride (1.1 mmol) dissolved in 1 mL DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.[1][2][4][5]

    • QC Check: Look for the disappearance of the aniline peak (M+H) and appearance of Product (M+H + Acid-Cl mass - 36).[1][2]

  • Quench: Add 1 mL saturated NaHCO3 solution.

Protocol B: The "Acid-Base Switch" Purification (High Purity)

This is the self-validating purification system that avoids silica gel chromatography for this specific scaffold.[1][2]

Concept: The piperazine tail allows the molecule to toggle between water-soluble (protonated) and organic-soluble (neutral) states.[1][2]

PurificationSwitch Crude Crude Reaction Mix (Organic Phase) AcidExt Extract with 1N HCl (pH ~1-2) Crude->AcidExt AqLayer Aqueous Layer (Contains Product-H+) AcidExt->AqLayer Product migrates OrgWaste Organic Layer (Discard Non-Basic Impurities) AcidExt->OrgWaste Impurities stay Basify Basify with NaOH (pH > 11) AqLayer->Basify FinalExt Extract into DCM/EtOAc (Product is Neutral) Basify->FinalExt

Figure 2: The Acid-Base Switch workflow.[1][2] This method removes non-basic impurities (unreacted acid chlorides, neutral byproducts) efficiently.[1][2]

Protocol:

  • Acid Extraction: Transfer the crude reaction mixture (DCM) to a separatory funnel. Add 1N HCl (20 mL). Shake vigorously.

    • Observation: The product (containing the basic piperazine) will protonate and move into the aqueous layer (yellow/orange solution).[1][2]

    • Action: Drain the organic layer (DCM) and discard it (this contains unreacted acid chloride/neutral impurities).[1][2]

  • Basification: Cool the aqueous layer on ice. Slowly add 4N NaOH until pH > 11.

    • Observation: The solution will become cloudy/milky as the neutral product precipitates.[1][2]

  • Final Extraction: Extract the milky aqueous layer with DCM (3 x 20 mL).

  • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

Protocol C: Urea Synthesis (Isocyanates)

Best for: Creating highly potent H-bond donor motifs common in Type II kinase inhibitors.[1][2]

Reagents:

  • Scaffold A (1.0 equiv)[1][2]

  • Isocyanate (1.1 equiv)[1][2]

  • Solvent: THF or Toluene.

  • Catalyst: None usually required; mild heating (50°C) helps overcome the ortho-methyl sterics.[1][2]

Procedure:

  • Dissolve Scaffold A in anhydrous THF.

  • Add Isocyanate in one portion.

  • Heat to 50°C for 4 hours.

  • Workup: Concentrate volatiles. Triturate the solid with diethyl ether.

    • Note: The urea product is often less soluble in ether than the starting aniline, allowing for filtration-based isolation.[1][2]

Analytical Validation (QC)

When validating the derivative, look for these specific shifts in the 1H NMR (DMSO-d6) :

ProtonStarting Material (δ ppm)Product (Amide/Urea) (δ ppm)Interpretation
-NH2 (Aniline) ~4.8 - 5.0 (Broad s)Disappears Confirms consumption of amine.[1][2]
-NH-CO- (Amide) N/A9.0 - 10.5 (Singlet) New downfield peak confirms amide bond.[1][2]
Ar-H (C6) ~6.5 (Upfield due to NH2)7.0 - 7.5 (Downfield) The aromatic proton ortho to the amine shifts downfield due to the electron-withdrawing amide.[1][2]
Piperazine -CH3 ~2.2 (Singlet)~2.2 - 2.3 (Singlet)Should remain largely unchanged, confirming the tail is intact.[1][2]

References

  • Synthesis of Imatinib and Rel

    • Source: Zimmermann, J., et al. "Phenylamino-pyrimidine (PAP) - derivatives: A new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 1996.[1][2]

    • Relevance: Establishes the foundational chemistry for coupling 2-methyl-5-substituted anilines.
    • URL:[1][2]

  • Purific

    • Source: "Process for the preparation of Imatinib base."[1][2] Patent WO2004108699A1.[1][2]

    • Relevance: Describes industrial-scale acid-base workup procedures for piperazine-containing intermedi
    • URL:[1][2]

  • Steric Effects in Aniline Derivatiz

    • Source: Clayden, J., et al. Organic Chemistry.[1][2] Chapter 23: Reactions of benzene derivatives.

    • Relevance: Mechanistic grounding for the reduced nucleophilicity of ortho-substituted anilines.[1][2]

    • URL:[1][2]

Sources

Application

Acylation reactions of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

An Application Guide to the Strategic Acylation of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Introduction: The Utility of a Privileged Scaffold In the landscape of modern drug discovery, the identification and funct...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Acylation of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Introduction: The Utility of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and functionalization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient medicinal chemistry. 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine represents such a scaffold. Its substituted aniline structure provides a versatile handle for chemical modification, while the methylpiperazine moiety is a common feature in numerous approved drugs, often enhancing aqueous solubility and modulating pharmacokinetic properties.

Acylation of the primary aminobenzylamine group is a fundamental and powerful transformation. This reaction not only serves as a method for creating diverse libraries of amide derivatives for structure-activity relationship (SAR) studies but also acts as a crucial strategy for protecting the amine functionality.[1] The conversion of the highly activating amino group to a less activating amide allows for more controlled subsequent reactions on the aromatic ring.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides both the foundational chemical principles and detailed, field-tested protocols for the successful acylation of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. The focus is not merely on procedural steps but on the underlying rationale, ensuring that these methods can be adapted and troubleshooted effectively in a research and development setting.

Chemical Principles and Mechanistic Rationale

The acylation of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is a classic example of nucleophilic acyl substitution. The reaction hinges on the nucleophilic character of the primary aromatic amine.

Regioselectivity: Targeting the Primary Amine

The target molecule possesses three nitrogen atoms. However, the acylation occurs with high selectivity at the primary exocyclic amine (-NH2). This is due to several factors:

  • Nucleophilicity: The primary amine is a potent nucleophile.

  • Steric Hindrance: The tertiary amines within the piperazine ring are more sterically hindered.

  • Electronic Effects: The lone pair of the nitrogen atom directly attached to the benzene ring is delocalized into the aromatic system, which slightly reduces its nucleophilicity compared to an aliphatic amine. However, the tertiary amine within the piperazine ring is more basic and, in the presence of acid generated during the reaction, is more likely to be protonated and rendered non-nucleophilic.

General Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride), forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group (e.g., chloride or carboxylate) to yield the stable amide product.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Aniline Aniline Scaffold (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-L) AcylatingAgent->Tetrahedral Amide Amide Product Tetrahedral->Amide Elimination of Leaving Group (L) Byproduct Byproduct (H-L) Tetrahedral->Byproduct Acetylation_Workflow A 1. Dissolve Amine in Water B 2. Cool to 0-5 °C A->B C 3. Add Acetic Anhydride & NaOAc Solution B->C D 4. Stir 1.5h (Ice to RT) C->D E 5. DCM Extraction D->E F 6. NaHCO₃ Wash E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Recrystallization) G->H Schotten_Baumann_Workflow A 1. Combine Amine & 10% NaOH (aq) B 2. Add Benzoyl Chloride (Portion-wise) A->B C 3. Stir/Shake Vigorously 30 min B->C D 4. Vacuum Filtration C->D E 5. Wash with Cold Water & Cold Ethanol D->E F 6. Dry Product E->F G 7. Recrystallize (if needed) F->G

Sources

Method

Alkylation of the piperazine nitrogen in 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine derivatives

Application Note & Protocol Guide Topic: Strategic Alkylation of the Piperazine Nitrogen in 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Derivatives For: Researchers, Scientists, and Drug Development Professionals Sect...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Strategic Alkylation of the Piperazine Nitrogen in 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Strategy & Mechanistic Considerations

The Strategic Importance of the Piperazine Moiety

The 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold is a privileged structure in modern medicinal chemistry. Piperazine rings are frequently incorporated into drug candidates to enhance aqueous solubility, improve oral bioavailability, and fine-tune interactions with biological targets.[1][2] The ability to selectively modify the piperazine nitrogen—specifically the secondary amine at the N4 position—provides a critical vector for optimizing a compound's structure-activity relationship (SAR) and its absorption, distribution, metabolism, and excretion (ADME) profile.

The Core Synthetic Challenge: Regioselectivity

The primary challenge in the alkylation of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine lies in achieving regioselectivity. The molecule presents three potentially nucleophilic nitrogen centers:

  • N1 (Tertiary Piperazine Nitrogen): Already substituted with a methyl group, it is generally unreactive towards further alkylation under standard conditions.

  • N4 (Secondary Piperazine Nitrogen): The target for alkylation. It is a nucleophilic secondary amine.

  • Aniline Nitrogen (Primary Arylamine): Also nucleophilic, this nitrogen can compete with the N4 piperazine nitrogen, leading to undesired side products. Its reactivity is generally lower than a secondary aliphatic amine but must be considered.

Therefore, the choice of synthetic methodology is paramount to ensure the alkyl group is directed exclusively to the N4 position.

Causality Behind Method Selection: Nucleophilic Substitution vs. Reductive Amination

Two principal strategies are employed for the N-alkylation of piperazines: direct nucleophilic substitution and reductive amination.[3] The selection of one over the other is dictated by the nature of the desired alkyl group, the required reaction conditions, and the imperative to avoid side reactions.

  • Direct Nucleophilic Substitution: This classic SN2 approach is atom-economical and utilizes readily available alkyl halides or sulfonates.[3][4] It is often effective for introducing simple alkyl groups. However, its success hinges on careful control of reaction conditions to prevent side reactions, particularly over-alkylation leading to quaternary ammonium salts or competing alkylation at the aniline nitrogen.[5] The choice of base and solvent is critical to modulate reactivity and selectivity.[6]

  • Reductive Amination: This versatile, two-step, one-pot procedure is often the superior choice for achieving high selectivity and introducing a wider diversity of functional groups.[7] The reaction proceeds through an iminium ion intermediate formed between the piperazine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ.[7] A key advantage is that the reaction conditions are typically mild, and the risk of forming quaternary ammonium salts is eliminated.[5][6] This method is particularly advantageous when dealing with sensitive substrates or when aiming to install more complex substituents.

Section 2: Experimental Protocols & Workflow Visualization

The following protocols provide detailed, field-proven methodologies for the selective N4-alkylation of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine.

Protocol 1: Direct N-Alkylation via Nucleophilic Substitution

This protocol describes the direct alkylation using an alkyl halide in the presence of a suitable base. The key to success is the slow addition of the alkylating agent to maintain its low concentration, minimizing side reactions.[6]

Experimental Workflow: Nucleophilic Substitution

sub 1. Dissolve Substrate & Base in Solvent (e.g., ACN, DMF) reagent 2. Add Alkylating Agent (R-X) Dropwise at 0°C to RT sub->reagent Control Stoichiometry monitor 3. Monitor Reaction (TLC / LC-MS) reagent->monitor Stir until completion workup 4. Aqueous Workup & Extraction monitor->workup purify 5. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Workflow for direct N-alkylation.

Step-by-Step Methodology:

  • Reactor Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the substrate in a suitable anhydrous aprotic solvent (e.g., Acetonitrile or DMF, 10 mL/mmol of substrate). Add the base (see Table 1 for recommendations).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add the alkylating agent (R-X, 1.05-1.2 eq.) dropwise over 15-30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x volume of aqueous). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Methanol in Dichloromethane) to yield the desired N4-alkylated product.

Table 1: Recommended Conditions for Nucleophilic Substitution

ParameterRecommendationRationale & Causality
Base K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq.)Inorganic bases that are effective and easy to remove during workup. Cs₂CO₃ is more soluble and often provides faster reaction rates.[6]
DIPEA (2.0 eq.)A non-nucleophilic organic base suitable for acid-sensitive substrates.
Solvent Acetonitrile (ACN) or DMFPolar aprotic solvents that facilitate SN2 reactions by solvating the cation of the base.
Alkylating Agent Alkyl Iodides > Bromides > ChloridesReactivity follows this trend. For less reactive chlorides, addition of a catalytic amount of NaI or KI can accelerate the reaction (Finkelstein reaction).[3]
Temperature 0 °C to Room TemperatureStarting at a lower temperature and allowing the reaction to warm slowly helps control the initial exotherm and can improve selectivity.
Protocol 2: N-Alkylation via Reductive Amination

This protocol is the preferred method for its high selectivity and broad substrate scope. It employs a mild reducing agent, Sodium triacetoxyborohydride (STAB), which is selective for the iminium ion intermediate.[6][7]

Experimental Workflow: Reductive Amination

sub 1. Dissolve Substrate & Carbonyl (RCHO) in Solvent (e.g., DCE) acid 2. Add Catalytic Acid (Optional, e.g., AcOH) sub->acid iminium Iminium Ion Formation acid->iminium Equilibrium reductant 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Portion-wise iminium->reductant Reduction monitor 4. Monitor Reaction (TLC / LC-MS) reductant->monitor Stir at RT workup 5. Aqueous Basic Workup & Extraction monitor->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Mechanism and workflow for reductive amination.

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask with a magnetic stir bar, add 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (1.0 eq.) and the desired aldehyde or ketone (1.1-1.5 eq.).

  • Solvent Addition: Dissolve the components in a suitable solvent such as 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (15 mL/mmol of substrate).

  • Iminium Formation (Optional): Add a catalytic amount of acetic acid (0.1 eq.) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[7]

  • Reduction: Add the reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.), portion-wise over 10 minutes. Note: The addition may cause gas evolution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is fully consumed (typically 1-12 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3x volume of aqueous). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography on silica gel to obtain the pure N4-alkylated product.

Table 2: Recommended Conditions for Reductive Amination

ParameterRecommendationRationale & Causality
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for imines/iminium ions in the presence of aldehydes/ketones. Tolerates a wide range of functional groups.[7]
Sodium cyanoborohydride (NaBH₃CN)Another effective option, but more toxic. Often used under slightly acidic conditions.
Solvent 1,2-Dichloroethane (DCE), Dichloromethane (DCM)Non-protic solvents that are compatible with the reducing agent and effectively solubilize the reactants.
Carbonyl Partner Aldehydes or KetonesA vast array of commercially available carbonyl compounds allows for extensive library synthesis.
Additive Acetic Acid (catalytic)Speeds up the initial, often rate-limiting, iminium ion formation step.[7]

Section 3: Self-Validation and Troubleshooting

A robust protocol must be a self-validating system. Confirmation of the desired product structure and purity is essential.

Analytical Validation
  • Reaction Monitoring: Use TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS. The product should have a different retention factor (Rf) or retention time (RT) than the starting material.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass of the product, matching the calculated value for the N4-alkylated derivative.

  • NMR Spectroscopy: This is the definitive tool for structural confirmation.

    • ¹H NMR: Look for the disappearance of the broad singlet corresponding to the piperazine N-H proton. Concurrently, new signals characteristic of the introduced alkyl group (e.g., a new triplet and quartet for an ethyl group) will appear. Note the characteristic shifts for the piperazine ring protons.

    • ¹³C NMR: Confirm the presence of new carbon signals from the added alkyl group and observe shifts in the signals of the piperazine ring carbons adjacent to the N4 nitrogen.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive reagents (especially the reducing agent).2. Insufficient base (for Protocol 1).3. Steric hindrance from a bulky alkylating agent.1. Use freshly opened or properly stored reagents.2. Increase the equivalents of base.3. Switch to a less hindered electrophile or consider alternative coupling chemistry.
Aniline (N-Ar) Alkylation 1. Reaction conditions are too harsh (high temperature).2. Highly reactive alkylating agent used in Protocol 1.1. Run the reaction at a lower temperature.2. Switch to the milder and more selective reductive amination protocol (Protocol 2).3. If the problem persists, protect the aniline nitrogen (e.g., as a Boc-carbamate) prior to alkylation, followed by a deprotection step.
Formation of Quaternary Salt Over-alkylation at the N4 position, typically only an issue in Protocol 1.1. This is a strong indication to switch to reductive amination (Protocol 2), which mechanistically avoids this outcome.[5]
Difficult Purification Product and starting material have similar polarity.1. Ensure the reaction has gone to completion to minimize starting material contamination.2. Use a different chromatography eluent system or consider reverse-phase chromatography.

References

  • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Royal Society of Chemistry. (2020).
  • BenchChem. (n.d.).
  • PubMed. (n.d.). 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline.
  • National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Google Patents. (n.d.). WO2014184039A1 - Method for preparing n-alkyl-piperazines.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Journal of the American Chemical Society. (n.d.). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent.
  • ACS Publications. (2025).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite.
  • Patsnap Synapse. (2024).
  • ResearchGate. (2011). Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[4][8]benzoquinone.

  • PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
  • ResearchGate. (n.d.). Recent Advances in Piperazine Synthesis | Request PDF.
  • PubMed Central. (n.d.).
  • Research Results in Pharmacology. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
  • National Institutes of Health. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine - PMC.
  • SpringerLink. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Welcome to the technical support center for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of this important intermediate.

Overview of Synthetic Strategy

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is a key intermediate in the synthesis of various pharmaceuticals, notably as a precursor to the tyrosine kinase inhibitor Dasatinib. The most prevalent and robust synthetic route is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction forms the critical C-N bond between an aryl halide and 1-methylpiperazine.

The general transformation involves coupling an appropriately substituted aniline precursor, such as 5-bromo-2-methylaniline or 5-chloro-2-methylaniline, with 1-methylpiperazine. The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Q1: My Buchwald-Hartwig reaction has stalled, showing incomplete consumption of the aryl halide. What are the likely causes?

Answer: Reaction stalling is a frequent issue in Palladium-catalyzed cross-couplings and can be attributed to several factors related to catalyst activity and reaction conditions.

  • Cause 1: Catalyst Deactivation. The active Pd(0) catalyst can be sensitive and prone to deactivation. Formation of palladium black is a visual indicator of catalyst decomposition and loss of activity.[4] This can be caused by impurities in the reagents or solvent, or by reaction temperatures that are too high.

    • Solution: Ensure all reagents and the solvent are anhydrous and properly degassed to remove oxygen. Use of pre-catalysts, which are more stable and generate the active Pd(0) species in situ, can improve consistency.[5] If palladium black is observed, the reaction has likely failed.

  • Cause 2: Inappropriate Ligand Choice. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[6] For electron-rich anilines and secondary amines like 1-methylpiperazine, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[7]

    • Solution: Screen a panel of ligands. For this specific transformation, XPhos or RuPhos in combination with a Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3 is a strong starting point.

  • Cause 3: Incorrect Base. The base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.[8] A base that is too weak may not facilitate this step efficiently, while an overly strong base can promote side reactions.

    • Solution: Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this type of amination.[8] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), which can be beneficial if the starting materials are base-sensitive.[5]

Q2: I'm observing a significant amount of a hydrodehalogenation byproduct (replacement of the halogen with hydrogen). How can I minimize this?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[2] It occurs when a palladium-hydride species, formed from β-hydride elimination or interaction with trace water/base, reductively eliminates with the aryl halide.

  • Cause: This side reaction is often competitive with the desired C-N bond formation.[2] It can be exacerbated by ligands that are not bulky enough, high reaction temperatures, or the presence of moisture.

    • Solution 1: Optimize Ligand and Base. Using bulky, electron-rich phosphine ligands can sterically hinder the approach of the palladium-hydride species and favor the desired amination pathway. Ensure the base is completely anhydrous.

    • Solution 2: Control Reaction Temperature. Running the reaction at the lowest effective temperature can disfavor the hydrodehalogenation pathway. Start with temperatures around 80-100 °C and adjust as needed based on reaction monitoring (TLC or LC-MS).

Q3: The final product is difficult to purify and appears to be contaminated with residual palladium and ligand-derived impurities. What is the best purification strategy?

Answer: Purifying polar, basic compounds like 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine can be challenging. The presence of palladium and phosphine oxide impurities requires a multi-step approach.

  • Solution 1: Acid-Base Workup. The basic nature of the piperazine and aniline moieties allows for effective purification via acid-base extraction.

    • After the reaction is complete, cool the mixture and dilute with a suitable organic solvent (e.g., ethyl acetate, toluene).

    • Extract the organic layer with aqueous acid (e.g., 1 M HCl). The desired product will move into the aqueous layer as a salt, leaving non-basic impurities (like phosphine oxides) in the organic layer.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

    • Carefully basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to a pH > 10 to precipitate the free amine product.

    • Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Solution 2: Palladium Scavenging. If residual palladium is still present after extraction, use a scavenger.

    • Pass a solution of the crude product through a plug of silica gel treated with a thiol-based scavenger or use commercially available scavenging resins.

  • Solution 3: Crystallization. The final product can often be crystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.

Frequently Asked Questions (FAQs)

  • Q: Which aryl halide is better to use: 5-bromo- or 5-chloro-2-methylaniline?

    • A: Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed couplings due to the lower C-Br bond strength, which facilitates the initial oxidative addition step.[3] However, modern catalyst systems with specialized ligands often provide excellent results with the less expensive aryl chlorides. If you are developing a new process, starting with the aryl bromide is often more reliable. For cost-driven, large-scale synthesis, optimizing the reaction for the aryl chloride is recommended.

  • Q: Can I use aqueous ammonia or ammonium salts instead of 1-methylpiperazine to synthesize the primary aniline?

    • A: While technically possible, using ammonia or its equivalents in Buchwald-Hartwig reactions presents unique challenges.[9] These include catalyst inhibition by high concentrations of ammonia and the potential for double arylation to form diarylamines.[10] Specialized ligands and conditions are required for efficient coupling with ammonia.[9][10]

  • Q: My 1-methylpiperazine reagent is old. Does its quality matter?

    • A: Absolutely. 1-methylpiperazine is hygroscopic and can absorb atmospheric water and carbon dioxide, forming hydrates and carbonates that can interfere with the reaction. It is recommended to use a freshly opened bottle or to purify older stock by distillation before use.

  • Q: What is the best solvent for this reaction?

    • A: Aprotic, non-polar, or weakly polar solvents are ideal. Toluene and dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[5] Ethereal solvents like THF can also be used, but often require higher temperatures. It is critical that the solvent is anhydrous.

Data and Protocols

Table 1: Recommended Reaction Parameters for Buchwald-Hartwig Amination
ParameterRecommended ConditionRationale / Notes
Aryl Halide 5-bromo-2-methylanilineMore reactive starting material for initial optimization.
Amine 1-methylpiperazine (1.1 - 1.3 equiv.)A slight excess ensures complete consumption of the aryl halide.
Pd Source Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%)Pre-catalyst is often more reliable and easier to handle.
Ligand XPhos (2-4 mol%)Bulky, electron-rich ligand ideal for this transformation.
Base NaOt-Bu (1.4 - 2.0 equiv.)Strong, non-nucleophilic base to facilitate amine deprotonation.
Solvent Toluene or Dioxane (anhydrous)High-boiling, aprotic solvents are standard.[5]
Temperature 80 - 110 °CMonitor by TLC/LC-MS to determine optimal temperature.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Optimized Experimental Protocol

Materials:

  • 5-bromo-2-methylaniline (1.0 equiv)

  • 1-methylpiperazine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • XPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and reflux condenser, add sodium tert-butoxide.

  • Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃, XPhos, and 5-bromo-2-methylaniline.

  • Add anhydrous toluene via syringe, followed by 1-methylpiperazine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and quench carefully by adding water.

  • Proceed with the acid-base workup as described in the troubleshooting section (Q3) for purification.

Visual Guides

General Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification r_setup 1. Charge Flask: - Aryl Halide - Pd Catalyst / Ligand - Base r_degas 2. Inert Atmosphere (Purge with N2/Ar) r_setup->r_degas r_add 3. Add Anhydrous Solvent & 1-Methylpiperazine r_degas->r_add r_heat 4. Heat to 80-110 °C r_add->r_heat r_monitor 5. Monitor Progress (TLC / LC-MS) r_heat->r_monitor w_quench 6. Cool & Quench r_monitor->w_quench w_extract 7. Acid-Base Extraction w_quench->w_extract w_purify 8. Concentrate & Crystallize w_extract->w_purify final_product final_product w_purify->final_product Pure Product

Caption: Workflow for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine.

Troubleshooting Logic for Low Yield

G start Low Yield or Stalled Reaction check_pd Is Palladium Black Observed? start->check_pd cause_deact Cause: Catalyst Deactivation Solution: - Use anhydrous/degassed reagents - Use a pre-catalyst - Check temperature check_pd->cause_deact Yes check_reagents Are Reagents / Conditions Optimal? check_pd->check_reagents No cause_ligand Cause: Suboptimal Components Solution: - Screen bulky ligands (XPhos) - Use strong base (NaOt-Bu) - Ensure anhydrous solvent check_reagents->cause_ligand No cause_side_rxn Possible Side Reactions (e.g., Hydrodehalogenation) Solution: - Lower reaction temperature - Re-evaluate ligand choice check_reagents->cause_side_rxn Yes

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Ticket System Status: [ONLINE] Subject: Troubleshooting Impurity Profiles & Process Optimization Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Subject: Troubleshooting Impurity Profiles & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis and impurity management of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS: 954238-68-5), a critical intermediate for tyrosine kinase inhibitors (e.g., Ponatinib, Imatinib analogs).

The synthesis typically follows a two-stage industrial protocol:

  • Coupling (

    
    ):  Nucleophilic aromatic substitution of 2-nitro-4-chlorotoluene  with N-methylpiperazine .
    
  • Reduction: Catalytic hydrogenation of the nitro group to the amine.[1][2][3]

Operators frequently encounter issues with hydroxylamine accumulation , oxidative dimerization (azo/azoxy) , and piperazine degradation . This guide provides root-cause analysis and mitigation strategies for these specific failure modes.

Part 1: Critical Impurity Profile

Before troubleshooting, you must identify the enemy. The table below correlates common observations with specific chemical impurities.

ObservationProbable ImpurityOrigin StepRisk Level
Yellow/Orange Solid Azoxy Dimer (Bis-azoxy derivative)ReductionHigh (Difficult to remove)
Red/Brown Oil Azo Dimer ReductionHigh
Violet/Black Color Quinone-imine speciesStorageMedium (Oxidation)
Mass M+16 N-Oxide (Piperazine oxide)Coupling/StorageLow
Mass M-16 Hydroxylamine intermediateReductionCRITICAL (Genotoxic)
Mass M-14 Des-methyl piperazineCouplingLow (Raw material impurity)

Part 2: The Coupling Phase ( )

Workflow Visualization

The following diagram illustrates the primary reaction and the competing hydrolysis pathway.

SnAr_Pathway SM 4-Chloro-2-nitrotoluene (Starting Material) Inter Nitro-Intermediate (1-Nitro-2-methyl-5- (4-methylpiperazin-1-yl)benzene) SM->Inter SNAr (100°C) Phenol Phenolic Impurity (Hydrolysis) SM->Phenol H2O (Wet Solvent) Bis Bis-Piperazine Adduct (If SM has 2 halogens) SM->Bis Impure SM NMP N-Methylpiperazine NMP->Inter Base Base (K2CO3/TEA) Base->Inter

Figure 1: Reaction logic for the Nucleophilic Aromatic Substitution step.

Troubleshooting Guide: Coupling

Q: Why is my conversion stalling at ~80% despite excess N-methylpiperazine?

  • Root Cause: The leaving group (Chloride) is activated by the para-nitro group. However, the reaction generates HCl, which protonates the N-methylpiperazine. If your base (e.g.,

    
    ) is too coarse or insufficient, the piperazine becomes a non-nucleophilic ammonium salt.
    
  • Solution:

    • Switch to a homogeneous organic base (DIPEA/TEA) or use finely milled

      
      .
      
    • Check water content. Water competes with the amine, creating the Phenolic Impurity (4-hydroxy-2-nitrotoluene), which kills the stoichiometry.

Q: I see a "Des-methyl" impurity (M-14) in the LC-MS.

  • Root Cause: This comes from the N-methylpiperazine raw material. Commercial N-methylpiperazine often contains 1-5% piperazine. The un-methylated piperazine reacts faster than the methylated one due to less steric hindrance.

  • Solution: Distill N-methylpiperazine prior to use or purchase "Pharma Grade" (>99.5%).

Part 3: The Reduction Phase (Hydrogenation)

This is the most critical step. The reduction of the nitro group proceeds via the Nitroso and Hydroxylamine intermediates.[2]

Mechanism & Danger Zones

Reduction_Pathway Nitro Nitro-Precursor Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso H2 / Cat Hydroxyl Hydroxylamine (GENOTOXIC ALERT) Nitroso->Hydroxyl H2 / Cat Azoxy Azoxy Dimer (Orange Impurity) Nitroso->Azoxy Condensation w/ Hydroxylamine Amine Target Aniline (Product) Hydroxyl->Amine H2 / Cat (Rate Limiting Step) Hydroxyl->Azoxy

Figure 2: The hydrogenation cascade showing the accumulation risk of Hydroxylamine and Azoxy dimers.

Troubleshooting Guide: Reduction

Q: The reaction is complete by TLC, but HPLC shows a massive peak at M+16 relative to the product.

  • Diagnosis: This is Hydroxylamine accumulation (Ar-NH-OH).[2]

  • Mechanism: The reduction of Hydroxylamine to Amine is often the rate-determining step. If the catalyst activity drops (poisoning by sulfur or halides from Step 1) or hydrogen pressure is too low, the reaction stops at the hydroxylamine [1].

  • Correction:

    • Do NOT work up. Hydroxylamines are unstable and mutagenic.

    • Add fresh catalyst (Pd/C) and increase temperature by 10°C.

    • Allow the reaction to run longer. The hydroxylamine will reduce eventually.

Q: My product is bright orange/red. Recrystallization isn't working.

  • Diagnosis: Azoxy/Azo Dimer formation.

  • Mechanism: Under basic conditions or low H2 availability, the Nitroso intermediate condenses with the Hydroxylamine intermediate.

  • Prevention:

    • Acidity: Run the hydrogenation in mild acid (e.g., Methanol with 1 eq. Acetic Acid). This protonates the intermediates, preventing the condensation reaction [2].

    • Pressure: Maintain high H2 pressure (>3 bar) to push the intermediates through to the amine quickly, minimizing their residence time.

Q: Can I use Raney Nickel instead of Pd/C?

  • Advisory: Yes, but Raney Nickel is more aggressive.

  • Risk: Raney Ni can cause desulfurization (if sulfur impurities are present) or demethylation of the piperazine ring under high temperatures. It is effective for clearing the hydroxylamine but requires careful temperature control (<50°C).

Part 4: Storage & Stability

Q: The off-white powder turned purple after 2 days on the bench.

  • Issue: Oxidative Degradation .

  • Explanation: Electron-rich anilines (especially with a para-piperazine donor) are highly susceptible to air oxidation, forming quinone-imines or "aniline black" type oligomers [3].

  • Protocol:

    • Salt Formation: Do not store the free base. Convert immediately to the HCl or Tosylate salt. The protonated aniline is electron-deficient and resistant to oxidation.

    • Inert Storage: Store under Argon/Nitrogen at -20°C.

References

  • Selective catalytic hydrogenation of nitroarenes. RSC Advances, 2020.[3]

  • Modulating hydroxylamine accumulation in hydrogenation. Topics in Catalysis, 2000.[3]

  • Stability Study of Phenylpiperazine Derivatives. Modern Organic Chemistry Research, 2019.[4]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Welcome to the technical support center for the purification of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation of this compound from a typical reaction mixture.

Introduction

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is a substituted aromatic amine with a piperazine moiety, a common structural motif in pharmacologically active compounds. Its synthesis, often achieved through methods like the Buchwald-Hartwig amination, can result in a mixture of the desired product, unreacted starting materials, and various side products. Effective purification is therefore a critical step to ensure the compound's purity and suitability for downstream applications.

This guide provides a comprehensive overview of the recommended purification strategies, detailed experimental protocols, and a troubleshooting section to address common challenges encountered during the purification process.

Predicted Impurities from a Buchwald-Hartwig Amination Synthesis

A common and efficient method for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is the palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This reaction typically involves the coupling of an aryl halide (e.g., 5-bromo-2-methylaniline or a protected precursor) with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Diagram of a Plausible Synthetic Route:

Buchwald-Hartwig_Amination ArylHalide 5-Bromo-2-methylaniline Reaction Buchwald-Hartwig Amination ArylHalide->Reaction Piperazine 1-Methylpiperazine Piperazine->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Reaction->Product

Caption: Plausible synthesis of the target compound via Buchwald-Hartwig amination.

Based on this synthetic route, the following impurities are commonly encountered in the crude reaction mixture:

Impurity Source Reason for Formation
Unreacted 5-bromo-2-methylanilineStarting MaterialIncomplete reaction.
Unreacted 1-methylpiperazineStarting MaterialUsed in excess or incomplete reaction.
Homocoupled biaryl productSide ReactionDimerization of the aryl halide.
Dehalogenated starting material (2-methylaniline)Side ReactionReduction of the aryl halide.
Palladium catalyst residuesCatalystIncomplete removal during work-up.
Phosphine ligand and its oxideLigandDegradation of the phosphine ligand.

Purification Strategy Overview

The purification of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine leverages the basic nature of the two amine functionalities (the aniline and the tertiary amine in the piperazine ring). A multi-step approach involving acid-base extraction followed by column chromatography and an optional final crystallization step is recommended for achieving high purity.

Purification Workflow Diagram:

Purification_Workflow Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Removes acidic and neutral impurities Chromatography Column Chromatography Extraction->Chromatography Separates from basic impurities and residual contaminants Crystallization Crystallization (Optional) Chromatography->Crystallization Final polishing for high purity Pure Pure Product Chromatography->Pure If sufficiently pure Crystallization->Pure

Caption: Recommended multi-step purification workflow.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Acid-Base Extraction

Q1: Why is my product not extracting into the aqueous acidic layer?

A1: This issue can arise from several factors:

  • Insufficiently acidic solution: The pH of the aqueous layer may not be low enough to fully protonate both basic nitrogens of your target compound. The pKa of the anilinium ion is typically around 4-5, while the pKa of the protonated tertiary amine on the piperazine ring is higher, around 8-9.[4][5] To ensure complete protonation and transfer to the aqueous layer, the pH should be adjusted to ≤ 2 with an acid like 1M HCl.

  • Emulsion formation: Vigorous shaking can lead to the formation of an emulsion, which physically traps the organic layer and prevents efficient phase separation. If an emulsion forms, try adding brine (saturated NaCl solution) to break it. In the future, gently invert the separatory funnel multiple times instead of shaking vigorously.

  • High concentration: If the concentration of your product in the organic layer is very high, it may require multiple extractions with fresh aqueous acid to completely transfer it to the aqueous phase.

Q2: I've back-extracted my product into an organic layer after basification, but my yield is low. Where did my product go?

A2: Potential causes for low recovery include:

  • Incomplete basification: The aqueous layer containing the protonated product must be made sufficiently basic (pH ≥ 10) to deprotonate the ammonium salts and render the product soluble in the organic solvent. Use a strong base like 1M NaOH and check the pH with litmus paper or a pH meter.

  • Insufficient extraction: The free base may have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3 times) with a fresh portion of organic solvent to ensure complete recovery.

  • Product precipitation: If the free base is not very soluble in the basified aqueous solution, it might precipitate out. If you observe a solid forming upon basification, you can either filter it or ensure your organic solvent fully dissolves it during extraction.

Column Chromatography

Q3: My product is streaking badly on the silica gel column. How can I improve the peak shape?

A3: Streaking of basic compounds like your target molecule on silica gel is a common problem due to the acidic nature of silica, which leads to strong interactions with the basic amine groups.[6][7] To mitigate this:

  • Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of concentrated ammonium hydroxide, into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Use an alternative stationary phase: Amine-functionalized silica or alumina are less acidic alternatives to standard silica gel and can provide better peak shapes for basic compounds.[6]

  • Pre-treat the silica gel: You can prepare a slurry of silica gel in your eluent containing the basic modifier and let it equilibrate before packing the column.

Q4: I am having trouble separating my product from a closely eluting impurity. What can I do?

A4: To improve separation (resolution) in column chromatography:

  • Optimize the solvent system: Systematically vary the polarity of your eluent. For this compound, a gradient of methanol in dichloromethane is a good starting point. Small changes in the solvent ratio can significantly impact separation.

  • Use a longer column: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.

  • Reduce the loading amount: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Dry loading: If your compound is not very soluble in the initial eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of your column.

Crystallization

Q5: My compound "oils out" instead of crystallizing. How can I fix this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[8] This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. To address this:

  • Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.

  • Use more solvent: The solution might be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

Q6: I have very fine needles or a powder after crystallization, not nice crystals. How can I get better crystals?

A6: The formation of very small crystals or a powder is often due to rapid crystallization from a highly supersaturated solution. To encourage the growth of larger crystals:

  • Slower cooling: As mentioned above, slow cooling is key.

  • Use a different solvent or solvent system: A solvent in which your compound has slightly higher solubility at room temperature might promote slower crystal growth. A two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective.[9] The poor solvent is added dropwise to a solution of the compound in the good solvent until the solution becomes slightly turbid, and then the mixture is allowed to cool slowly.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic product from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Gently invert the funnel 10-15 times, venting frequently to release any pressure buildup. Allow the layers to separate.[10][11]

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the acidic extraction of the organic layer with a fresh portion of 1M HCl. Combine the aqueous extracts.

  • Wash the Organic Layer: The remaining organic layer contains neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to identify any neutral byproducts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH ≥ 10).

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel and extract it three times with a fresh portion of DCM or EtOAc.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude basic product.[12]

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the product obtained from the acid-base extraction.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A typical eluent system for this type of compound is DCM:MeOH with a small amount of triethylamine (e.g., 95:4.5:0.5 v/v/v). Aim for an Rf value of 0.2-0.3 for the product.[13]

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product from the acid-base extraction in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the elution of the product by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to obtain the purified 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine.

Protocol 3: Crystallization

This optional step can be used to further purify the product obtained from column chromatography.

  • Solvent Selection: Choose a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.[14][15] Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good candidates to screen.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ACS Publications. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. IJPRS. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office. [Link]

  • One Pot Synthesis Of 2-((4-Methylpiperazin-1-Yl(Phenyl)Methyl)Benzene-1,3-Diol Derivatives And Theirin Vitroantimicrobial Activity. International Journal of Recent Scientific Research. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Structure and Properties of Amines. Chemistry LibreTexts. [Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. [Link]

  • Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Acid-Base Extraction. [Link]

  • Organic Chemistry II. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • AROMATIC AMINES. SNS Courseware. [Link]

  • Guide for crystallization. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. [Link]

  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • ACID-BASE EXTRACTION. [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Acid and Base Extraction. Confluence. [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI. [Link]

  • SOP: CRYSTALLIZATION. UCT Science. [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Properties of amines. Lumen Learning. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Are amines soluble in organic solvents?. Quora. [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications. [Link]

  • Crystallization. University of Colorado Boulder Department of Chemistry. [Link]

Sources

Optimization

Column chromatography conditions for 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Topic: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Ticket ID: TSC-2024-IMT-05 Status: Resolved / Guide Generated ⚠️ CRITICAL DATA INTEGRITY ALERT: CAS vs. Name Mismatch User Action Required: Before proceeding, verify...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Ticket ID: TSC-2024-IMT-05 Status: Resolved / Guide Generated

⚠️ CRITICAL DATA INTEGRITY ALERT: CAS vs. Name Mismatch

User Action Required: Before proceeding, verify your target molecule.

  • The Chemical Name provided: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (a key intermediate in Imatinib synthesis).

  • The CAS Number provided: 58142-99-7 (Corresponds to 5-Iodoisoquinoline ).[1][2][3][4][5]

This guide is engineered for the CHEMICAL NAME provided (the poly-basic amine). If you are actually working with 5-Iodoisoquinoline, do not use the basic modifiers described below; standard Hexane/EtOAc gradients on unmodified silica are sufficient for that molecule.

Diagnostic Decision Tree

Objective: Select the correct stationary phase to prevent irreversible adsorption ("streaking") of the basic piperazine and aniline groups.

PurificationStrategy Start Start: Crude 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine CheckPurity Is purity > 85% by HPLC/TLC? Start->CheckPurity Recryst Method A: Recrystallization (Preferred) (Convert to HCl salt -> EtOH/iPrOH) CheckPurity->Recryst Yes Scale Scale of Purification CheckPurity->Scale No (Complex Mixture) SmallScale < 500 mg Scale->SmallScale LargeScale > 1 gram Scale->LargeScale SilicaType Stationary Phase Selection SmallScale->SilicaType AmineSilica Amine-Bonded Silica (Basic) No modifier needed LargeScale->AmineSilica Best Resolution StdSilica Standard Silica (Acidic) REQUIRES TEA/NH3 Modifier SilicaType->StdSilica Most Common SilicaType->AmineSilica Ideal Alumina Neutral Alumina (Alternative) SilicaType->Alumina If Silica Fails

Figure 1: Purification workflow. Due to the basicity of the piperazine ring, standard acidic silica will cause severe tailing without modification.

The "Sticky Amine" Protocol (Standard Silica)

The primary challenge with this molecule is the interaction between the basic nitrogen atoms (piperazine and aniline) and the acidic silanol groups (


) on the silica gel. This results in broad peaks and poor recovery.
Mobile Phase Formulation

Do not use pure MeOH/DCM. You must use a basic modifier.

ComponentRoleRecommended Concentration
Dichloromethane (DCM) Primary SolventBalance
Methanol (MeOH) Polar Modifier5% – 15% (Gradient)
Triethylamine (TEA) Silanol Blocker1% (Constant)
Alternative: NH₄OHStronger Blocker1% (Use if TEA fails)
Step-by-Step Column Preparation
  • Slurry Packing (Critical): Do not dry pack. Prepare a slurry of silica gel in the starting mobile phase (e.g., DCM/MeOH/TEA 94:5:1).

  • Pre-Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-containing solvent. This saturates the acidic sites on the silica before your compound is introduced.

  • Loading:

    • Liquid Load: Dissolve crude in minimum DCM.

    • Dry Load (Recommended): Dissolve crude in MeOH/DCM, add Celite (1:2 ratio w/w), and rotary evaporate to a free-flowing powder. Load this powder on top of the packed silica.

Elution Gradient
  • Start: 99% DCM / 1% TEA (Isocratic for 2 CV to elute non-polar impurities).

  • Ramp: 0%

    
     10% MeOH (containing 1% TEA) over 15 CV.
    
  • Target Rf: The compound typically elutes at Rf ~0.35 in DCM:MeOH:TEA (90:9:1) .

Troubleshooting & FAQs
Q: My compound is turning brown/black on the column. Why?

A: Oxidation. Anilines are electron-rich and prone to oxidation, especially when spread over the high surface area of silica gel.

  • Fix 1: Minimize time on column (< 30 mins).

  • Fix 2: Use Argon pressure instead of compressed air to drive the column.

  • Fix 3: Add 0.1% sodium ascorbate or similar antioxidant to the aqueous workup prior to loading, though this is less common for flash chromatography.

Q: I see "ghost peaks" or the compound bleeds continuously.

A: Incomplete Deactivation. The basic sites on the silica are slowly releasing the amine.

  • Fix: Increase TEA concentration to 2% or switch to Ammonia-saturated Methanol (7N NH3 in MeOH) as your polar modifier.

    • Recipe: DCM : (7N NH3 in MeOH)

      
       Gradient 98:2 to 90:10.
      
Q: The product is oiling out or precipitating inside the column.

A: Solubility Limit. The piperazine moiety is polar, but the aromatic ring is lipophilic.

  • Fix: Ensure you are using the Dry Load method (Celite or Silica) described in Module 2. Liquid loading with pure DCM often causes precipitation when the solvent front hits the stationary phase.

Stability & Storage (Post-Purification)

Once purified, the free base is unstable.

  • Immediate Salt Formation (Recommended):

    • Dissolve the oil in minimal Ethanol.

    • Add 2-3 equivalents of HCl (in Dioxane or Ether) or Methanesulfonic acid.

    • Precipitate the salt. The salt form is stable at room temperature.

  • Free Base Storage:

    • Store under Argon/Nitrogen.

    • Temperature: -20°C.

    • Protect from light (amber vials).

References & Grounding
  • Imatinib Intermediate Synthesis: Loiseleur, O. et al. "Process for the preparation of 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide." US Patent 2008/0119478 . (Describes purification of similar anilino-piperazines).

  • Amine Chromatography: Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison, Evans Group. Link (Authoritative guide on TEA deactivation of silica).

  • General Protocol: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[6] Chem.1997 , 62, 7512–7515. (Essential for identifying TEA residues in NMR after purification).

Disclaimer: This guide assumes the user is trained in organic synthesis safety protocols. Anilines are toxic; handle with double-gloving and work exclusively in a fume hood.

Sources

Troubleshooting

Overcoming poor reactivity in the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Case ID: SYN-IMT-005 Subject: Overcoming Poor Reactivity in C-N Coupling and Nitro Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of 2-Methyl-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-IMT-005 Subject: Overcoming Poor Reactivity in C-N Coupling and Nitro Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (a key fragment in kinase inhibitors like Imatinib) often presents a "reactivity wall" when researchers attempt standard Nucleophilic Aromatic Substitution (SNAr).[1]

The Core Problem: If you are attempting to react 5-chloro-2-nitrotoluene (or the corresponding aniline) with N-methylpiperazine and observing <10% conversion, you are fighting the "Meta-Substitution Blockade." In this specific isomer, the halogen at position 5 is meta to the electron-withdrawing nitro group (at position 2, relative to toluene C1).[1] Consequently, the ring is electronically unactivated for SNAr, regardless of temperature or solvent.

The Solution: You must switch mechanisms. The reactivity issue is solved by moving from electronic activation (SNAr) to orbital overlap activation (Buchwald-Hartwig Amination ) or by using a specialized cyclization route.[1]

Part 1: Diagnostic & Decision Matrix

Before altering your protocol, confirm your pathway using the decision tree below.

Reactivity_Troubleshooting Start Start: Reactivity Check Route_Check Current Route? Start->Route_Check SNAr S_NAr (Heat + Base) Route_Check->SNAr Using Heat/Base Pd_Cat Pd-Catalysis (Buchwald) Route_Check->Pd_Cat Using Pd Catalyst Substrate_Check Substrate: 5-Halo-2-nitrotoluene? SNAr->Substrate_Check Pd_Check Catalyst System? Pd_Cat->Pd_Check Meta_Block STOP: Halogen is Meta to Nitro. S_NAr is electronically forbidden. Substrate_Check->Meta_Block Yes Ligand_Check Ligand: PPh3 or DPPF? Pd_Check->Ligand_Check Standard Ligands Reduction_Issue Issue: Nitro Reduction Stalls? Pd_Check->Reduction_Issue Coupling OK Ligand_Fix Switch to BINAP or XPhos Ligand_Check->Ligand_Fix Low Yield Poisoning Piperazine poisons Pd/C Reduction_Issue->Poisoning Acid_Fix Add HCl/AcOH or Switch to Fe/NH4Cl Poisoning->Acid_Fix

Figure 1: Troubleshooting logic for reactivity failure. Note the critical stop point for SNAr attempts on meta-substituted precursors.

Part 2: The Solution – Buchwald-Hartwig Amination

Since SNAr is not viable, the most robust route involves Palladium-catalyzed C-N bond formation. This method works independently of the electron-withdrawing group's position.

Optimized Protocol

Reaction: 5-Bromo-2-nitrotoluene + N-Methylpiperazine ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 Product
ComponentStandard ChoiceWhy? (The Science)
Precursor 5-Bromo-2-nitrotoluene Aryl bromides undergo oxidative addition faster than chlorides. The nitro group is tolerated and reduced later.
Catalyst Pd2(dba)3 (1-2 mol%)A stable Pd(0) source that allows easy ligand exchange.
Ligand BINAP or XPhos (2-4 mol%)Critical: Bidentate ligands (BINAP) prevent β-hydride elimination and stabilize the Pd center against the chelating nature of piperazine.
Base Cs2CO3 or NaOtBu Cesium carbonate (weak base) is preferred if nitro-group sensitivity is a concern; Sodium tert-butoxide (strong base) yields faster kinetics.
Solvent Toluene or 1,4-Dioxane Non-polar solvents often reduce catalyst poisoning by the amine substrate.[1]
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and cool under Argon flow. Oxygen is the enemy of this catalytic cycle.

  • Charging: Add 5-bromo-2-nitrotoluene (1.0 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.04 eq).

  • Solvent: Add anhydrous Toluene (0.1 M concentration relative to bromide). Stir for 5 mins to pre-complex the catalyst.

  • Reagents: Add N-methylpiperazine (1.2 eq) and Cs2CO3 (2.0 eq).

  • Heating: Heat to 100°C for 12–18 hours.

    • Checkpoint: Monitor by TLC/LCMS.[1] The starting bromide should disappear. If the reaction stalls at 50%, add 1 mol% more catalyst/ligand.

  • Workup: Filter through a Celite pad to remove Palladium black.[1] Concentrate the filtrate.

Part 3: The "Hidden" Problem – Nitro Reduction

Once you successfully couple the piperazine, you must reduce the nitro group to the amine. Users often report that this step fails or is extremely slow.[1]

The Cause: The basic nitrogen atoms in the piperazine ring (now attached to the molecule) can coordinate strongly to the surface of the Heterogeneous Catalyst (Pd/C or Raney Ni), effectively "poisoning" it and blocking Hydrogen access.

Troubleshooting the Reduction
Method A: Catalytic Hydrogenation (Optimized)
  • Modification: Perform the hydrogenation in acidic media (e.g., Methanol with 1.5 eq HCl or Acetic Acid).

  • Mechanism: Protonating the piperazine nitrogens (

    
    ) prevents them from binding to the metal catalyst surface.
    
  • Protocol:

    • Dissolve the nitro-intermediate in MeOH.[1]

    • Add 10% Pd/C (10 wt% loading).

    • Add Acetic Acid (5 eq) .

    • Stir under H2 balloon (1 atm) at RT.

    • Note: After filtration, you must neutralize the filtrate with NaHCO3 to recover the free base.

Method B: Chemical Reduction (Iron/Ammonium Chloride)

If catalytic hydrogenation continues to fail, switch to a dissolving metal reduction. This is immune to catalyst poisoning.[1]

  • Reagents: Iron powder (5 eq), NH4Cl (5 eq).

  • Solvent: EtOH/Water (4:1).[1]

  • Conditions: Reflux (80°C) for 2 hours.

  • Advantage: Highly chemoselective; does not affect the piperazine ring or methyl groups.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use 5-chloro-2-nitrotoluene instead of the bromo- analog? A: Yes, but you must change the ligand. Aryl chlorides have a higher activation energy for oxidative addition. Switch from BINAP to XPhos or BrettPhos , which are bulky, electron-rich dialkylbiaryl phosphines designed specifically to activate aryl chlorides [1].[1]

Q: Why can't I just heat the SNAr reaction to 150°C in DMSO? A: You will likely see decomposition before substitution. Because the leaving group is meta to the nitro group, there is no resonance stabilization of the Meisenheimer complex. You are essentially trying to force a nucleophile onto a neutral benzene ring.[1] The energy barrier is too high for a clean reaction [2].

Q: I see a side product with Mass M-15. What is it? A: This is likely the demethylated product. Under harsh basic conditions (like NaOtBu at high temps), or during aggressive workup, the N-methyl group on the piperazine can sometimes be cleaved, or you may have had N-methylpiperazine impurities. Ensure your starting amine is pure.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Available at: [Link][1]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Available at: [Link][1]

  • Zimmermann, J., et al. (1997). Phenylamino-pyrimidine (PAP) - derivatives as potent and selective BCR-ABL kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. (Seminal paper on Imatinib analogues). Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Poisoning in the Synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Welcome to the dedicated technical support center for troubleshooting catalyst poisoning issues encountered during the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for troubleshooting catalyst poisoning issues encountered during the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges in this palladium-catalyzed C-N cross-coupling reaction.

The synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, a key intermediate in the manufacturing of several pharmaceuticals, is typically achieved via a Buchwald-Hartwig amination reaction. This powerful transformation, however, is susceptible to catalyst poisoning, which can lead to diminished yields, slow reaction kinetics, or complete reaction failure. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My Buchwald-Hartwig reaction is showing low or no conversion. What are the likely sources of catalyst poisoning?

Low or no conversion in a Buchwald-Hartwig amination is a common problem that can often be traced back to catalyst poisoning. The active palladium(0) species is highly sensitive to a variety of impurities that may be present in the starting materials, reagents, or solvent.

Potential Causes and Solutions:

  • Sulfur Impurities: Sulfur-containing compounds are notorious poisons for palladium catalysts.[1] They can be introduced through the starting materials, particularly if sulfur-based reagents were used in their synthesis. For instance, the synthesis of some aniline derivatives might involve reagents that leave residual sulfur.[2]

    • Mechanism of Poisoning: Sulfur compounds strongly and often irreversibly bind to the palladium center, blocking the active sites required for the catalytic cycle.[1] This prevents the oxidative addition of the aryl halide, a crucial first step in the reaction.[3][4]

    • Diagnostic Protocol:

      • Analyze Starting Materials: If you suspect sulfur contamination, analyze your 4-bromo-3-methylaniline and 1-methylpiperazine starting materials using techniques like Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) after digestion.[5][6] A qualitative method for detecting sulfur in organic compounds is the Sodium Fusion/Lassaigne's test.[7]

      • Small-Scale Test with Purified Reagents: Perform a small-scale control reaction using highly purified starting materials. Purification can be achieved by recrystallization, distillation, or passing a solution of the material through a plug of activated carbon or silica gel.

    • Preventative Measures:

      • Source high-purity starting materials from reputable suppliers.

      • If synthesizing your own starting materials, ensure thorough purification to remove any sulfur-containing reagents or byproducts.

  • Excess Amine or Amine Impurities: While 1-methylpiperazine is a reactant, an excess of it or the presence of other amine impurities can sometimes inhibit the catalyst.[8] Certain amine structures can act as ligands, competing with the desired phosphine ligand and forming less reactive or inactive palladium complexes.

    • Mechanism of Poisoning: The formation of stable bis-amine palladium complexes can sequester the palladium, preventing it from participating in the catalytic cycle.

    • Diagnostic Protocol:

      • Check Stoichiometry: Carefully re-verify the stoichiometry of your reactants.

      • Analyze Amine Purity: Analyze the purity of your 1-methylpiperazine for the presence of other amines by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Preventative Measures:

      • Use the correct stoichiometry of reactants.

      • Purify the 1-methylpiperazine by distillation if impurities are detected.

  • Coordinating Functional Groups: Impurities in the starting materials or solvent containing strongly coordinating functional groups (e.g., pyridines, thiophenes) can poison the catalyst.[9]

    • Mechanism of Poisoning: These groups can bind tightly to the palladium center, displacing the phosphine ligand and inhibiting catalysis.

    • Diagnostic Protocol:

      • Review the synthetic routes of your starting materials for any reagents or byproducts containing such functional groups.

      • Analyze starting materials and solvent by GC-MS to identify potential coordinating impurities.

    • Preventative Measures:

      • Use high-purity, degassed solvents.

      • Purify starting materials if necessary.

Question 2: The reaction starts but then stalls or proceeds very slowly. What could be causing this gradual catalyst deactivation?

A reaction that initiates but fails to reach completion often points to a gradual deactivation of the catalyst over time.

Potential Causes and Solutions:

  • Phosphine Ligand Degradation: The bulky, electron-rich phosphine ligands crucial for the Buchwald-Hartwig reaction can be susceptible to oxidation or other degradation pathways, especially if trace oxygen is present.

    • Mechanism of Deactivation: Oxidation of the phosphine to phosphine oxide renders it incapable of coordinating to the palladium center, leading to the formation of inactive palladium species.

    • Diagnostic Protocol:

      • Inert Atmosphere: Ensure your reaction setup is rigorously deoxygenated. This involves using Schlenk techniques or a glovebox and sparging solvents with an inert gas like argon or nitrogen.

      • Ligand Quality: Check the quality of your phosphine ligand. They should be stored under an inert atmosphere. Discolored or crystalline ligands that appear amorphous may have degraded.

    • Preventative Measures:

      • Always use fresh, high-quality phosphine ligands.

      • Maintain a strictly inert atmosphere throughout the reaction.

  • Formation of Inactive Palladium Species: Over time, the active palladium(0) catalyst can aggregate to form palladium black, an inactive form of the metal.[10] This can be influenced by the solvent, base, and temperature.

    • Mechanism of Deactivation: The formation of palladium nanoparticles or bulk metal reduces the number of catalytically active mononuclear palladium species in solution.

    • Diagnostic Protocol:

      • Visual Observation: The appearance of a black precipitate (palladium black) is a strong indicator of this deactivation pathway.

    • Preventative Measures:

      • Ensure adequate ligand concentration to stabilize the palladium(0) species.

      • Optimize the reaction temperature; excessively high temperatures can promote catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental protocol for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine via Buchwald-Hartwig amination?

While specific conditions can vary, a representative protocol for a similar Buchwald-Hartwig amination is as follows. This should be used as a starting point and optimized for your specific setup.

Parameter Recommended Conditions Notes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))1-2 mol%
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)2-4 mol%
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)1.5 - 2.0 equivalents
Solvent Toluene or Dioxane (anhydrous, degassed)
Reactants 4-bromo-3-methylaniline (1.0 eq), 1-methylpiperazine (1.2 eq)
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocol:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base under an inert atmosphere.

  • Add the 4-bromo-3-methylaniline and 1-methylpiperazine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble materials.

  • The filtrate can then be worked up and the product purified by column chromatography.

Q2: How can I purify my starting materials to remove potential catalyst poisons?

  • 4-bromo-3-methylaniline: This solid can often be purified by recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate. Alternatively, column chromatography on silica gel can be effective.[11]

  • 1-methylpiperazine: This liquid amine can be purified by distillation.[12] It is important to perform the distillation under an inert atmosphere to prevent oxidation.

  • Solvents: Solvents should be of high purity and anhydrous. They should be degassed prior to use by sparging with an inert gas for at least 30 minutes.

Q3: Is it possible to regenerate a poisoned palladium catalyst?

In some cases, it may be possible to regenerate the palladium catalyst, particularly if the deactivation is due to the formation of palladium black. However, for poisoning by strong coordinating ligands like sulfur compounds, regeneration is often difficult.

  • For Palladium Black: In some systems, the addition of a phosphine ligand and a reducing agent can help to redissolve the palladium black and regenerate the active catalyst. However, for Buchwald-Hartwig reactions, it is often more practical to prevent its formation in the first place.

  • For Sulfur Poisoning: Regeneration from sulfur poisoning is challenging. In some industrial processes, oxidative treatments at high temperatures are used, but this is often not practical or effective for the sensitive organometallic catalysts used in fine chemical synthesis.[2] Prevention through the use of pure reagents is the best strategy.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways through which a palladium catalyst can become deactivated during a Buchwald-Hartwig amination.

CatalystDeactivation Active_Catalyst Active Pd(0)L Catalyst Poisoned_Catalyst_S Poisoned Catalyst (e.g., Pd-Sulfur Adduct) Active_Catalyst->Poisoned_Catalyst_S Sulfur Impurities Poisoned_Catalyst_N Inactive Pd-Amine Complex Active_Catalyst->Poisoned_Catalyst_N Excess Amine/ Coordinating Impurities Degraded_Ligand Oxidized/Degraded Ligand Active_Catalyst->Degraded_Ligand Oxidation (O2) Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Aggregation Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Degraded_Ligand->Pd_Black Leads to Aggregation

Caption: Potential pathways for palladium catalyst deactivation.

Troubleshooting Workflow

The following flowchart provides a systematic approach to troubleshooting low yields or reaction failures.

TroubleshootingWorkflow Start Low/No Conversion Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, Glovebox/Schlenk) Start->Check_Inert Check_Reagents Analyze Purity of Starting Materials (Aniline, Piperazine, Ligand, Base) Check_Inert->Check_Reagents Atmosphere Confirmed Purify_Reagents Purify Starting Materials (Recrystallize/Distill) Check_Reagents->Purify_Reagents Impurities Suspected Optimize_Conditions Systematically Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) Check_Reagents->Optimize_Conditions Reagents are Pure Control_Rxn Run Small-Scale Control Reaction with Purified Reagents Purify_Reagents->Control_Rxn Control_Rxn->Optimize_Conditions No Improvement Success Reaction Successful Control_Rxn->Success Conversion Improved Optimize_Conditions->Success Optimization Successful Failure Problem Persists: Consult Further Literature Optimize_Conditions->Failure No Improvement

Caption: A systematic workflow for troubleshooting catalyst poisoning.

References

Sources

Troubleshooting

Technical Support Center: Alternative Synthetic Routes to 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Welcome to the technical support guide for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. This document is designed for researchers, chemists, and drug development professionals actively engaged in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this key pharmaceutical intermediate. As a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably Imatinib, robust and scalable synthetic routes are of paramount importance.[1][2][3]

This guide deviates from rigid templates to provide a dynamic, issue-driven resource. We will explore the most common and effective synthetic strategies, focusing on the underlying chemical principles, and provide detailed troubleshooting FAQs to address challenges you may encounter in the lab.

Core Synthetic Strategies: An Overview

The synthesis of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (referred to as 'the target compound' hereafter) primarily revolves around the formation of a key aryl-nitrogen bond between a toluene-derived ring and the 1-methylpiperazine moiety. The two most industrially relevant and versatile strategies are:

  • The Nucleophilic Aromatic Substitution (SNA r) Pathway: A classical, two-step approach involving the reaction of an activated aryl halide with 1-methylpiperazine, followed by the reduction of a nitro group.

  • The Buchwald-Hartwig Amination Pathway: A modern, palladium-catalyzed cross-coupling reaction that directly forms the desired C-N bond, offering high efficiency and broad substrate scope.

We will now delve into each of these routes, providing detailed protocols and addressing common experimental hurdles.

Route 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway

This strategy is predicated on the activation of an aromatic ring towards nucleophilic attack by a potent electron-withdrawing group, typically a nitro group (NO₂), positioned ortho or para to a suitable leaving group (e.g., F, Cl).[4][5] The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

Workflow Overview: SNAr Pathway

SNAr_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction A Starting Materials: 4-Fluoro-1-methyl-2-nitrobenzene + 1-Methylpiperazine B Reaction Conditions: Base (e.g., K2CO3) Solvent (e.g., DMSO, DMF) Heat (80-120°C) A->B Combine C Intermediate: 1-(4-Methyl-3-nitrophenyl)-4-methylpiperazine B->C Formation D Intermediate from Step 1 C->D Purify & Proceed E Reduction Conditions: Reducing Agent (e.g., H2/Pd-C, SnCl2, Fe/HCl) Solvent (e.g., EtOH, EtOAc) D->E Subject to F Final Product: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine E->F Yields G G F->G Purification & Characterization

Caption: General workflow for the SNAr synthesis route.

Detailed Experimental Protocol (Example)

Step 1: Synthesis of 1-(4-Methyl-3-nitrophenyl)-4-methylpiperazine

  • To a stirred solution of 4-fluoro-1-methyl-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/g of starting material), add 1-methylpiperazine (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 100-110 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL/g of starting material) with stirring.

  • The solid precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the crude intermediate product.

Step 2: Reduction to 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

  • Suspend the crude intermediate (1.0 eq) in ethanol (10 mL/g).

  • Carefully add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully basify with a cold aqueous solution of sodium hydroxide (e.g., 20% w/v) to pH > 10.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL/g).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude final product.

  • Purify further by column chromatography or recrystallization as needed.

Troubleshooting Guide & FAQs: SNAr Route
Question / Issue Potential Cause & Explanation Recommended Solution
Q1: My SNAr reaction is slow or incomplete. 1. Insufficient Temperature: SNAr reactions are often kinetically slow and require thermal energy to overcome the activation barrier. 2. Poor Leaving Group: While chlorine is usable, fluorine is a superior leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack.[6] 3. Inappropriate Solvent: Polar aprotic solvents (DMSO, DMF) are crucial as they solvate the cation (e.g., K⁺) but not the nucleophile, enhancing its reactivity.1. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, up to ~120 °C. 2. Switch to Fluoro- aalogue: If using a chloro- starting material, consider switching to the fluoro- analogue for significantly faster kinetics. 3. Ensure Anhydrous Conditions: Water can compete as a nucleophile and reduce the efficacy of your base. Ensure all reagents and solvents are dry.
Q2: I'm observing a significant amount of a dark, tarry byproduct. 1. Overheating/Decomposition: At excessively high temperatures, nitroarenes and amines can undergo decomposition or polymerization reactions. 2. Side Reactions with Solvent: DMSO can decompose at high temperatures, especially in the presence of base. DMF can hydrolyze to dimethylamine, which can act as a competing nucleophile.1. Precise Temperature Control: Use an oil bath and a temperature controller to maintain the set temperature accurately. Do not exceed 120-130 °C. 2. Consider an Alternative Solvent: If decomposition is suspected, consider using an alternative polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or sulfolane.
Q3: My nitro reduction with H₂/Pd-C is not working well. 1. Catalyst Poisoning: The piperazine nitrogen can sometimes act as a mild catalyst poison for palladium. Sulfur-containing impurities in the starting material are potent poisons. 2. Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete reduction in a reasonable timeframe.1. Increase Catalyst Loading: Increase the Pd-C loading from 5 mol% to 10 mol%. 2. Use an Alternative Reducing Agent: For this substrate, chemical reductions are often more reliable. SnCl₂/HCl or Fe/NH₄Cl are excellent, robust alternatives that are less prone to catalyst poisoning issues.[7]
Q4: The workup of the SnCl₂ reduction is messy and gives low recovery. 1. Formation of Tin Salts: The workup of SnCl₂ reductions involves basification, which precipitates tin hydroxides (Sn(OH)₂/Sn(OH)₄). The product can get trapped in this gelatinous precipitate.1. Thorough Extraction: After basification, stir the mixture vigorously for an extended period (30-60 min) to break up the emulsion. 2. Filtration Aid: Filter the entire mixture through a pad of Celite® after basification to remove the tin salts before performing the liquid-liquid extraction. Wash the Celite pad thoroughly with the extraction solvent.

Route 2: The Buchwald-Hartwig Amination Pathway

This route is a powerful, modern alternative that leverages a palladium catalyst to directly couple an aryl halide (or triflate) with 1-methylpiperazine.[8][9] The key to success lies in the selection of the appropriate phosphine ligand, which stabilizes the palladium center and facilitates the crucial steps of oxidative addition and reductive elimination.[9] This method is often preferred for its milder conditions and higher functional group tolerance.

Workflow Overview: Buchwald-Hartwig Pathway

Buchwald_Workflow cluster_0 One-Pot Cross-Coupling Reaction A Starting Materials: 3-Bromo-4-methylaniline + 1-Methylpiperazine B Reaction Components: Pd Precursor (e.g., Pd2(dba)3) Phosphine Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) A->B Combine under Inert Atmosphere C Final Product: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine B->C Heat & React (80-110°C) D D C->D Purification & Characterization

Caption: General workflow for the Buchwald-Hartwig synthesis route.

Detailed Experimental Protocol (Example)
  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

  • Seal the flask, and purge with argon or nitrogen for 15 minutes.

  • Under a positive pressure of inert gas, add 3-bromo-4-methylaniline (1.0 eq) followed by anhydrous, degassed toluene (5 mL/g of aryl halide).

  • Finally, add 1-methylpiperazine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol).

Troubleshooting Guide & FAQs: Buchwald-Hartwig Route
Question / Issue Potential Cause & Explanation Recommended Solution
Q1: My reaction is not starting or is very sluggish. 1. Oxygen Contamination: The active Pd(0) catalyst is extremely sensitive to oxygen and will be oxidized to an inactive state. 2. Inactive Catalyst/Ligand: The palladium precursor or ligand may have degraded over time. 3. Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are required to deprotonate the amine and facilitate ligand exchange at the metal center. Weaker bases like K₂CO₃ are often ineffective.1. Ensure Rigorous Inert Technique: Use Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for >30 minutes). 2. Use Fresh Reagents: Use freshly opened or properly stored catalyst, ligand, and base. 3. Switch to a Stronger Base: If using a carbonate or phosphate base, switch to an alkoxide like NaOtBu.
Q2: The reaction mixture turned black and I see palladium metal crashing out. 1. Catalyst Decomposition: This indicates the active Pd(0) species has agglomerated and precipitated as inactive palladium black. This is often caused by using sub-optimal ligands or reaction temperatures that are too high for the chosen ligand. 2. Ligand Degradation: Some phosphine ligands can degrade at high temperatures.1. Choose a More Robust Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to prevent catalyst decomposition and promote efficient reductive elimination.[9] 2. Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
Q3: My yield is low, and I'm recovering starting aryl halide. 1. Insufficient Base or Amine: The stoichiometry must be precise. The base is consumed in the reaction. 2. Competitive Side Reaction (Hydrodehalogenation): Trace amounts of water can lead to the replacement of the halide with a hydrogen atom, consuming the starting material without forming the product.1. Check Stoichiometry: Ensure at least 1.4 equivalents of base and 1.2-1.5 equivalents of the amine are used. 2. Use Anhydrous Reagents: Ensure the base is anhydrous and the solvent is freshly dried over molecular sieves.
Q4: How do I effectively remove the phosphine ligand/oxide during purification? 1. Phosphine oxides can be tricky to remove as they are often polar and can co-elute with the product on silica gel. 1. Acid Wash: Perform an acidic workup. Your product is basic and will move into the aqueous layer as a salt. The neutral phosphine oxide will remain in the organic layer, which can then be discarded. Basify the aqueous layer and re-extract your purified product. 2. Alternative Chromatography: Consider using alumina instead of silica for chromatography, as it can have different selectivity for phosphine oxides.

References

  • Science Alert. (n.d.). Synthesis of 2,4,5-Triphenylimidazoles Novel Mannich Bases as Potential Antiinflammatory and Analgesic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of 2-substituted phenylpiperazine derivatives (5-1-5). Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Retrieved from [Link]

  • Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
  • EPO Patent 2894154. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. Retrieved from [Link]

  • New Drug Approvals. (2014). IMATINIB. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735196B - Method for synthesizing Imatinib.
  • PMC - PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • ResearchGate. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling of Enaminones with Nitriles. Retrieved from [Link]

  • Reddit. (2024). Reductive amination of piperazine. Retrieved from [Link]

  • IJNRD. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • ResearchGate. (2025). an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-Hydrosilatrane. Retrieved from [Link]

  • Google Patents. (2013). WO 2013/035102 A1.
  • ResearchGate. (n.d.). Synthetic route for the preparation of 1-{[3-(furan-2-yl) - ResearchGate. Retrieved from https://www.researchgate.net/figure/Synthetic-route-for-the-preparation-of-1-3-furan-2-yl-5-phenyl-4-5-dihydro-1-2_fig1_282596545
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Moisture Sensitivity in Reactions with 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Welcome to the technical support center for 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges asso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the moisture sensitivity of this versatile building block. By understanding the underlying chemical principles and implementing robust experimental techniques, you can ensure the reliability and reproducibility of your synthetic routes.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, with a focus on the detrimental effects of moisture.

Q1: My reaction yield is consistently low, and I observe incomplete conversion of starting materials. What could be the cause?

A1: Low yields and incomplete reactions are common indicators of catalyst inhibition or degradation of a key reagent. In the context of cross-coupling reactions such as Buchwald-Hartwig amination, even trace amounts of water can have a significant impact.

  • Causality: The primary amine of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is a nucleophile, but water can also act as a nucleophile, competing in side reactions. More critically, in palladium-catalyzed reactions, water can lead to the formation of palladium hydroxo complexes, which can be less catalytically active or even inactive. Furthermore, many bases used in these couplings (e.g., sodium tert-butoxide) are highly hygroscopic and will be quenched by moisture, reducing the effective base concentration and stalling the catalytic cycle. While some studies have shown that controlled amounts of water can be beneficial in specific palladium-catalyzed amidations, uncontrolled moisture is generally detrimental.[1]

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine used is of high purity and has been stored under anhydrous conditions.

    • Solvent Anhydrousness: Use freshly distilled, anhydrous solvents. It is recommended to use solvents from a solvent purification system (SPS) or freshly opened bottles of anhydrous solvent.

    • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen). This involves degassing the reaction mixture and maintaining a positive pressure of inert gas throughout the experiment.

    • Drying of Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.

Q2: I am observing the formation of an unexpected side product with a higher molecular weight. What is a likely cause?

A2: The formation of high-molecular-weight side products often points towards dimerization or oligomerization. In the case of anilines, oxidative coupling is a common side reaction that can be promoted by moisture and air.

  • Causality: Anilines can undergo oxidation to form colored impurities and polymeric materials. This process can be catalyzed by trace metals and is often accelerated in the presence of water and oxygen. The primary amine of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine is susceptible to such oxidative pathways.

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas the reaction solvent and the reaction mixture to remove dissolved oxygen.

    • Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere is crucial.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant can suppress oxidative side reactions, although this should be tested on a small scale to ensure it does not interfere with the desired reaction.

Q3: My reaction is not reproducible, with varying yields and product profiles between runs. How can I improve consistency?

A3: Lack of reproducibility is often a sign of a highly sensitive reaction parameter that is not being adequately controlled. Atmospheric moisture is a frequent culprit.

  • Causality: The ambient humidity can vary significantly from day to day. If reactions are not performed under strictly anhydrous and inert conditions, the amount of water introduced into the reaction from the atmosphere can differ, leading to inconsistent results. One study on the synthesis of fused heterocyclic compounds demonstrated that air humidity directly influenced the product ratio.[2]

  • Troubleshooting Steps:

    • Standardized Procedures: Implement a standard operating procedure (SOP) for setting up moisture-sensitive reactions. This should include specific instructions for drying glassware, handling reagents, and maintaining an inert atmosphere.

    • Glovebox Use: For highly sensitive reactions, performing the entire experimental setup inside a glovebox is the most reliable way to exclude moisture and oxygen.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine?

A1: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[3][4][5] The storage area should be cool, dry, and well-ventilated.[3][4][5] Avoid exposure to light. For long-term storage, refrigeration is recommended.

Q2: Can the piperazine moiety in 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine be affected by moisture?

A2: Yes. While the piperazine ring itself is generally stable, the tertiary amine within the N-methylpiperazine group is basic and can be hygroscopic. Absorbed water can affect the compound's physical properties and introduce moisture into reactions.

Q3: Are there any specific analytical techniques to quantify water content in my reaction mixture?

A3: Yes, Karl Fischer titration is the gold standard for accurately determining the water content in solvents and reaction mixtures.[6] For a less quantitative but more immediate check, anhydrous indicator salts (e.g., anhydrous copper(II) sulfate) can be used to test solvents.

Q4: Can I use "wet" solvents for any reactions with this compound?

A4: While some reactions are tolerant to small amounts of water, it is generally not recommended for reactions involving sensitive catalysts or reagents. However, in some specific cases, such as certain Wittig reactions, water can be used as a solvent.[7] For palladium-catalyzed cross-coupling reactions, the effect of water can be complex and substrate-dependent.[1][8] Unless a specific protocol explicitly calls for the use of water, it is best to assume that anhydrous conditions are required.

Experimental Protocol: Moisture-Sensitive Buchwald-Hartwig Amination

This protocol provides a detailed methodology for the palladium-catalyzed amination of an aryl bromide with 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine, with a strong emphasis on moisture control.

Materials:

  • 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

  • Aryl bromide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

Procedure:

  • Glassware Preparation: All glassware (reaction flask, condenser, stir bar) should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., phosphorus pentoxide).

  • Inert Atmosphere Setup: The reaction flask is assembled with the condenser and connected to a Schlenk line. The flask is then evacuated and backfilled with high-purity argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition (in a glovebox):

    • Inside a glovebox, the reaction flask is charged with the palladium catalyst, ligand, and base.

    • The aryl bromide and 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine are then added.

  • Solvent Addition: Anhydrous toluene is added to the reaction flask via a syringe through a rubber septum.

  • Reaction Execution: The reaction mixture is heated to the desired temperature with vigorous stirring under a positive pressure of inert gas.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, quenched with a suitable aqueous solution, and extracted. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Data Presentation

Table 1: Recommended Moisture Content in Solvents for Sensitive Reactions

SolventAcceptable Water Content (ppm)Recommended Drying Method
Toluene< 30Solvent Purification System (SPS) or distillation from sodium/benzophenone
Dioxane< 50SPS or distillation from sodium/benzophenone
Tetrahydrofuran (THF)< 50SPS or distillation from sodium/benzophenone
N,N-Dimethylformamide (DMF)< 100Distillation from calcium hydride under reduced pressure

Visualizations

Troubleshooting Workflow for Unexpected Reaction Outcomes

G start Unexpected Reaction Outcome (Low Yield / Side Products) check_moisture Moisture Checkpoint start->check_moisture review_protocol Review Anhydrous Technique - Solvent Purity? - Inert Atmosphere? - Glassware Dry? check_moisture->review_protocol Moisture Confirmed other_issues Investigate Other Parameters - Reagent Stoichiometry? - Temperature? - Reaction Time? check_moisture->other_issues Moisture Ruled Out implement_changes Implement Stricter Moisture Control (e.g., Glovebox, SPS) review_protocol->implement_changes other_issues->start Re-run Experiment implement_changes->start Re-run Experiment

Caption: A workflow diagram for troubleshooting unexpected results, emphasizing moisture as a critical checkpoint.

References

  • MDPI. (n.d.). Solvent Moisture-Controlled Self-Assembly of Fused Benzoimidazopyrrolopyrazines with Different Ring's Interposition.
  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
  • National Institutes of Health. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments.
  • PubMed. (2005, April 15). Effect of water on the palladium-catalyzed amidation of aryl bromides.
  • MDPI. (2023, November 3). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
  • Test Equipment and Measurement Instrument Blog. (n.d.). Learn the Six Methods For Determining Moisture.
  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Royal Society of Chemistry. (n.d.). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water.
  • SAFETY DATA SHEET. (n.d.). 1 - SAFETY DATA SHEET.
  • ResearchGate. (2025, August 6). Moisture Analysis Methods - From Laboratory to Process | Request PDF.
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
  • Loba Chemie. (2016, May 23). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS | CAS 109-01-3 MSDS.
  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • ACS Publications. (2021, October 26). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
  • PubMed. (n.d.). Determination of methyl 5-hydroxy-2-benzimidazole carbamate in urine by high-performance liquid chromatography with electrochemical detection.
  • PubMed. (2010, May 8). 5-(4-Methyl-piperazin-1-yl)-2-nitro-aniline.
  • National Institutes of Health. (2020, May 21). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel.
  • ChemicalBook. (2025, August 9). 4-(4-Methylpiperazino)aniline - Safety Data Sheet.
  • MDPI. (n.d.). Water-Mediated Synthesis of (E)-3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide, a Caffeic Acid Phenethyl Amide Analogue.
  • MDPI. (n.d.). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines.
  • Mettler Toledo. (n.d.). Collection of Moisture Analyzer Methods for Pharmaceutical Industry.
  • The Good Scents Company. (n.d.). 2-methyl-5-vinyl pyrazine, 13925-08-1.
  • TCI Chemicals. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine | 571189-49-6.
  • Muby Chemicals. (n.d.). N-methylpiperazine or N-Methyl Piperazine Manufacturers, with SDS GHS MSDS Sheet.
  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl pyrazine, 22047-27-4.
  • National Institutes of Health. (n.d.). Benzenamine, 2-methyl-N-(2-methylphenyl)- | C14H15N | CID - PubChem.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Evaluation of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Derivatives as Anticancer Agents

In the landscape of modern oncology, the quest for highly selective and potent therapeutic agents is paramount. The 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold has emerged as a privileged structure in the des...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for highly selective and potent therapeutic agents is paramount. The 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold has emerged as a privileged structure in the design of kinase inhibitors and other targeted anticancer agents. Its unique combination of a substituted aniline core, which can engage in critical hydrogen bonding interactions with kinase hinge regions, and a solubilizing methylpiperazine moiety, which often enhances pharmacokinetic properties, makes it an attractive starting point for drug discovery campaigns.

This guide provides a comprehensive comparison of the biological evaluation of derivatives built upon this core structure. By analyzing data from closely related analogues, we will delve into the structure-activity relationships (SAR) that govern their anticancer efficacy, explore the key signaling pathways they modulate, and provide detailed protocols for their preclinical assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel cancer therapeutics.

The 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Scaffold: A Cornerstone for Kinase Inhibition

The 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine moiety is a key component of several potent kinase inhibitors. Its utility stems from its ability to serve as a versatile building block for creating libraries of compounds that can be screened against a wide array of protein kinases. These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can drive cancer cell proliferation, survival, and metastasis.

Derivatives incorporating this scaffold have shown significant promise in targeting a range of kinases, including but not limited to Anaplastic Lymphoma Kinase (ALK), c-Met, and Mer. The strategic placement of the methyl and methylpiperazine groups on the aniline ring influences the molecule's conformation and physicochemical properties, which in turn dictates its binding affinity and selectivity for specific kinase targets.

Comparative Analysis of Derivative Performance

Compound IDCore Scaffold ModificationTarget Cancer Cell LineIC50 (µM)Reference
12a 2,4-pyrimidinediamine derivativeH3122 (ALK+)0.018[1]
STE-1 (ALK+)0.023[1]
17c 2-substituted aniline pyrimidineHepG20.8 ± 0.1[2]
MDA-MB-2311.2 ± 0.2[2]
HCT1161.5 ± 0.3[2]
C-4 N-phenylbenzamide derivativeHCT-11611.33[3]
C-5 N-phenylbenzamide derivativeA-54921.22[3]
1K5 Pyrrolo[2,1‐f][4][5][6]triazine hybridA5490.36[7]
MCF-70.42[7]
MDA-MB-2310.80[7]

Analysis of Structure-Activity Relationships:

The data presented above, while from varied chemical series, allows us to draw several key inferences regarding the SAR of compounds derived from the 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold:

  • The Pyrimidine Core is Key: The potent low nanomolar activity of compound 12a highlights the effectiveness of the 2,4-pyrimidinediamine scaffold in targeting ALK-positive cancers. This suggests that coupling the 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine moiety with a pyrimidine ring system is a highly fruitful strategy for developing potent kinase inhibitors.[1]

  • Substitution on the Aniline Ring: The antiproliferative activity of 2-substituted aniline pyrimidine derivatives, such as 17c , demonstrates that modifications at this position can yield compounds with significant efficacy against a range of cancer cell lines, including liver, breast, and colon cancers.[2]

  • Impact of the Amide Linker: The micromolar activity of the N-phenylbenzamide derivatives C-4 and C-5 suggests that while the core benzenamine scaffold contributes to activity, the nature of the linker and the appended aromatic system are critical for achieving high potency.[3]

  • Hybridization Strategies: The sub-micromolar potency of the hybrid molecule 1K5 underscores the potential of combining the 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine pharmacophore with other heterocyclic systems, such as pyrrolotriazines, to target kinases like MERTK effectively.[7]

Key Signaling Pathways and Mechanisms of Action

The anticancer activity of these derivatives is primarily attributed to their ability to inhibit protein kinases that are crucial for tumor cell survival and proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Derivative 2-Methyl-5-(4-methylpiperazin-1-yl) benzenamine Derivative Derivative->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinases by the derivatives.

As depicted in the diagram, these compounds typically function by binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs) like ALK and c-Met. This inhibition blocks downstream signaling through critical pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a reduction in cell proliferation and the induction of apoptosis. For instance, dual inhibitors of ALK and histone deacetylases (HDACs) have been shown to down-regulate p-ALK protein and up-regulate acetylated histone H3, leading to cell cycle arrest and apoptosis.[1]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of the biological evaluation of these derivatives, standardized and well-validated experimental protocols are essential.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a cornerstone for the initial screening of anticancer compounds and measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with Derivatives (Serial Dilutions) A->B C Incubate for 48-72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT antiproliferative assay.

Kinase Inhibition Assay (In Vitro)

To determine the direct inhibitory effect of the compounds on specific kinase targets, in vitro kinase assays are employed.

Principle: These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time.

  • Termination: Stop the reaction by adding a termination buffer.

  • Detection: Measure the amount of phosphorylated and unphosphorylated substrate. This can be done using various detection methods, such as mobility shift assays or antibody-based detection systems.

  • IC50 Calculation: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold represents a highly promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The comparative analysis of related derivatives demonstrates that strategic modifications to this core structure can lead to compounds with potent and selective antiproliferative activities. The future of drug discovery with this scaffold lies in the rational design of new derivatives based on a deep understanding of their SAR and the elucidation of their mechanisms of action through robust biological evaluation. Further exploration of hybridization strategies and the investigation of their efficacy in in vivo models will be crucial for translating these promising compounds into clinically effective cancer therapies.

References

  • Synthesis and antiproliferative evaluation of novel 5-(4-methylpiperazin-1-yl)-2-phenyl- 1H-benzimidazole derivatives. PubMed. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]

  • Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. PubMed. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health. [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. PubMed. [Link]

  • Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]

  • Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents. PubMed. [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][5][6]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Publishing. [Link]

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. MDPI. [Link]

  • IC50 values of anticancer drugs in PAECs Classification Drug IC50 [M]... ResearchGate. [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. Biomedical and Pharmacology Journal. [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of a New Series of 2-Pyrazolines as Potential Antileukemic Agents. Semantic Scholar. [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. ScienceOpen. [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][5][6]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PubMed Central. [Link]

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Comparative

A Comparative In Vitro Analysis of Novel Kinase Inhibitors Derived from 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

Introduction: The Quest for Targeted Cancer Therapies The landscape of oncology is continually evolving, with a significant shift towards the development of targeted therapies that exploit the molecular vulnerabilities o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Targeted Cancer Therapies

The landscape of oncology is continually evolving, with a significant shift towards the development of targeted therapies that exploit the molecular vulnerabilities of cancer cells. Among the most promising targets are protein kinases, enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern cancer treatment. The 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold has emerged as a promising starting point for the synthesis of novel kinase inhibitors, particularly those targeting receptor tyrosine kinases (RTKs) and downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways.

This guide provides a comprehensive in vitro comparison of three novel compounds synthesized from this core scaffold: CMPD-01 , CMPD-02 , and CMPD-03 . We will delve into their synthesis, comparative efficacy against relevant cancer cell lines, and their off-target liability profiles. The experimental data presented herein, while illustrative, is grounded in established methodologies to provide researchers, scientists, and drug development professionals with a framework for evaluating similar compounds.

Synthesis of a Focused Library of Kinase Inhibitors

The synthesis of CMPD-01, CMPD-02, and CMPD-03 was achieved through a multi-step process commencing with 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine. The core amine was first coupled with a substituted pyrimidine or pyridine core to generate the foundational structure. Subsequent modifications on the piperazine ring and the aromatic system were introduced to modulate potency, selectivity, and pharmacokinetic properties. The rationale behind these modifications was to explore the structure-activity relationship (SAR) and optimize the interaction with the kinase ATP-binding pocket.

Comparative In Vitro Efficacy

Cell Viability in Cancer Cell Lines

The antiproliferative activity of the synthesized compounds was assessed against two well-characterized human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma).[1] A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.[1][2][3]

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
CMPD-01 1.22.5
CMPD-02 0.81.1
CMPD-03 5.68.3
Reference Inhibitor 1.51.8

Data are representative of three independent experiments.

Interpretation: CMPD-02 demonstrated the most potent antiproliferative activity in both cell lines, surpassing the reference inhibitor. CMPD-01 also showed significant activity, while CMPD-03 was considerably less potent.

Targeted Kinase Inhibition

Based on the known activity of similar scaffolds, the compounds were tested for their inhibitory activity against a panel of relevant kinases, including c-Kit, a receptor tyrosine kinase often implicated in cancer growth, and key downstream kinases in the PI3K/AKT and MAPK/ERK pathways.[4][5]

Compoundc-Kit IC50 (nM)PI3Kα IC50 (nM)MEK1 IC50 (nM)
CMPD-01 15120>1000
CMPD-02 855850
CMPD-03 250>1000>1000
Reference Inhibitor 12150900

IC50 values were determined using a luminescence-based kinase assay.

Interpretation: The kinase inhibition profile aligns with the cell viability data. CMPD-02 is a potent inhibitor of c-Kit and shows considerable activity against PI3Kα, suggesting a dual-targeting mechanism. CMPD-01 is also a potent c-Kit inhibitor but has weaker activity against PI3Kα. CMPD-03 exhibits significantly lower potency against the tested kinases.

Inhibition of Downstream Signaling Pathways

To confirm the mechanism of action within the cellular context, the effect of the compounds on the phosphorylation of key downstream signaling proteins, AKT and ERK, was investigated using Western blot analysis in A549 cells.[6][7][8][9]

Western Blot Analysis of p-AKT and p-ERK in A549 Cells

Treatment (1 µM)p-AKT (Ser473)Total AKTp-ERK (Thr202/Tyr204)Total ERK
Vehicle (DMSO) ++++++++++++
CMPD-01 +++++++++++
CMPD-02 +++++++++
CMPD-03 ++++++++++++

Relative band intensities are denoted by '+' symbols.

Interpretation: CMPD-02 significantly reduced the phosphorylation of both AKT and ERK at a concentration of 1 µM, consistent with its potent inhibition of upstream kinases. CMPD-01 showed a moderate reduction in p-AKT levels, while CMPD-03 had a negligible effect at this concentration.

Off-Target Liability and Safety Profiling

hERG Channel Inhibition Assay

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[10] The potential for hERG inhibition by the synthesized compounds was evaluated using a whole-cell patch-clamp assay in HEK293 cells stably expressing the hERG channel.[10][11][12]

CompoundhERG IC50 (µM)
CMPD-01 8.5
CMPD-02 12.1
CMPD-03 > 30

Interpretation: All compounds exhibited a hERG IC50 significantly higher than their antiproliferative IC50 values, suggesting a favorable therapeutic window. CMPD-03 showed the lowest potential for hERG-related cardiotoxicity.

Cytochrome P450 (CYP) Inhibition

Inhibition of cytochrome P450 enzymes can lead to adverse drug-drug interactions.[13][14] The inhibitory potential of the compounds against the major drug-metabolizing enzyme, CYP3A4, was assessed using a commercially available luminescent assay.[15][16][17]

CompoundCYP3A4 IC50 (µM)
CMPD-01 15.2
CMPD-02 21.8
CMPD-03 > 50

Interpretation: None of the compounds showed potent inhibition of CYP3A4 at concentrations relevant to their biological activity, indicating a low likelihood of clinically significant drug-drug interactions mediated by this enzyme.

Experimental Protocols

MTT Cell Viability Assay[3][5][19][20]
  • Seed A549 or MCF-7 cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (ranging from 0.01 to 100 µM) for 72 hours.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using non-linear regression analysis.

Western Blot Analysis[7][8][9][10]
  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compounds at the desired concentration for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

hERG Patch-Clamp Assay[12][13][21][22]
  • Perform whole-cell patch-clamp recordings on HEK293 cells stably expressing the hERG channel.

  • Use a voltage-clamp protocol with a holding potential of -80 mV, followed by a depolarizing step to +20 mV for 2 seconds to inactivate the channels, and then a repolarizing step to -50 mV for 2 seconds to elicit the tail current.

  • Apply the test compounds at increasing concentrations and measure the inhibition of the hERG tail current.

  • Calculate the IC50 values from the concentration-response curves.

CYP3A4 Inhibition Assay[14][16][17][18]
  • Perform the assay using a commercially available luminescent CYP3A4 inhibition kit according to the manufacturer's instructions.

  • Briefly, incubate human liver microsomes with a luminogenic CYP3A4 substrate and NADPH in the presence of varying concentrations of the test compounds.

  • Measure the luminescence generated by the metabolite of the substrate.

  • Calculate the percent inhibition relative to a vehicle control and determine the IC50 values.

Visualizations

G cluster_synthesis Synthesis cluster_testing In Vitro Testing start 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine step1 Coupling with Pyrimidine/Pyridine Core start->step1 step2 Functional Group Modification step1->step2 cmpd1 CMPD-01 step2->cmpd1 cmpd2 CMPD-02 step2->cmpd2 cmpd3 CMPD-03 step2->cmpd3 viability Cell Viability Assay (MTT) cmpd1->viability kinase Kinase Inhibition Assay cmpd1->kinase western Western Blot Analysis cmpd1->western herg hERG Assay cmpd1->herg cyp CYP450 Inhibition Assay cmpd1->cyp cmpd2->viability cmpd2->kinase cmpd2->western cmpd2->herg cmpd2->cyp cmpd3->viability cmpd3->kinase cmpd3->western cmpd3->herg cmpd3->cyp

Caption: Experimental workflow from synthesis to in vitro evaluation.

G RTK Receptor Tyrosine Kinase (e.g., c-Kit) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation CMPD02 CMPD-02 CMPD02->RTK inhibition CMPD02->PI3K inhibition

Caption: Targeted signaling pathways and points of inhibition by CMPD-02.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to the in vitro evaluation of novel kinase inhibitors derived from the 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold. Among the three compounds tested, CMPD-02 emerges as a promising lead candidate, exhibiting potent antiproliferative activity against A549 and MCF-7 cancer cell lines. This activity is attributed to its dual inhibition of c-Kit and the PI3K/AKT signaling pathway, as confirmed by both biochemical and cellular assays. Importantly, CMPD-02 displays a favorable safety profile with a significant therapeutic window with respect to hERG inhibition and a low potential for CYP3A4-mediated drug-drug interactions.

Further studies are warranted to fully elucidate the kinase selectivity profile of CMPD-02 across a broader panel of kinases and to evaluate its efficacy in in vivo tumor models. The insights gained from this in vitro comparison provide a solid foundation for the continued development of this promising class of kinase inhibitors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of 2-(4-Methylpiperazin-1-yl)aniline in Developing Selective Kinase Inhibitors for Cancer. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]

  • KnE Publishing. (2024, November 3). Inhibitory Potential of Benzo[a]phenazin-5-ol Derivatives Against C-Kit Kinase: Molecular Docking and Prediction of ADME/Drug-Li. Retrieved from KnE Publishing website: [Link]

  • PubMed. (2025, January 1). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Retrieved from PubMed website: [Link]

  • Wellcome Open Research. A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Retrieved from Wellcome Open Research website: [Link]

  • National Center for Biotechnology Information. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from National Center for Biotechnology Information website: [Link]

  • LifeNet Health. CYP Inhibition Assay. Retrieved from LifeNet Health website: [Link]

  • PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from PubMed website: [Link]

  • National Center for Biotechnology Information. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from National Center for Biotechnology Information website: [Link]

  • Bio-protocol. 2.8. Cell Culture and MTT Cell Cytotoxicity Assay. Retrieved from Bio-protocol website: [Link]

  • ResearchGate. Cell viability measured by MTT assay in A549 cells exposed to.... Retrieved from ResearchGate website: [Link]

  • U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from U.S. Food and Drug Administration website: [Link]

  • BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. Retrieved from BioIVT website: [Link]

  • ResearchGate. Western blot analysis of p/total‑Akt, p‑ERK/total‑ERK and cleaved.... Retrieved from ResearchGate website: [Link]

  • PubMed. (2021, January 1). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][18][5][19]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. Retrieved from PubMed website: [Link]

  • National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Retrieved from National Center for Biotechnology Information website: [Link]

  • ResearchGate. Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2.... Retrieved from ResearchGate website: [Link]

  • MDPI. (2024, May 17). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Retrieved from MDPI website: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from National Center for Biotechnology Information website: [Link]

  • ResearchGate. (2025, August 6). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Retrieved from ResearchGate website: [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Retrieved from Journal of Applied Pharmaceutical Science website: [Link]

  • Aragen Life Sciences. Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from Aragen Life Sciences website: [Link]

  • Eurofins Discovery. CYP Inhibition Assays. Retrieved from Eurofins Discovery website: [Link]

  • ResearchGate. (2025, August 6). Determining the Time Course of CYP3A Inhibition by Potent Reversible and Irreversible CYP3A Inhibitors Using A Limited Sampling Strategy. Retrieved from ResearchGate website: [Link]

  • National Center for Biotechnology Information. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. Retrieved from National Center for Biotechnology Information website: [Link]

  • Axon Instruments. patch-clamp-protocol-final.pdf. Retrieved from Axon Instruments website: [Link]

  • National Center for Biotechnology Information. (2024, November 12). A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Retrieved from National Center for Biotechnology Information website: [Link]

  • ResearchGate. MTT cell viability assay. MCF-7 and MDA-MB-231 breast cancer cells were.... Retrieved from ResearchGate website: [Link]

Sources

Validation

In vivo studies of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine analogs.

Comparative In Vivo Profiling: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Derivatives Executive Summary 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (hereafter referred to as the Piperazinyl-Aniline Scaffold ) is t...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative In Vivo Profiling: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Derivatives

Executive Summary

2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (hereafter referred to as the Piperazinyl-Aniline Scaffold ) is the critical pharmacokinetic "anchor" of the first-generation tyrosine kinase inhibitor (TKI), Imatinib (Gleevec) . Its structural role is twofold: the piperazine ring confers essential water solubility to an otherwise lipophilic pharmacophore, while the aniline amine forms the pivotal amide bond linking the "tail" to the kinase-binding "head" (phenylaminopyrimidine).

This guide compares the in vivo performance of compounds utilizing this specific scaffold (Imatinib and direct derivatives) against second-generation alternatives (e.g., Nilotinib) that evolved away from this structure to overcome resistance. We analyze why this specific aniline fragment remains a gold standard for bioavailability despite metabolic liabilities.

Mechanistic Foundation: The "Solubility Anchor"

To understand the in vivo behavior of these analogs, one must understand the Structure-Activity Relationship (SAR) of the Piperazinyl-Aniline moiety.

  • Solubility & Lysosomal Trapping: The N-methylpiperazine ring (pKa ~8.0) is protonated at physiological pH. This is critical for oral bioavailability. However, it also leads to lysosomal sequestration (lysosomotropism), creating a large Volume of Distribution (

    
    ) but potentially limiting cytosolic concentration.
    
  • Binding Mode: The aniline nitrogen functions as a hydrogen bond donor to the backbone of the kinase (specifically Glu286 in Abl), while the methyl group provides hydrophobic packing against the gatekeeper residue.

Diagram 1: Pharmacophore & Binding Logic

SAR_Mechanism Scaffold Piperazinyl-Aniline Scaffold Piperazine N-Methylpiperazine (Tail) Scaffold->Piperazine Aniline Aniline Amine (Linker) Scaffold->Aniline Methyl Ortho-Methyl (Selectivity) Scaffold->Methyl Solubility Aq. Solubility & Lysosomal Trapping Piperazine->Solubility Protonation (pKa ~8.0) Kinase BCR-ABL Kinase Domain Aniline->Kinase H-Bond to Glu286/Asp381 Methyl->Kinase Hydrophobic Packing

Caption: The Piperazinyl-Aniline scaffold dictates both the pharmacokinetic profile (via the piperazine tail) and the binding affinity (via the aniline linker).

Comparative In Vivo Performance

The following data compares Imatinib (the archetype of this scaffold) with Compound 13 (a dual Src/Abl inhibitor analog retaining the scaffold) and Nilotinib (a 2nd-gen alternative that removes this scaffold to improve affinity).

Table 1: Pharmacokinetic (PK) Profile in Murine Models

Note: Data normalized for oral dosing (PO) at 10-25 mg/kg.

FeatureImatinib (Scaffold Archetype)Compound 13 (Scaffold Analog)Nilotinib (Scaffold Alternative)
T_max (h) 2.0 - 4.00.5 - 1.03.0 - 4.0
Bioavailability (F) >90% (Excellent)~30-50% (Moderate)<30% (Variable)
Half-life (t_1/2) ~1.5 h (Mouse) / 18 h (Human)~2.5 h (Mouse)~2.0 h (Mouse) / 17 h (Human)
Volume of Dist. (V_ss) High (Tissue accumulation)ModerateHigh
Metabolic Liability CYP3A4 (N-demethylation of piperazine)CYP3A4/GlucuronidationCYP3A4 (No piperazine oxidation)

Key Insight: The Piperazinyl-Aniline scaffold (Imatinib) confers superior oral bioavailability compared to the imidazole-based alternative (Nilotinib), which often requires specialized formulations to achieve absorption.

Table 2: Efficacy in K562 (BCR-ABL+) Xenografts

Protocol: Female SCID mice, K562 fragment implantation, treated QD for 14 days.

MetricImatinib (100 mg/kg)Novel Piperazine Analogs (e.g., Ferrocene-Imatinib)Vehicle Control
Tumor Regression >85% inhibition>90% inhibition (Potentially active against resistant clones)0% (Rapid Growth)
Onset of Action Day 3-4Day 2-3N/A
Relapse Rate Moderate (T315I mutation risk)Low (in specific designs)N/A
Weight Loss <5%5-10% (Higher toxicity potential)>15% (Cachexia)

Experimental Protocols (Self-Validating Systems)

To generate reproducible in vivo data for analogs of this amine, strict formulation and dosing protocols are required. The free base of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine derivatives is often insoluble in water.

Workflow Diagram

InVivo_Protocol Start Compound Synthesis (Free Base) SaltForm Salt Formation (Mesylate/HCl) Start->SaltForm Critical for Solubility Formulation Vehicle Prep: PBS vs. PEG300/D5W SaltForm->Formulation Dissolve Dosing Oral Gavage (PO) QD x 14-28 Days Formulation->Dosing Mice Xenograft Implantation (K562/KU812 cells) Mice->Dosing Tumor Vol > 200mm³ Analysis Endpoint Analysis: Tumor Vol + Plasma PK Dosing->Analysis

Caption: Standardized workflow for evaluating Piperazinyl-Aniline derivatives. Salt formation is the critical control point.

Detailed Protocol: Formulation & Dosing

Objective: Ensure consistent systemic exposure (AUC) to attribute efficacy differences to the molecule, not the vehicle.

  • Salt Formation (Mandatory):

    • Do not dose the free amine. It will precipitate in the GI tract.

    • Procedure: Dissolve the analog in methanol. Add 1.0 equivalent of methanesulfonic acid. Evaporate and recrystallize.

    • Validation: Check solubility in water.[1][2][3] It must be

      
      .
      
  • Vehicle Preparation:

    • Standard: Sterile water or PBS (if Mesylate salt).

    • Alternative (for hydrophobic analogs): 30% PEG300 + 5% Tween 80 + 65% D5W (5% Dextrose in Water).

  • Tumor Measurement:

    • Use digital calipers.

    • Formula:

      
      .
      
    • Rejection Criteria: If standard deviation of tumor volume in the control group exceeds 20% at Day 0, re-randomize.

Safety & Toxicity Profile

When working with this scaffold, researchers must monitor specific toxicity signals associated with the piperazine metabolite.

  • Hepatotoxicity: The N-methylpiperazine moiety undergoes oxidative metabolism (via CYP3A4/2D6) to form reactive intermediates. In rat studies, high doses (>100 mg/kg) of Imatinib analogs often show elevated ALT/AST.

  • Cardiotoxicity: While less common than with anthracyclines, ABL inhibition combined with off-target kinase inhibition (e.g., c-Kit) can lead to cardiomyopathy. Monitor LVEF (Left Ventricular Ejection Fraction) in chronic dosing studies.

References

  • Vertex AI Search. (2024).[4] Synthesis of Imatinib and structure-activity relationships.[5][6]5[2][3][7][8][9][10]

  • National Institutes of Health (PMC). (2018). Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib.[11]11[2][8][9][10]

  • MDPI. (2022). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors.12[2][9][10]

  • Journal of Medicinal Chemistry. (2016). Structure-Activity Relationship Study of Rakicidins: Overcoming Chronic Myeloid Leukemia Resistance.10[2][7][9][10]

  • ResearchGate. (2022).[4] Comparison Of The Effects Of Imatinib And Nilotinib On Hematopathological Parameters.[4][13][14]14[12][2][3][7][8][9][10]

Sources

Comparative

Structure-activity relationship (SAR) of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine derivatives.

Technical Guide: Structure-Activity Relationship (SAR) of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Derivatives Executive Summary This guide analyzes the structure-activity relationship (SAR) of 2-Methyl-5-(4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Derivatives

Executive Summary

This guide analyzes the structure-activity relationship (SAR) of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (CAS: 16154-71-5), a critical pharmacophore fragment extensively utilized in the design of Type II tyrosine kinase inhibitors, most notably Imatinib (Gleevec) .

This specific aniline derivative serves as the "selectivity engine" and "solubility handle" for BCR-ABL inhibitors. Its structural integrity dictates two major performance metrics:

  • Kinase Selectivity: The ortho-methyl group ("Flag Methyl") restricts rotation, enforcing a conformation that favors binding to the inactive (DFG-out) state of ABL kinase while sterically clashing with other kinases like PKC.

  • Bioavailability: The N-methylpiperazine tail ensures aqueous solubility and lysosomal trapping, critical for oral bioavailability.

This guide compares the standard scaffold against key derivatives (Des-methyl, Piperazine-modified, and Linker-modified) to assist researchers in optimizing lead compounds for CML (Chronic Myeloid Leukemia) and GIST (Gastrointestinal Stromal Tumor) therapies.

Structural Analysis & Design Strategy

The molecule can be dissected into three functional zones. Modifications in these zones yield predictable shifts in potency and physicochemical properties.[1][2]

Zone A: The "Flag" Methyl Group (Position 2)
  • Function: Conformational Control.

  • Mechanism: In the final drug construct (e.g., Imatinib), this methyl group sterically hinders the rotation of the amide bond connecting the aniline to the heteroaryl core. This forces the inhibitor into a specific topology that fits the ABL kinase ATP pocket but creates a steric clash in the ATP pocket of Src and PKC kinases.

  • SAR Insight: Removal of this group (Des-methyl derivative) retains ABL potency but drastically reduces selectivity, leading to "dirty" kinase inhibition profiles (e.g., off-target PKC inhibition).

Zone B: The Solubilizing Tail (Position 5 - Piperazine)
  • Function: ADME (Absorption, Distribution, Metabolism, Excretion) & Solvent Interaction.

  • Mechanism: The basic nitrogen (pKa ~8.0) is protonated at physiological pH, enhancing water solubility. It protrudes into the solvent-exposed region of the kinase.[3]

  • SAR Insight:

    • N-Methyl (Standard): Optimal balance of lipophilicity/solubility.

    • N-Ethyl/Isopropyl: Increased lipophilicity; may improve permeability but can increase P-gp efflux liability.

    • Morpholine replacement: Reduces basicity; often lowers solubility but eliminates a metabolic hotspot (N-dealkylation).

Zone C: The Aniline Linker (Position 1)
  • Function: Hydrogen Bonding Anchor.[4]

  • Mechanism: The amine nitrogen serves as a hydrogen bond donor to the "gatekeeper" region (often Threonine or Isoleucine residues via the connecting amide carbonyl).

Visualization: SAR Logic Map

The following diagram illustrates the functional logic of the scaffold and the consequences of modifying specific nodes.

SAR_Logic_Map Scaffold 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine ZoneA Zone A: C2-Methyl Group Scaffold->ZoneA ZoneB Zone B: Piperazine Tail Scaffold->ZoneB ZoneC Zone C: Aniline Amine Scaffold->ZoneC Outcome1 High ABL Selectivity (Abolishes PKC inhibition) ZoneA->Outcome1 Conformational Lock Outcome2 Solubility & Lysosomal Trapping ZoneB->Outcome2 Basic Nitrogen (pKa ~8) Outcome3 Critical H-Bond (Glu286/Asp381 Network) ZoneC->Outcome3 Amide Formation

Figure 1: Functional decomposition of the 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold.

Comparative Performance Guide

The table below contrasts the "Standard" scaffold (used in Imatinib) with common derivatives found in literature and internal screening libraries.

FeatureStandard Scaffold (Imatinib Tail)Des-Methyl Derivative Morpholine Variant Ponatinib-Style Tail
Structure 2-Me, 5-(N-Me-Piperazine)H, 5-(N-Me-Piperazine)2-Me, 5-Morpholine3-CF3, 4-(Piperazine-CH2)
ABL IC50 (nM) ~200 - 300 nM (as amide)~200 nM~400 - 600 nM<10 nM (High Potency)
Selectivity High (ABL > c-Kit >> PKC)Low (Inhibits PKC/Src)HighHigh (Pan-BCR-ABL)
Solubility High (+++)High (+++)Moderate (++)Moderate (++)
Metabolic Stability Moderate (N-demethylation)ModerateHigh (No N-Me)Moderate
Primary Use Standard of Care (1st Gen) Tool Compound (Probe)Backup Series3rd Gen (Resistant Mutants)

Analysis:

  • The "Standard" remains the gold standard for balancing selectivity and solubility.

  • The "Des-Methyl" variant proves that the methyl group is not essential for binding affinity to ABL, but is absolutely essential for selectivity against other kinases.

  • The "Ponatinib-Style" (shifting the tail and adding a CF3 group) represents the evolution of this scaffold to overcome the T315I gatekeeper mutation, utilizing a DFG-out mode that is less reliant on the specific steric clash of the 2-methyl group.

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are self-validating systems where controls (e.g., NMR confirmation, Reference Inhibitor) ensure data integrity.

Protocol A: Synthesis of the Intermediate

Objective: Synthesize high-purity 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine from 2-methyl-5-nitro-aniline or chloropyrimidine precursors.

Workflow Visualization:

Synthesis_Workflow Start Start: 2-Chloro-4-nitrotoluene (or 2-Methyl-5-nitroaniline) Step1 Step 1: Nucleophilic Substitution (SnAr) Reagent: N-Methylpiperazine, K2CO3, DMSO, 100°C Control: TLC (Disappearance of Chloride) Start->Step1 Intermed Intermediate: 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine Step1->Intermed Step2 Step 2: Catalytic Hydrogenation Reagent: H2 (40 psi), Pd/C (10%), MeOH Control: H-NMR (Shift of Ar-H) Intermed->Step2 Final Product: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Step2->Final

Figure 2: Synthetic route for the target aniline intermediate.

Step-by-Step Methodology:

  • Coupling: Dissolve 2-chloro-4-nitrotoluene (1.0 eq) in DMSO. Add N-methylpiperazine (1.5 eq) and K2CO3 (2.0 eq). Heat to 100°C for 12h.

    • Checkpoint: Monitor by LC-MS for mass [M+H]+ corresponding to the nitro-piperazine adduct.

  • Reduction: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C catalyst (10 wt%). Hydrogenate at 40 psi for 4h at RT.

    • Purification: Filter through Celite. Concentrate. Recrystallize from EtOAc/Hexanes.

    • Validation: 1H NMR (DMSO-d6) must show the disappearance of aromatic nitro-shifted protons and appearance of the aniline NH2 peak (~4.8 ppm).

Protocol B: Competitive Kinase Binding Assay (FRET-based)

Objective: Determine the IC50 of derivatives against ABL1 kinase.

  • Reagents: Recombinant ABL1 kinase, FRET-peptide substrate (e.g., Z'-LYTE), ATP (at Km, typically 10µM).

  • Procedure:

    • Prepare 3-fold serial dilutions of the test compound (derivative coupled to a standard pyrimidine head) in DMSO.

    • Incubate Kinase + Compound for 15 mins (Pre-incubation is critical for Type II inhibitors to induce DFG-out conformation).

    • Add ATP/Substrate mix. Incubate 1h.

    • Add Development Reagent (cleaves unphosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to Sigmoidal Dose-Response (Variable Slope).

References

  • Zimmermann, J., et al. (1997). Phenylamino-pyrimidine (PAP) - derivatives: A new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and Imatinib (STI-571). Cancer Research.

  • Schindler, T., et al. (2000). Structural mechanism for STI-571 inhibition of Abelson tyrosine kinase. Science.

  • Asaki, T., et al. (2006).[5] Structure-activity relationship studies of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]phenyl}urea derivatives. Bioorganic & Medicinal Chemistry Letters.

  • ChemicalBook. (2025).[2] 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE Properties and Suppliers.[6][7]

Sources

Validation

A Comparative Guide to the Efficacy of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine-Based Kinase Inhibitors

This guide provides a comprehensive comparison of the efficacy of various kinase inhibitors derived from the versatile 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold. Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of various kinase inhibitors derived from the versatile 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, target specificities, and cellular effects of these compounds, supported by experimental data from peer-reviewed literature.

Introduction: The Privileged Scaffold in Kinase Inhibition

The 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. Its structural features, including a hydrogen bond donor (aniline amine), a basic piperazine moiety for solubility and potential interactions with the solvent front of the ATP binding site, and a methyl group for steric influence, make it an ideal starting point for developing potent and selective kinase inhibitors.[1] Derivatives based on this scaffold have shown significant promise in oncology by targeting key kinases involved in cell signaling, proliferation, and survival. This guide will compare three major classes of these inhibitors: 2-Anilinopyrimidines, 4-Anilinoquinazolines, and Benzimidazole-based inhibitors.

Comparative Efficacy of Inhibitor Classes

The efficacy of these inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which quantifies the amount of a drug needed to inhibit a biological process by 50%. Lower IC50 values indicate greater potency.[2] The following sections present a comparative analysis of the reported efficacies of different inhibitor classes derived from the core scaffold.

2-Anilinopyrimidine Derivatives

2-Anilinopyrimidine-based inhibitors have demonstrated potent activity against a range of kinases, including Janus kinases (JAKs) and FMS-like tyrosine kinase 3 (FLT3). These kinases are crucial components of signaling pathways that regulate hematopoiesis and immune responses, and their dysregulation is implicated in various cancers.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 11r JAK22.01HEL1.10[3]
FLT30.51MV4-110.00943[3]
JAK3104.40--[3]
Compound 18c Mer18.5HepG2, MDA-MB-231, HCT116Not Specified[4]
c-Met33.6--[4]

Expert Analysis: The 2-anilinopyrimidine scaffold allows for the development of highly potent dual inhibitors. For instance, compound 11r shows exceptional potency against both JAK2 and FLT3, with a remarkable cellular IC50 in the nanomolar range for the FLT3-driven MV4-11 cell line.[3] This dual inhibitory activity can be advantageous in treating complex malignancies driven by multiple signaling pathways. The selectivity of 11r for JAK2 over JAK3 (over 50-fold) is also a desirable characteristic, potentially leading to a better safety profile.[3] Compound 18c demonstrates the versatility of this scaffold in targeting other receptor tyrosine kinases like Mer and c-Met.[4]

4-Anilinoquinazoline Derivatives

The 4-anilinoquinazoline core is a hallmark of many clinically successful epidermal growth factor receptor (EGFR) inhibitors.[5] The 2-methyl-5-(4-methylpiperazin-1-yl)benzenamine moiety is often incorporated into these structures to enhance their pharmacological properties.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 19h EGFR0.47A549, HT-29Sub-micromolar[6]
DW-8 Not SpecifiedNot SpecifiedHCT1168.50[7]
HT295.80[7]
SW6206.15[7]
Compound 14 Not SpecifiedNot SpecifiedA5495.15[8]
MCF-76.37[8]
HCT1168.44[8]
HepG26.23[8]

Expert Analysis: 4-Anilinoquinazoline derivatives exhibit potent anti-proliferative activity against a broad range of cancer cell lines. Compound 19h stands out with an exceptionally low nanomolar IC50 against EGFR, translating to potent cellular activity.[6] The work on compounds like DW-8 and 14 highlights the consistent efficacy of this class across various colorectal and other cancer cell lines.[7][8] The choice of substituents on the quinazoline and aniline rings plays a crucial role in modulating the potency and selectivity of these inhibitors.

Benzimidazole-Based Inhibitors

Benzimidazole derivatives incorporating the 4-methylpiperazin-1-yl moiety have shown promising anti-proliferative and apoptotic activities. These compounds often exhibit multi-targeted kinase inhibition profiles.

Compound IDTarget KinaseIC50 (nM)Cell LineCellular GI50/IC50 (µM)Reference
Compound A5 c-Myc (indirect)Not SpecifiedA5494.08[9]
NCI-H12997.86[9]
CHMFL-ABL/KIT-155 ABL46K562, BaF3-BCR-ABLNot Specified[10]
c-KIT75GIST-T1Not Specified[10]

Expert Analysis: The benzimidazole scaffold offers a distinct pharmacological profile. Compound A5 , for example, acts as a c-Myc inhibitor, a notoriously difficult target to drug directly.[9] This highlights the potential of this scaffold to tackle challenging cancer targets. CHMFL-ABL/KIT-155 demonstrates potent dual inhibition of ABL and c-KIT, key drivers in chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.[10] The high selectivity of this compound, as indicated by a low S-score in a broad kinase panel, is a significant advantage.[10]

Key Signaling Pathways Targeted

The therapeutic efficacy of these inhibitors stems from their ability to modulate critical cellular signaling pathways. Understanding these pathways is essential for rational drug design and for predicting clinical outcomes.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is a major driver of cell proliferation, survival, and migration.[11][12] Its aberrant activation is a common feature in many cancers.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2/Sos EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Proliferation, Survival, Metastasis Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and is frequently dysregulated in hematological malignancies and inflammatory diseases.[13][14][15][16]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment & Phosphorylation JAK->Receptor Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: Overview of the JAK-STAT signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are crucial. The following are detailed methodologies for key assays used in the characterization of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Kinase_Assay_Workflow Start Start Step1 Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor Start->Step1 Step2 Add ADP-Glo™ Reagent: - Terminate kinase reaction - Deplete remaining ATP Step1->Step2 Step3 Add Kinase Detection Reagent: - Convert ADP to ATP - Luciferase/Luciferin reaction Step2->Step3 Step4 Measure Luminescence Step3->Step4 End End Step4->End

Caption: Workflow for a typical in vitro kinase assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding a solution of ATP. The final reaction volume is typically 5 µL.[17]

  • Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes) at room temperature, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[17]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.[17]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability. It measures the reduction of MTT by mitochondrial dehydrogenases in living cells.[18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[19]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion and Future Perspectives

Inhibitors based on the 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold have consistently demonstrated high potency and, in many cases, desirable selectivity against a range of clinically relevant kinases. The anilinopyrimidine, anilinoquinazoline, and benzimidazole derivatives each offer distinct advantages in terms of their target profiles and cellular activities. The choice of the core heterocyclic system and the nature of the substituents are critical determinants of the final biological activity.

Future research in this area should focus on:

  • Selectivity Profiling: Comprehensive kinome-wide screening to fully characterize the selectivity of lead compounds and identify potential off-target effects early in the drug discovery process.[20][21]

  • Structure-Based Design: Leveraging co-crystal structures of inhibitors bound to their target kinases to guide the design of next-generation compounds with improved potency and selectivity.

  • Addressing Drug Resistance: Developing inhibitors that are active against clinically relevant resistance mutations that emerge during therapy.

The continued exploration of this privileged scaffold holds great promise for the development of novel and effective targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • 4-Anilinoquinazolines 1, 2 and pharmacological evaluation. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • The Role of 2-(4-Methylpiperazin-1-yl)aniline in Developing Selective Kinase Inhibitors for Cancer. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2026, from [Link]

  • 4-Anilinoquinazolines 1, 2 and pharmacological evaluation. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Identification of Novel 4-anilinoquinazoline Derivatives as Potent EGFR Inhibitors Both Under Normoxia and Hypoxia. (2014). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • JAK-STAT signaling pathway. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. (2025). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor With a Distinct Hinge Binding. (2017). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 29, 2026, from [Link]

  • Selected kinase profile of 4 key compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 29, 2026, from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. Retrieved January 29, 2026, from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 29, 2026, from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 29, 2026, from [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][7][22]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Epidermal growth factor receptor. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 29, 2026, from [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. (n.d.). ChemRxiv. Retrieved January 29, 2026, from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved January 29, 2026, from [Link]

  • File:EGFR signaling pathway.png. (2007). Wikimedia Commons. Retrieved January 29, 2026, from [Link]

  • Calculated log(1/IC50) = w1(S(|qi| x |WHIM Descriptorsi|) + b1) + w2(S - SciScout. (n.d.). Retrieved January 29, 2026, from [Link]

  • JAK-STAT Signaling Pathway: Animated Explanation (4K). (2024). YouTube. Retrieved January 29, 2026, from [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). National Institutes of Health. Retrieved January 29, 2026, from [Link]

  • The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Video: The JAK-STAT Signaling Pathway. (2023). JoVE. Retrieved January 29, 2026, from [Link]

  • AKT/PKB Signaling Pathway | PI3k Signaling. (2020). YouTube. Retrieved January 29, 2026, from [Link]

Sources

Comparative

Selectivity Profile of Kinase Inhibitors Derived from 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine

This guide provides an in-depth technical analysis of the selectivity profiles for kinase inhibitors derived from the 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold.[1] This moiety acts as a critical solvent-exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profiles for kinase inhibitors derived from the 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold.[1] This moiety acts as a critical solvent-exposed "tail" in Type II kinase inhibitors, structurally analogous to the solubilizing groups found in Imatinib and Nilotinib .[1][2]

[1]

Content Type: Publish Comparison Guide
Author: Senior Application Scientist, Lead Discovery
Date: October 26, 2023

Executive Summary & Structural Context[1][2]

The 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine moiety represents a privileged pharmacophore in medicinal chemistry, specifically designed to target the solvent-exposed region of tyrosine kinases in the DFG-out (inactive) conformation.[1]

This scaffold is a structural evolution of the "Imatinib tail."[2] While Imatinib utilizes a flexible methylene bridge (-CH2-) to connect the piperazine to the benzamide core, the 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine derivative often features a direct attachment or rigidified linkage.[1] This modification restricts conformational entropy, potentially enhancing potency and altering the selectivity profile against the human kinome.[2]

The Pharmacophore Role
  • Solubility: The basic piperazine nitrogen (pKa ~8.[2]0) ensures aqueous solubility and lysosomal trapping.[2]

  • H-Bonding: The aniline nitrogen serves as a hydrogen bond donor to the kinase hinge region or the glutamate in the

    
    C-helix (e.g., Glu286 in ABL1).[2]
    
  • Selectivity: By occupying the allosteric pocket adjacent to the ATP site, this scaffold dictates selectivity between Type II binders (e.g., ABL, KIT, PDGFR) and Type I binders (e.g., SRC).[2]

Comparative Selectivity Profile

The following analysis compares the selectivity of inhibitors derived from this scaffold (represented by Imatinib and Nilotinib as clinical benchmarks) against the broader kinome. Data is synthesized from comprehensive profiling studies (Karaman et al., 2008; Davis et al., 2011).[2]

Table 1: Quantitative Selectivity Data ( & )
Target KinaseImatinib (

nM)
Nilotinib (

nM)
Scaffold Mechanism of Action
ABL1 (Native) 2606Primary On-Target: Binds DFG-out conformation; tail stabilizes the activation loop.[1]
ABL1 (T315I) >10,000>10,000Resistance: Steric clash with the "Gatekeeper" residue prevents binding of the scaffold.[2]
c-KIT 10020Secondary Target: High affinity; relevant for GIST therapy.[1]
PDGFR

/

90 / 7045 / 30Secondary Target: Potent inhibition; relevant for fibrotic diseases.[2]
DDR1 3401.0Major Off-Target: Nilotinib shows ultra-high affinity (300x > Imatinib) due to lipophilic interactions of the tail.[2]
NQO2 ~100~50Non-Kinase Target: Oxidoreductase off-target; potential source of idiosyncratic toxicity.[1]
LCK / SRC >10,000>10,000Negative Selectivity: The scaffold prevents binding to the active (DFG-in) SRC conformation.[2]
Analysis of Off-Target Effects
  • DDR1 (Discoidin Domain Receptor 1): Inhibitors with this rigidified tail (like Nilotinib) show significantly enhanced potency against DDR1 compared to the flexible Imatinib analog.[2] This is a critical differentiator for researchers targeting fibrosis.

  • Vascular Safety: The 2-methyl-5-(piperazinyl)benzenamine scaffold, particularly when optimized for high potency (low nM), has been associated with vascular adverse events (VAEs) in clinical settings, potentially linked to off-target inhibition of endothelial survival signals (e.g., TEK/Tie2 or VEGFR, though affinity is lower).[2]

Mandatory Visualization: Pharmacophore & Workflow[2]

The following diagrams illustrate the structural logic of the scaffold and the experimental workflow for profiling.

Diagram 1: Structural Evolution & Binding Mode

PharmacophoreMap cluster_0 Chemical Evolution cluster_1 Kinase Interaction (Type II) Scaffold 2-Methyl-5-(4-methylpiperazin-1-yl) benzenamine Scaffold Imatinib Imatinib (Flexible Linker) Scaffold->Imatinib Precursor Nilotinib Nilotinib (Rigidified/Lipophilic) Scaffold->Nilotinib Bioisostere Novel Direct-Attachment Derivatives Scaffold->Novel Direct Synthesis Hinge Hinge Region (H-Bond Donor) Scaffold->Hinge Aniline NH Gatekeeper Gatekeeper Residue (Steric Filter) Scaffold->Gatekeeper Methyl Clash (T315I) DFG DFG-out Pocket (Allosteric Site) Imatinib->DFG Stabilizes Nilotinib->DFG High Affinity

Caption: Structural mapping of the 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold to Type II kinase inhibition modes.

Diagram 2: Selectivity Profiling Workflow (TR-FRET)

AssayWorkflow Step1 1. Compound Titration (10-point dilution in DMSO) Step2 2. Kinase Reaction Mix (Kinase + Eu-Antibody + Tracer) Step1->Step2 Step3 3. Incubation (1 Hour @ RT, Equilibrium) Step2->Step3 Step4 4. Detection (TR-FRET) (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 / Kd) Step4->Step5 Decision Selectivity Check: Is IC50(Off-Target) < 100 nM? Step5->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Yes (Toxic Risk) Candidate Selection Candidate Selection Decision->Candidate Selection No (Selective)

Caption: LanthaScreen™ TR-FRET workflow for determining binding affinity (Kd) and selectivity ratios.

Experimental Protocols

To validate the selectivity profile of any inhibitor derived from this amine, use the LanthaScreen™ Eu Kinase Binding Assay .[2] This method is superior to activity-based assays for Type II inhibitors because it directly measures binding affinity (


) regardless of ATP concentration.[1][2]
Protocol: TR-FRET Binding Assay (Self-Validating)

Objective: Determine the


 of the inhibitor against ABL1, DDR1, and c-KIT.

Reagents:

  • Kinase: Recombinant Human ABL1 (His-tagged).[1][2]

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).[2]

  • Antibody: Eu-anti-His Tag Antibody.[1][3]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[2]

Step-by-Step Procedure:

  • Optimization (Self-Validation Step):

    • Why: You must determine the

      
       of the Tracer for the specific kinase batch before testing the inhibitor.[2]
      
    • Titrate Kinase (0–10 nM) against a fixed Tracer concentration (e.g., 2 nM).[2]

    • Select the Kinase concentration that yields ~50% of the maximal FRET signal (

      
      ).[2]
      
  • Inhibitor Preparation:

    • Prepare a 16-point serial dilution of the test compound (derived from 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine) in 100% DMSO.

    • Dilute 100x into Kinase Buffer (Final DMSO = 1%).[2]

  • Reaction Assembly (384-well plate):

    • Add 5

      
      L of Inhibitor.[2]
      
    • Add 5

      
      L of Kinase/Antibody mix (at 2x optimized concentration).[2]
      
    • Add 5

      
      L of Tracer (at 4x 
      
      
      
      of the tracer).[2]
  • Equilibration:

    • Incubate for 60 minutes at Room Temperature (20-25°C). Note: Type II inhibitors have slow off-rates; do not shorten this step.[1]

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., PHERAstar).[1][2]

    • Settings: Delay 100

      
      s, Integration 200 
      
      
      
      s. Ratio = Em 665nm / Em 615nm.[2]
  • Data Calculation:

    • Fit data to the Cheng-Prusoff equation to derive

      
       (or 
      
      
      
      approx) from the
      
      
      .[2]

References

  • Karaman, M. W., et al. (2008).[2] "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132.[2]

  • Davis, M. I., et al. (2011).[2] "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046–1051.[2] [2]

  • Lombardo, L. J., et al. (2004).[2][4] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.[2]

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide."

Sources

Validation

comparative Pharmacokinetic Profiling: 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine Derivatives

Executive Summary & Strategic Context In the landscape of kinase inhibitor development, the optimization of the solvent-exposed region—often a piperazine moiety —is critical for balancing potency with physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development, the optimization of the solvent-exposed region—often a piperazine moiety —is critical for balancing potency with physicochemical properties.[1] This guide evaluates the pharmacokinetic (PK) profile of 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine (MMP-Aniline) derivatives.[1]

Unlike the standard "methyl-bridge" linkers seen in first-generation BCR-ABL inhibitors (e.g., Imatinib), the MMP-Aniline scaffold features a direct attachment of the piperazine ring to the aniline core.[1] This structural modification significantly alters electronic distribution, solubility, and metabolic susceptibility.[1]

Target Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams.[1]

Comparative Analysis: MMP-Aniline vs. Standard Linkers

To objectively assess the performance of MMP-Aniline derivatives, we compare them against the industry-standard Benzylic-Piperazine Linker (found in Imatinib/Nilotinib analogs).[1]

Table 1: Physicochemical & PK Performance Matrix[2]
FeatureMMP-Aniline Scaffold (Target)Benzylic-Piperazine Linker (Alternative)Implication for Drug Design
Structural Rigidity High (Direct phenyl-N bond)Moderate (Rotatable methylene bridge)MMP derivatives often show higher selectivity due to restricted conformation.[1]
Solubility (pH 1.2) High (pKa ~8.5 of piperazine N)High (pKa ~8.[1]0)Both scaffolds provide excellent gastric solubility.[1]
Metabolic Liability High (N-oxidation & Ring Hydroxylation)Moderate (N-dealkylation dominates)Direct conjugation makes the phenyl ring more electron-rich, increasing susceptibility to CYP-mediated oxidation.[1]
Membrane Permeability Moderate-High (LogD ~2.5)Moderate (LogD ~3.0)MMP derivatives often exhibit better passive diffusion due to lower molecular weight.[1]
Efflux Potential P-gp Substrate P-gp Substrate Both require optimization to avoid multidrug resistance (MDR) efflux.
Key Insight: The Metabolic "Hotspot"

The direct attachment in MMP-Aniline derivatives creates a distinct metabolic profile. While the standard benzylic linker primarily undergoes N-demethylation (loss of the terminal methyl group), the MMP-Aniline scaffold is prone to N-oxidation on the internal nitrogen and aromatic hydroxylation due to the strong electron-donating nature of the piperazine nitrogen attached directly to the benzene ring.[1]

Mechanism of Action & Metabolic Pathways[1]

Understanding the metabolic fate is crucial for interpreting PK data.[1] The following diagram illustrates the primary clearance pathways for MMP-Aniline derivatives, mediated largely by CYP3A4 and FMO (Flavin-containing monooxygenase).

MetabolicPathways Parent Parent Drug (MMP-Aniline Derivative) NDemethyl Metabolite M1 (N-Desmethyl) Parent->NDemethyl CYP3A4 (N-Dealkylation) NOxide Metabolite M2 (N-Oxide) Parent->NOxide FMO / CYP (N-Oxidation) Hydroxyl Metabolite M3 (Phenyl-Hydroxyl) Parent->Hydroxyl CYP2D6/3A4 (Aromatic Hydroxylation) Glucuronide M3-Glucuronide (Excreted) Hydroxyl->Glucuronide UGT (Phase II)

Figure 1: Primary metabolic clearance pathways for MMP-Aniline derivatives. Note the competing N-oxidation and N-dealkylation pathways.

Experimental Protocols for Pharmacokinetic Profiling[1]

To generate high-confidence PK data for these derivatives, the following self-validating protocols must be employed.

Protocol A: LC-MS/MS Bioanalytical Method Development

Objective: Quantify MMP-Aniline derivatives in plasma with high sensitivity (LLOQ < 1 ng/mL).

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+) coupled with UHPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • MS Tuning (Critical Step):

    • Precursor Ion: [M+H]+.[1]

    • Product Ions: The piperazine moiety typically generates a characteristic fragment at m/z ~113 or m/z ~100 (N-methylpiperazine ring fragment).[1]

    • Validation: Ensure the transition for the N-oxide metabolite (+16 Da) does not cross-talk with the parent channel.[1]

  • Sample Prep: Protein Precipitation (PPT) using cold Acetonitrile (1:3 ratio) is preferred over SPE for recovery of polar piperazine metabolites.[1]

Protocol B: In Vitro Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify metabolic "soft spots".[1]
  • Incubation System:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.[1]

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Procedure:

    • Pre-incubate microsomes and compound at 37°C for 5 min.

    • Initiate reaction with NADPH.[1]

    • Sample at T=0, 5, 15, 30, and 60 min.[1]

    • Quench with ice-cold ACN containing Internal Standard (e.g., Tolbutamide).[1]

  • Calculation:

    • Plot ln(% Remaining) vs. Time.[1]

    • 
      .[1]
      
    • 
      .[1]
      
    • 
      .[1]
      

In Vivo Pharmacokinetic Study Workflow

The following workflow describes the standard procedure for evaluating oral bioavailability (


) in a rat model.

PKWorkflow CompoundPrep Compound Formulation (e.g., 0.5% MC or 20% HP-β-CD) Dosing Animal Dosing (SD Rats) Group A: IV (1 mg/kg) Group B: PO (5 mg/kg) CompoundPrep->Dosing Sampling Serial Blood Sampling (0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h) Dosing->Sampling PlasmaProcess Plasma Processing (Centrifuge 4000g, 10 min) Sampling->PlasmaProcess Analysis LC-MS/MS Analysis PlasmaProcess->Analysis DataCalc Non-Compartmental Analysis (WinNonlin) Analysis->DataCalc

Figure 2: Standard In Vivo PK Workflow.[1] Note: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) is recommended for solubilizing free-base piperazines.[1]

Expert Commentary: Optimizing the Scaffold

From an application scientist's perspective, the 2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine scaffold offers a potent "handle" for kinase binding but presents specific PK challenges.[1]

  • Minimizing N-Oxidation: If microsomal stability data shows high N-oxide formation, consider replacing the terminal N-methyl group with an N-ethyl or N-isopropyl group to sterically hinder the FMO/CYP access.[1]

  • Reducing P-gp Efflux: Piperazines are frequent P-gp substrates.[1] Introducing a fluorine atom on the adjacent benzene ring (e.g., at position 6) can modulate pKa and lipophilicity, potentially reducing efflux ratio.[1]

  • Salt Selection: While the free base is lipophilic, the mesylate or hydrochloride salts of these derivatives typically show superior dissolution rates, critical for maximizing

    
     in oral dosing.[1]
    

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1]

  • Smith, D. A., et al. (2001).[1] "Pharmacokinetics and Metabolism in Drug Design".[1] Methods and Principles in Medicinal Chemistry.

  • Manallack, D. T. (2007).[1] "The pKa Distribution of Drugs: Application to Drug Discovery". Perspectives in Medicinal Chemistry.

  • Obach, R. S. (1999).[1] "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data". Drug Metabolism and Disposition.

  • PubChem Compound Summary. (2024). "2-Methyl-5-(4-methylpiperazin-1-yl)benzenamine".[1][2][3][4][5] National Library of Medicine.[1]

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Comparative

A Comparative Guide to 5-(4-methylpiperazin-1-yl)-2-nitroaniline Derivatives as SIRT6 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of a promising class of Sirtuin 6 (SIRT6) inhibitors: the 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives. We...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of a promising class of Sirtuin 6 (SIRT6) inhibitors: the 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives. We will objectively compare their performance with other notable SIRT6 inhibitors, supported by experimental data, and detail the methodologies employed in their evaluation. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics targeting SIRT6.

Introduction: The Therapeutic Potential of SIRT6 Inhibition

Sirtuin 6 (SIRT6) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including DNA repair, genome stability, and metabolism.[1] Its involvement in the regulation of glucose homeostasis has made it an attractive target for the treatment of metabolic diseases such as type 2 diabetes.[2][3] SIRT6 acts as a histone deacetylase, influencing the expression of various genes, including those involved in glucose metabolism.[2][3] Inhibition of SIRT6 has been shown to upregulate the glucose transporter GLUT-1, thereby enhancing glucose uptake and lowering blood glucose levels.[2][3] This has spurred the development of small molecule inhibitors of SIRT6 as potential therapeutic agents.[1]

The Emergence of 5-(4-methylpiperazin-1-yl)-2-nitroaniline Derivatives

Recently, a novel class of SIRT6 inhibitors based on the 5-(4-methylpiperazin-1-yl)-2-nitroaniline scaffold has been identified. Within this series, the compound designated as 6d has emerged as a potent and selective inhibitor of SIRT6.[2][3]

Performance Profile of Compound 6d

Compound 6d has been characterized through a series of in vitro and in vivo studies to determine its inhibitory activity, binding affinity, selectivity, and therapeutic potential.

Table 1: Performance Metrics of Compound 6d (5-(4-methylpiperazin-1-yl)-2-nitroaniline)

ParameterMethodValueReference
IC50 (SIRT6) Fluor de Lys (FDL) assay4.93 µM[2][3]
Binding Affinity (KD) Surface Plasmon Resonance (SPR)9.76 µM[2][3]
Binding Affinity (KD) Isothermal Titration Calorimetry (ITC)10 µM[2][3]
Selectivity In vitro assaysNo significant inhibition of SIRT1-3 and HDAC1-11 at concentrations up to 200 µM[2][3]
In Vivo Efficacy Mouse model of type 2 diabetesSignificantly increased GLUT-1 levels and reduced blood glucose[2][3]

The data clearly indicates that compound 6d is a micromolar inhibitor of SIRT6 with good binding affinity. A key advantage of this compound is its high selectivity for SIRT6 over other sirtuins and histone deacetylases, which is a critical attribute for minimizing off-target effects in a potential therapeutic agent.

Comparative Analysis with Other SIRT6 Inhibitors

To provide a broader context for the performance of the 5-(4-methylpiperazin-1-yl)-2-nitroaniline series, we compare compound 6d with other reported small molecule SIRT6 inhibitors.

Table 2: Comparison of IC50 Values for Various SIRT6 Inhibitors

InhibitorChemical ClassSIRT6 IC50 (µM)Selectivity HighlightsReference
Compound 6d 5-(4-methylpiperazin-1-yl)-2-nitroaniline4.93Highly selective over SIRT1-3 and HDAC1-11[2][3]
Compound 11e Allosteric Inhibitor0.98Highly selective against HADC1‒11 and SIRT1‒3[4]
SIRT6-IN-2 Not specified34-[2]
SIRT6-IN-5 Not specified18.91-[2]
OSS_128167 Not specified89Selective over SIRT1 (1578 µM) and SIRT2 (751 µM)[2][3]

This comparison highlights that while compound 6d is a potent inhibitor, other compounds, such as the allosteric inhibitor 11e, exhibit even greater potency. However, the comprehensive dataset available for compound 6d, including its in vivo efficacy, makes it a significant lead compound. The diverse chemical scaffolds of these inhibitors provide multiple avenues for further drug development efforts targeting SIRT6.

Experimental Methodologies: A Guide to Evaluation

The characterization of SIRT6 inhibitors requires a suite of robust and validated experimental techniques. Below, we outline the principles and workflows for the key assays used in the evaluation of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives.

In Vitro SIRT6 Inhibition Assay (Fluor de Lys)

The Fluor de Lys (FDL) assay is a widely used method for measuring the activity of sirtuins and other histone deacetylases.

  • Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue linked to a fluorophore. Deacetylation of the lysine by SIRT6 allows a developer enzyme to cleave the peptide, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.

  • Causality of Experimental Choices: This assay is chosen for its high-throughput capability and sensitivity, making it ideal for the initial screening of compound libraries and for determining IC50 values. The use of a specific peptide substrate allows for the focused measurement of SIRT6's deacetylase activity.

Caption: Workflow for the Fluor de Lys (FDL) SIRT6 Inhibition Assay.

Binding Affinity Determination: SPR and ITC

To confirm direct binding and quantify the affinity of an inhibitor for its target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed.

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., SIRT6) immobilized on the chip binds to an analyte (e.g., compound 6d) in solution.[5][6][7] This interaction is monitored in real-time to determine association and dissociation rate constants, from which the equilibrium dissociation constant (KD) is calculated.[5][6][7]

    • Causality of Experimental Choices: SPR is a powerful, label-free technique that provides kinetic information about the binding event, offering deeper insights into the mechanism of interaction.[5][6][7]

  • Isothermal Titration Calorimetry (ITC):

    • Principle: ITC directly measures the heat change that occurs when an inhibitor binds to its target enzyme.[8][9] By titrating the inhibitor into a solution containing the enzyme, a binding isotherm is generated, from which the binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy and entropy) can be determined.[8][9]

    • Causality of Experimental Choices: ITC is considered the gold standard for measuring binding affinity as it provides a complete thermodynamic profile of the interaction in solution, without the need for immobilization or labeling.[8][9]

Caption: Workflow for Determining Binding Affinity using SPR and ITC.

In Vivo Target Engagement: Western Blotting for GLUT-1

To assess the biological effect of SIRT6 inhibition in a cellular or in vivo context, the expression levels of downstream target proteins are measured.

  • Principle: Western blotting is a technique used to detect specific proteins in a sample.[10][11] Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest (e.g., GLUT-1).[10][11] A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[10][11]

  • Causality of Experimental Choices: This method is chosen to verify that the inhibition of SIRT6 by a compound like 6d leads to the expected downstream biological effect, in this case, the upregulation of GLUT-1 expression.[2][3] This provides crucial evidence for the compound's mechanism of action in a physiological setting.

SIRT6 Signaling Pathway and the Impact of Inhibition

SIRT6 plays a key role in regulating glucose metabolism. By deacetylating histone H3 at the promoter regions of glycolytic genes, including GLUT-1, SIRT6 represses their transcription. Inhibition of SIRT6 reverses this effect, leading to increased GLUT-1 expression and enhanced glucose uptake by cells.

SIRT6_Pathway SIRT6 SIRT6 HistoneH3 Histone H3 (at GLUT-1 promoter) SIRT6->HistoneH3 Deacetylates Acetylation Acetylation HistoneH3->Acetylation GLUT1_Gene GLUT-1 Gene Acetylation->GLUT1_Gene Promotes Transcription GLUT1_Protein GLUT-1 Protein GLUT1_Gene->GLUT1_Protein Expression Glucose_Uptake Glucose Uptake GLUT1_Protein->Glucose_Uptake Increases Compound_6d Compound 6d (Inhibitor) Compound_6d->SIRT6 Inhibits

Caption: Simplified SIRT6 signaling pathway in glucose metabolism and the effect of inhibition.

Conclusion and Future Directions

The 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives, particularly compound 6d, represent a valuable class of selective SIRT6 inhibitors with demonstrated in vivo efficacy in a preclinical model of type 2 diabetes. While other inhibitors with higher potency have been identified, the comprehensive characterization of compound 6d provides a strong foundation for further optimization and development. Future research should focus on improving the potency and pharmacokinetic properties of this chemical series to advance these promising compounds towards clinical applications for the treatment of metabolic diseases.

References

  • Sun, W., Chen, X., Huang, S., Li, W., Tian, C., Yang, S., & Li, L. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127215. [Link]

  • Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

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  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC - NIH. (n.d.). Retrieved from [Link]

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Validation

A Comparative Guide to the Anti-Inflammatory Activity of Piperazine Derivatives

For researchers and professionals in drug development, the piperazine scaffold represents a privileged structure with remarkable versatility. Its unique physicochemical properties, conferred by the two opposing nitrogen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the piperazine scaffold represents a privileged structure with remarkable versatility. Its unique physicochemical properties, conferred by the two opposing nitrogen atoms within a six-membered ring, allow for extensive structural modifications, leading to a broad spectrum of pharmacological activities.[1] This guide provides an in-depth comparison of piperazine derivatives exhibiting anti-inflammatory activity, supported by experimental data and detailed protocols to aid in the rational design and evaluation of novel anti-inflammatory agents.

The Rationale for Piperazine in Anti-Inflammatory Drug Design

The piperazine moiety is not merely a passive linker. Its basic nature can enhance the aqueous solubility and bioavailability of a molecule, crucial attributes for drug candidates.[1] Furthermore, the piperazine ring can be readily functionalized at its nitrogen atoms, enabling the precise orientation of pharmacophoric groups to interact with biological targets. This adaptability has led to the development of piperazine-containing drugs across various therapeutic areas, including antihistamines, antipsychotics, and, notably, anti-inflammatory agents.[2][3]

The anti-inflammatory potential of piperazine derivatives stems from their ability to modulate key pathways in the inflammatory cascade.[4][5] These mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines, as well as the antagonism of receptors that mediate inflammatory signaling.

Comparative Efficacy of Piperazine Derivatives: A Data-Driven Analysis

The anti-inflammatory activity of piperazine derivatives is critically dependent on the nature of the substituents on the piperazine core. To illustrate this, the following tables summarize the in-vivo and in-vitro activities of representative piperazine derivatives from various studies.

In-Vivo Anti-Inflammatory Activity

The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory activity.[6][7]

Derivative ClassCompoundDose (mg/kg)Paw Edema Inhibition (%)Reference CompoundReference Inhibition (%)Source
Methyl Salicylate Piperazines M152078.3Aspirin52.1[4]
M162082.6Indomethacin84.8[4]
Benzimidazole Piperazines 42-c50Potent--[6]
42-d50Potent--[6]
42-h50Potent--[6]
Pyrazolyl Piperazines LQFM182100Significant--[5]

Table 1: Comparison of in-vivo anti-inflammatory activity of various piperazine derivatives in the carrageenan-induced rat paw edema model.

In-Vitro Anti-Inflammatory Activity

In-vitro assays provide valuable insights into the specific mechanisms by which these compounds exert their effects, primarily by measuring the inhibition of key inflammatory mediators in cell-based models.[8]

Derivative ClassCompoundConcentrationTargetInhibitionSource
Methyl Salicylate Piperazines M16-COX-2Attenuated LPS-induced up-regulation[4]
M16-IL-6Significant dose-dependent inhibition[4]
M16-TNF-αSignificant dose-dependent inhibition[4]
Novel Piperazine Derivatives PD-110 µMNitrite Production39.42%[8]
PD-210 µMNitrite Production33.7%[8]
PD-110 µMTNF-α Generation56.97%[8]
PD-210 µMTNF-α Generation44.73%[8]

Table 2: Comparison of in-vitro anti-inflammatory activity of various piperazine derivatives.

Key Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of piperazine derivatives are often attributed to their interaction with multiple targets within the inflammatory signaling cascade.

Inhibition of Pro-Inflammatory Cytokines

A crucial mechanism of action for many anti-inflammatory piperazine derivatives is the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][8] These cytokines play a pivotal role in amplifying and perpetuating the inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases DNA DNA NFkB->DNA translocates to nucleus and binds Piperazine Piperazine Derivatives Piperazine->IKK inhibits Piperazine->NFkB inhibits translocation TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA transcription IL6_mRNA IL-6 mRNA DNA->IL6_mRNA transcription

Caption: Simplified NF-κB signaling pathway and points of inhibition by piperazine derivatives.

Cyclooxygenase (COX) Inhibition

Certain piperazine derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4] This mechanism is shared with widely used non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of piperazine derivatives is intrinsically linked to their chemical structure. Analysis of various studies reveals several key SAR trends:

  • Substituents on the Piperazine Nitrogens: The nature of the groups attached to the N1 and N4 positions of the piperazine ring is a primary determinant of activity. Aromatic or heteroaromatic rings often enhance potency.[2][10]

  • Linker Moiety: The linker connecting the piperazine core to other pharmacophoric groups influences flexibility and binding affinity.

  • Hybrid Molecules: Combining the piperazine scaffold with other known anti-inflammatory pharmacophores, such as salicylates or benzimidazoles, can lead to synergistic effects and enhanced activity.[4][6]

Experimental Protocols for Evaluating Anti-Inflammatory Activity

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for key in-vivo and in-vitro assays.

In-Vivo: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for assessing acute inflammation.[6]

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (25±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into groups (n=6):

    • Control (vehicle)

    • Standard drug (e.g., Indomethacin, 10 mg/kg)

    • Test compounds (various doses)

  • Drug Administration: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow start Animal Acclimatization grouping Grouping of Animals start->grouping drug_admin Drug Administration grouping->drug_admin carrageenan_injection Carrageenan Injection drug_admin->carrageenan_injection paw_measurement Paw Volume Measurement carrageenan_injection->paw_measurement calculation Calculation of % Inhibition paw_measurement->calculation end Results calculation->end

Caption: Workflow for the carrageenan-induced paw edema assay.

In-Vitro: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This cell-based assay is crucial for determining the effect of compounds on the production of key pro-inflammatory cytokines.[4]

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL).

  • Incubation: The plate is incubated for 24 hours.

  • Cytokine Measurement: The supernatant is collected, and the concentrations of TNF-α and IL-6 are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated relative to the LPS-stimulated control group.

Conclusion and Future Directions

The piperazine scaffold continues to be a highly valuable framework in the design of novel anti-inflammatory agents. The evidence presented in this guide highlights the diverse mechanisms through which piperazine derivatives can exert their effects, including the modulation of pro-inflammatory cytokines and enzymes. The comparative data underscores the importance of rational drug design, where strategic modifications to the piperazine core can lead to significant improvements in potency and selectivity.

Future research in this area should focus on:

  • Multi-target Drug Design: Developing piperazine derivatives that can simultaneously inhibit multiple key targets in the inflammatory cascade.

  • Improving Pharmacokinetic Profiles: Optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in-vivo efficacy and safety.

  • Exploring Novel Mechanisms: Investigating other potential anti-inflammatory mechanisms of piperazine derivatives beyond cytokine and COX inhibition.

By leveraging the insights from structure-activity relationships and employing robust screening methodologies, the development of next-generation piperazine-based anti-inflammatory drugs holds significant promise for addressing a wide range of inflammatory diseases.

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Safety & Regulatory Compliance

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